4'-Chloro-3'-nitroacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVPHFIFGUWSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022228 | |
| Record name | 4'-Chloro-3'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-65-6 | |
| Record name | 1-(4-Chloro-3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-3'-nitroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Chloro-3'-nitroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Chloro-3'-nitroacetophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chloro-3'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-CHLORO-3'-NITROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV85F2ZXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4'-Chloro-3'-nitroacetophenone chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4'-Chloro-3'-nitroacetophenone
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and key applications, grounding theoretical knowledge in practical, field-proven insights.
This compound (CAS No. 5465-65-6) is a highly functionalized aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its molecular architecture, featuring a ketone, a nitro group, and a chlorine atom on a benzene ring, offers multiple reaction sites. This trifecta of functional groups allows for a diverse range of chemical transformations, making it an invaluable precursor for pharmaceuticals, agrochemicals, and dyes.[1][2] The interplay between the electron-withdrawing acetyl and nitro groups and the deactivating but ortho-, para-directing chloro group governs its reactivity, enabling chemists to construct complex molecular frameworks with high precision.
Physicochemical & Structural Properties
A thorough understanding of a compound's physical properties is the foundation of its application in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods.
Structural and General Data
The key identifiers and structural information for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [3] |
| Synonyms | 4-Acetyl-1-chloro-2-nitrobenzene, 2-Chloro-5-acetylnitrobenzene | [3] |
| CAS Number | 5465-65-6 | [4] |
| Molecular Formula | C₈H₆ClNO₃ | [4] |
| Molecular Weight | 199.59 g/mol | [4] |
| Appearance | Tan or light yellow crystalline powder | [1][5] |
| Melting Point | 99-101 °C | [4] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone; sparingly soluble in water. | [6] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum provides a distinct fingerprint of the molecule's functional groups. Key absorptions include a strong, sharp peak for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.[7] Two prominent peaks corresponding to the nitro (NO₂) group are also present: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be visible.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characterized by signals in the aromatic region and a singlet for the acetyl methyl protons. The acetyl (COCH₃) protons appear as a singlet around δ 2.6-2.7 ppm. The three aromatic protons will appear downfield (δ 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing acetyl and nitro groups.[5][9] The proton ortho to the nitro group is expected to be the most deshielded.
-
¹³C NMR : The carbon spectrum will show a signal for the carbonyl carbon around δ 196-197 ppm, and a signal for the methyl carbon around δ 27 ppm.[5][10] The aromatic carbons will resonate in the δ 120-150 ppm range, with their exact shifts influenced by the attached substituents.
-
Synthesis Protocol: Electrophilic Aromatic Substitution
The most direct and common method for preparing this compound is through the electrophilic nitration of its precursor, 4'-chloroacetophenone. The acetyl group is a meta-director, while the chloro group is an ortho-, para-director. Since the acetyl group is a moderately deactivating group and the chloro group is a weakly deactivating group, the directing effects compete. However, the position ortho to the chlorine and meta to the acetyl group is sterically unhindered and electronically favored, leading to the desired product.
Workflow for Synthesis
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An In-Depth Technical Guide to 4'-Chloro-3'-nitroacetophenone: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
4'-Chloro-3'-nitroacetophenone, identified by its CAS number 5465-65-6, is a highly functionalized aromatic ketone that has emerged as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its strategic placement of a chloro, a nitro, and an acetyl group on the benzene ring imparts a unique and versatile reactivity profile. This guide, intended for chemists and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and analytical characterization to its applications as a precursor for complex, biologically active molecules. The inherent electronic properties of the substituents make it a valuable scaffold in medicinal chemistry, particularly in the synthesis of heterocyclic compounds such as quinoxalines.[2]
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 5465-65-6 | [3] |
| Molecular Formula | C₈H₆ClNO₃ | [3][4] |
| Molecular Weight | 199.59 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 99-101 °C | [2] |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [4] |
| Synonyms | 5-Acetyl-2-chloronitrobenzene | [3] |
The molecule's structure, with its distinct functional groups, is the primary determinant of its chemical behavior.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The most common and direct route to this compound is through the electrophilic aromatic substitution, specifically the nitration, of 4'-chloroacetophenone.[6] The presence of the acetyl group, a deactivating meta-director, and the chloro group, a deactivating ortho-, para-director, results in the regioselective introduction of the nitro group at the 3'-position.
Mechanism of Nitration
The nitration proceeds via a well-established electrophilic aromatic substitution mechanism.[7][8][9]
-
Formation of the Nitronium Ion (NO₂⁺): Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The π-electron system of the 4'-chloroacetophenone ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group, restoring the aromaticity of the ring and yielding the final product.
Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism for the nitration of an aromatic ring.
Experimental Protocol: Nitration of 4'-Chloroacetophenone
This protocol details a laboratory-scale synthesis of this compound.
Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids.[1][10][11] It is imperative to perform this procedure in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12][13] An emergency eyewash and safety shower must be readily accessible.
Materials:
-
4'-Chloroacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of the Nitrating Mixture: In a beaker, carefully and slowly add 25 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.[14] Stir gently to ensure homogeneity. Caution: This mixing process is highly exothermic.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 0.1 mol of 4'-chloroacetophenone.
-
Cooling: Cool the flask containing the 4'-chloroacetophenone in an ice-salt bath to a temperature between 0 and 5 °C.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 4'-chloroacetophenone solution. Maintain the reaction temperature below 10 °C throughout the addition.[15]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with constant stirring. A yellow solid precipitate will form.
-
Isolation of the Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Purification: The crude this compound can be purified by recrystallization from ethanol to yield a light yellow crystalline solid.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three functional groups:
-
The Nitro Group: This powerful electron-withdrawing group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution.[16] It can also be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.
-
The Chloro Group: The chlorine atom is a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution.[6] More importantly, its position ortho to the nitro group makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.
-
The Acetyl Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, oxidation, and condensation reactions at the α-carbon.[16][17] The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon.
This multifaceted reactivity makes this compound a valuable precursor for a range of more complex molecules.
Reactivity Hotspots of this compound
Caption: Key reaction sites on this compound.
Application in the Synthesis of Quinoxaline Derivatives
A significant application of this compound in drug discovery is its use as a starting material for the synthesis of quinoxaline derivatives.[2] Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[18]
The synthesis typically involves the reduction of the nitro group of this compound to an amine, followed by condensation with a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of a Quinoxaline Derivative
This protocol provides a general procedure for the synthesis of a quinoxaline derivative from this compound.
Step 1: Reduction of the Nitro Group
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Addition of Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl) portion-wise while stirring.
-
Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
Extraction: Extract the product, 3'-amino-4'-chloroacetophenone, with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Condensation to Form the Quinoxaline Ring
-
Reaction Setup: Dissolve the synthesized 3'-amino-4'-chloroacetophenone and a 1,2-dicarbonyl compound (e.g., glyoxal or biacetyl) in a suitable solvent like ethanol or acetic acid.[19][20]
-
Catalysis: A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Heating: Heat the mixture to reflux for a few hours.
-
Isolation: Upon cooling, the quinoxaline derivative often precipitates out of the solution and can be collected by filtration.
-
Purification: The product can be further purified by recrystallization.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for purity analysis.[13]
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid for mass spectrometry compatibility.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (around 2.6 ppm) and three signals in the aromatic region (between 7.5 and 8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will appear downfield (around 195 ppm), while the aromatic carbons will resonate in the 120-150 ppm range. The methyl carbon will be observed upfield (around 27 ppm).
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 199 and 201 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺), leading to the formation of the benzoyl cation.[21][22]
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined reactivity, stemming from the interplay of its chloro, nitro, and acetyl functional groups, allows for the strategic and controlled synthesis of a wide range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely utilize this versatile compound in their pursuit of novel pharmaceuticals and other valuable chemical entities. As with any chemical synthesis, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for successful and safe experimentation.
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physical properties of 4'-Chloro-3'-nitroacetophenone
An In-depth Technical Guide to the Physical Properties of 4'-Chloro-3'-nitroacetophenone
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes empirical data with established chemical principles to offer practical, field-proven insights.
Introduction: Significance and Application
This compound (CAS No. 5465-65-6) is a polysubstituted aromatic ketone. Its molecular architecture, featuring an acetyl group, a chloro substituent, and a nitro group, makes it a versatile precursor for a wide range of more complex molecules.[1][2] The electron-withdrawing nature of these substituents activates the aromatic ring for certain reactions and provides multiple sites for synthetic modification. It is a crucial starting reagent in the synthesis of various heterocyclic compounds, including quinoxaline derivatives with potential antibacterial activity, and serves as an intermediate in the production of dyes and agrochemicals.[1][2] Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification.
Chemical Identity and Molecular Structure
Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The primary identifiers and structural details for this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [3] |
| CAS Number | 5465-65-6 | [4] |
| Molecular Formula | C₈H₆ClNO₃ | [3] |
| Molecular Weight | 199.59 g/mol | [4] |
| Canonical SMILES | CC(=O)c1ccc(Cl)c(c1)=O | [4] |
| InChI Key | YEVPHFIFGUWSMG-UHFFFAOYSA-N |[4] |
The molecule's structure is key to understanding its reactivity and physical characteristics.
Caption: Chemical Structure of this compound.
Macroscopic and Thermodynamic Properties
The bulk physical properties of a compound dictate its state, handling requirements, and purification methods such as recrystallization.
Table 2: Physical Properties of this compound
| Property | Value | Comments and Insights | Source(s) |
|---|---|---|---|
| Appearance | Light yellow to tan crystalline powder | The color can vary based on purity; trace impurities may impart a more intense yellow or tan hue. | [5][6] |
| Melting Point | 99 - 101 °C | This is the most consistently reported range for high-purity samples. Wider ranges or lower values may indicate the presence of impurities, which cause melting point depression. | [4][5] |
| Boiling Point | ~160 °C (estimate) | This value is a rough estimate and likely corresponds to the boiling point under reduced pressure, as significant decomposition would be expected at the atmospheric boiling point. | [5] |
| Solubility | Insoluble in water; Soluble in acetone, chloroform, methanol. | While specific quantitative data is sparse, its bromo-analog is soluble in polar organic solvents.[7] Its structure suggests poor aqueous solubility due to the hydrophobic aromatic ring and good solubility in moderately polar organic solvents capable of solvating the ketone and nitro groups. |[7] |
Spectroscopic and Spectrometric Profile
Spectroscopic analysis provides an atomic- and molecular-level fingerprint, essential for structure verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are dictated by the strong electron-withdrawing effects of the acetyl, nitro, and chloro substituents.
-
¹H NMR: The three aromatic protons are chemically distinct and would appear as downfield signals due to the deshielding effect of the electron-withdrawing groups.[8] The acetyl methyl group will appear as a singlet further upfield.
-
δ ~8.3-8.5 ppm (d, 1H): The proton ortho to the nitro group (at C-2') is expected to be the most deshielded.
-
δ ~8.0-8.2 ppm (dd, 1H): The proton ortho to the acetyl group (at C-6') will be significantly deshielded and coupled to its neighbors.
-
δ ~7.7-7.9 ppm (d, 1H): The proton ortho to the chlorine atom (at C-5') will be the least deshielded of the aromatic protons.
-
δ ~2.7 ppm (s, 3H): The methyl protons of the acetyl group.
-
-
¹³C NMR: The carbon signals are also influenced by substituent effects.
-
δ ~195-197 ppm: Carbonyl carbon (C=O).
-
δ ~124-150 ppm: Aromatic carbons, with carbons attached to substituents (C-1', C-3', C-4') showing distinct shifts.
-
δ ~27 ppm: Acetyl methyl carbon.
-
Caption: Influence of electron-withdrawing groups on proton NMR shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.[9]
-
~1700 cm⁻¹ (strong): A strong, sharp peak for the carbonyl (C=O) stretch of the ketone.[10]
-
~1600-1450 cm⁻¹: Aromatic C=C in-ring stretching vibrations.[11]
-
~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are typically very strong and reliable diagnostic peaks.[10]
-
~850-550 cm⁻¹: C-Cl stretching vibration.[11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
-
Molecular Ion (M⁺·): A peak corresponding to the molecular weight (m/z ≈ 199, with a characteristic M+2 peak at ~201 due to the ³⁷Cl isotope) should be observable.
-
Base Peak ([M-15]⁺): The most common fragmentation pathway for acetophenones is the loss of the methyl radical (·CH₃) to form a highly stable acylium cation.[12] Therefore, the base peak (most intense peak) is expected at m/z ≈ 184 (and 186 for the ³⁷Cl isotopologue). This fragment's high stability is a key diagnostic feature.[13]
Experimental Protocol: Melting Point Determination
The determination of a sharp melting range is a critical, first-line assessment of compound purity. Impurities typically cause a depression and broadening of the melting range.[14]
Objective: To accurately determine the melting range of a solid sample of this compound using a capillary melting point apparatus.
Materials:
-
This compound (dry, powdered sample)
-
Capillary melting point tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula and watch glass
Methodology:
Caption: Standard experimental workflow for melting point measurement.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[15] If the crystals are large, gently crush them into a fine powder on a watch glass using a spatula.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will enter the tube.[15]
-
Packing the Sample: To pack the sample tightly into the sealed end, drop the capillary tube (sealed-end down) through a long, vertical glass tube onto a hard surface. The bouncing action will compact the solid. Repeat until a packed column of 1-2 mm in height is achieved.[15] A properly packed sample is crucial for uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[16]
-
Rapid Initial Heating: If the approximate melting point is known (literature value ~99 °C), set the apparatus to heat rapidly to a temperature about 15-20 °C below this value. This saves time.
-
Slow Heating and Observation: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is essential for thermal equilibrium and an accurate reading.
-
Recording the Melting Range: Observe the sample through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last crystal of solid melts completely into a clear liquid.
-
-
Reporting: The melting point should be reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (e.g., 99.5 - 100.5 °C).
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This guide provides a robust foundation for working with this compound. By understanding its physical properties and the principles behind their determination, researchers can better design experiments, troubleshoot issues, and ensure the quality and integrity of their scientific work.
References
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Determination of Melting Points. (n.d.). Manheim Central School District. [Link]
-
University of Alberta. (n.d.). Melting point determination. [Link]
-
Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR]. [Link]
-
SIELC Technologies. (2018, February 16). This compound. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Chemistry Stack Exchange. (2015, October 17). H NMR of 4-chloroacetophenone. [Link]
-
University of Arizona. (n.d.). Interpretation Mass spectral interpretation. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
ResearchGate. (2023, March 14). Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol?[Link]
-
ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Michigan State University. (n.d.). IR Chart. [Link]
-
University of Florida. (n.d.). Interpretation of mass spectra. [Link]
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4'-Chloro-3'-nitroacetophenone molecular structure and weight
An In-Depth Technical Guide to 4'-Chloro-3'-nitroacetophenone
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, including its molecular structure, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring that the described methodologies are robust and self-validating. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for the effective utilization of this versatile chemical building block.
Introduction: Strategic Importance in Synthesis
This compound (CAS No. 5465-65-6) is a substituted aromatic ketone that serves as a highly valuable precursor in the synthesis of a wide array of more complex molecules.[1] Its structure, featuring an acetyl group, a chloro substituent, and a nitro group on a benzene ring, offers multiple reaction sites for chemical modification. This trifunctionality makes it a strategic starting material in diverse fields, most notably in the development of pharmaceuticals and agrochemicals, where precise molecular architecture is paramount.[1] It is also employed in the production of specialized dyes and pigments.[1]
The presence of the electron-withdrawing nitro and acetyl groups, meta to each other, and the ortho/para-directing but deactivating chloro group, creates a unique electronic landscape on the aromatic ring. Understanding this interplay is critical for predicting reactivity and designing successful synthetic routes, a core theme that will be explored in the subsequent sections.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the structural and physical characteristics of this compound.
Structural Identification
The unambiguous identification of this compound is established through its standardized chemical identifiers. The IUPAC name is 1-(4-chloro-3-nitrophenyl)ethanone.[2] Its molecular formula is C₈H₆ClNO₃.[1][2]
Caption: Molecular structure of 1-(4-chloro-3-nitrophenyl)ethanone.
Physicochemical Data
The key quantitative properties of this compound are summarized below. These parameters are essential for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 5465-65-6 | [1][2] |
| Molecular Weight | 199.59 g/mol | [1][2] |
| Monoisotopic Mass | 199.0036207 Da | [2] |
| Appearance | Tan or light yellow crystalline powder/solid | [1][3] |
| Melting Point | 94-101 °C | [1][4] |
| Molecular Formula | C₈H₆ClNO₃ | [1][2][5] |
| SMILES | CC(=O)C1=CC(=C(C=C1)Cl)[O-] | [2] |
| InChIKey | YEVPHFIFGUWSMG-UHFFFAOYSA-N | [2] |
Synthesis Protocol: Electrophilic Nitration
The most common and industrially relevant method for preparing this compound is through the electrophilic aromatic substitution of 4'-chloroacetophenone.[6][7]
Mechanistic Rationale
The choice of this pathway is dictated by the directing effects of the substituents on the starting material, 4'-chloroacetophenone.
-
Acetyl Group (-COCH₃): This is a meta-directing, deactivating group. It withdraws electron density from the aromatic ring, making substitution slower and directing the incoming electrophile to the meta positions (C3' and C5').
-
Chloro Group (-Cl): This is an ortho, para-directing, deactivating group. While it deactivates the ring through induction, it directs incoming electrophiles to the ortho (C3') and para (C4') positions via resonance.
When both groups are present, their directing effects are combined. The acetyl group strongly directs meta (to C3'), and the chloro group directs ortho (also to C3'). These effects are reinforcing, leading to the regioselective formation of the 3'-nitro product. The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
Experimental Workflow
This protocol is a self-validating system, where successful execution and subsequent analytical characterization confirm the reaction's efficacy.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Reagents & Equipment:
-
4'-Chloroacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethanol or Isopropanol (for recrystallization)
-
Crushed Ice
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice-salt bath
Procedure:
-
Vessel Preparation: In a three-neck flask, place 4'-chloroacetophenone (1.0 equivalent).
-
Dissolution: Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 4-5 volumes relative to the substrate) while stirring, ensuring the internal temperature remains between 0-5 °C. Stir until all solid has dissolved.
-
Nitrating Mixture Addition: In the dropping funnel, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid.
-
Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. This step is highly exothermic; efficient cooling is critical to prevent side reactions and ensure safety.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acids.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a tan or light yellow crystalline solid.[1][3]
-
Drying: Dry the purified product under vacuum.
Analytical Characterization
Confirming the identity and purity of the final product is a non-negotiable step. The following analytical techniques are standard for the characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the hydrogen atoms in the molecule. The spectrum should show a singlet for the methyl protons (-CH₃) and distinct signals in the aromatic region corresponding to the three protons on the substituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon environments. The spectrum will show signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.[8]
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks should be observed for the carbonyl (C=O) stretch of the ketone, and strong stretches corresponding to the symmetric and asymmetric vibrations of the nitro group (N-O).[2][9]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (199.59 g/mol ), taking into account the isotopic pattern of chlorine.[2]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]
-
Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][10]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone intermediate whose utility is derived from its unique trifunctionalized structure. A firm grasp of its physicochemical properties, combined with a mechanistically sound approach to its synthesis and rigorous analytical confirmation, enables chemists to leverage its full potential in the design and execution of complex molecular syntheses. The protocols and data presented in this guide offer a validated framework for the safe and effective use of this important chemical compound.
References
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: this compound Source: SIELC Technologies URL: [Link]
-
Title: 1-(4-Chloro-3-nitrophenyl)ethanone Source: CAS Common Chemistry URL: [Link]
-
Title: this compound - Optional[13C NMR] Source: SpectraBase URL: [Link]
-
Title: Acetophenone, m-nitro- Source: Organic Syntheses Procedure URL: [Link]
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A Technical Guide to the Solubility of 4'-Chloro-3'-nitroacetophenone in Organic Solvents for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of Solubility for 4'-Chloro-3'-nitroacetophenone
This compound is a versatile intermediate compound with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a ketone, a nitro group, and a chlorinated aromatic ring, provides a unique scaffold for the development of novel molecules. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthetic chemistry, influencing reaction kinetics, purification strategies, and the formulation of final products. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, empowering researchers and drug development professionals to harness its full potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₃ | [2][3][4] |
| Molecular Weight | 199.59 g/mol | [2][3][4] |
| Appearance | Tan crystalline powder | [1] |
| Melting Point | 99-101 °C | [3][4] |
| CAS Number | 5465-65-6 | [2][3][4] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound contains both polar and nonpolar regions, leading to a nuanced solubility profile.
-
Polar Moieties : The ketone (C=O) and nitro (NO₂) groups are strongly polar and capable of participating in dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor.[6]
-
Nonpolar Moiety : The chlorophenyl ring is predominantly nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.
Therefore, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar solvents. Its solubility in water is expected to be low due to the hydrophobic nature of the substituted benzene ring.[7]
The process of dissolution involves overcoming the crystal lattice energy of the solid solute and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions.[8][9][10] A favorable dissolution process occurs when the energy released from solvation compensates for the energy required to break the solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the limited availability of specific quantitative solubility data for this compound, this section provides a robust and reliable experimental protocol based on the widely accepted shake-flask method.[3][4][11] This method allows for the determination of the thermodynamic solubility of a compound at a given temperature.
I. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
II. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
III. Detailed Procedure
-
Preparation of Saturated Solution :
-
Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Separation of Undissolved Solid :
-
Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.
-
-
Quantification :
-
Prepare a series of dilutions of the clear filtrate with the same solvent.
-
Determine the concentration of this compound in the diluted solutions using a suitable analytical method.
-
UV-Vis Spectroscopy : If the compound has a distinct chromophore, create a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted filtrate and determine its concentration from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) : Develop an HPLC method with a suitable column and mobile phase to separate and quantify the compound. Generate a calibration curve with standards of known concentrations to accurately determine the concentration in the filtrate.
-
-
-
Calculation of Solubility :
-
Using the determined concentration of the diluted filtrate and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Selection of Organic Solvents
The choice of solvent is critical for any solubility study. The following table provides a list of common organic solvents with varying polarities that can be used to establish a comprehensive solubility profile for this compound.
| Solvent | Polarity Index | Type | Expected Solubility |
| Hexane | 0.1 | Nonpolar | Low |
| Toluene | 2.4 | Nonpolar | Moderate |
| Diethyl Ether | 2.8 | Nonpolar | Moderate to Good |
| Ethyl Acetate | 4.4 | Polar Aprotic | Good |
| Acetone | 5.1 | Polar Aprotic | Good |
| Isopropanol | 3.9 | Polar Protic | Moderate to Good |
| Ethanol | 4.3 | Polar Protic | Good |
| Methanol | 5.1 | Polar Protic | Good |
| Acetonitrile | 5.8 | Polar Aprotic | Good |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very Good |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very Good |
Conclusion
References
Sources
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A Spectroscopic Guide to 4'-Chloro-3'-nitroacetophenone: Structure Elucidation Through NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-3'-nitroacetophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry, often serving as a versatile intermediate in the preparation of various pharmaceutical and biologically active compounds.[1][2] Its molecular structure, characterized by an acetophenone core functionalized with both a chloro and a nitro group on the phenyl ring, presents a unique electronic environment. Understanding the precise structural features of this molecule is paramount for predicting its reactivity and for the unambiguous characterization of its derivatives. This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5465-65-6, Molecular Formula: C8H6ClNO3, Molecular Weight: 199.59 g/mol ), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][3] The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with related structures, offering field-proven insights for professionals in drug development and chemical research.
Molecular Structure and Spectroscopic Correlation
The structural arrangement of substituents on the aromatic ring dictates the spectroscopic fingerprint of this compound. The acetyl group, the nitro group, and the chlorine atom are all electron-withdrawing, which significantly influences the chemical shifts of the aromatic protons and carbons.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nature of the substituents deshields the aromatic protons, shifting them downfield.[4]
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| 1 | ~2.7 | Singlet (s) | - | CH₃ (H-8) |
| 2 | ~7.7 | Doublet (d) | ~8.5 | H-5' |
| 3 | ~8.2 | Doublet of doublets (dd) | ~8.5, ~2.2 | H-6' |
| 4 | ~8.5 | Doublet (d) | ~2.2 | H-2' |
Interpretation:
-
Methyl Protons (H-8): A singlet peak is expected around δ 2.7 ppm, characteristic of the methyl group attached to a carbonyl carbon. This is consistent with data from similar acetophenones like 4-nitroacetophenone (δ 2.68 ppm).[5]
-
Aromatic Protons (H-2', H-5', H-6'): The three aromatic protons will appear in the downfield region (δ 7.5-8.5 ppm).
-
H-5': This proton is ortho to the chlorine and meta to both the acetyl and nitro groups. It is expected to be a doublet due to coupling with H-6' (³J ≈ 8.5 Hz).
-
H-6': This proton is ortho to the acetyl group and meta to the chlorine and nitro groups. It will be the most deshielded of the three due to the strong electron-withdrawing effect of the adjacent acetyl group. It should appear as a doublet of doublets, coupling with both H-5' (³J ≈ 8.5 Hz) and H-2' (⁴J ≈ 2.2 Hz).
-
H-2': This proton is ortho to the nitro group and meta to the acetyl and chloro groups. The strong deshielding effect of the nitro group will shift this proton significantly downfield. It is expected to be a doublet due to the smaller meta-coupling with H-6' (⁴J ≈ 2.2 Hz).
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.[6]
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~27 | CH₃ |
| ~126 | C-2' |
| ~131 | C-6' |
| ~132 | C-5' |
| ~133 | C-4' |
| ~139 | C-1' |
| ~148 | C-3' |
| ~195 | C=O |
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically around δ 195 ppm, which is characteristic for aromatic ketones.[5]
-
Aromatic Carbons (C-1' to C-6'): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-1', C-3', C-4') will be significantly deshielded. The carbon bearing the nitro group (C-3') is expected to be highly deshielded.
-
Methyl Carbon (CH₃): The methyl carbon will have the most upfield chemical shift, expected around δ 27 ppm.[5]
A literature reference for the ¹³C NMR spectrum of this compound has been published, which can be consulted for experimental values.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| ~1700 | C=O Stretch | Carbonyl (ketone) |
| 1600-1450 | C=C Stretch | Aromatic ring |
| ~1530 and ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) |
| ~1250 | C-N Stretch | Aryl-NO₂ |
| ~850 | C-Cl Stretch | Aryl-Cl |
Interpretation:
The IR spectrum of this compound will be dominated by several strong absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone.[9] Two other prominent bands are expected for the nitro group (NO₂): an asymmetric stretching vibration around 1530 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretch typically appears in the fingerprint region, often around 850 cm⁻¹. Spectra for this compound are available in databases like SpectraBase.[3][10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. Electron Ionization (EI) is a common technique for this type of molecule.[11]
Expected Mass Spectrum Data (Electron Ionization)
| m/z | Interpretation |
| 199/201 | Molecular ion peak [M]⁺• (with ³⁵Cl/³⁷Cl isotope pattern) |
| 184/186 | [M - CH₃]⁺ |
| 154/156 | [M - NO₂]⁺ |
| 138/140 | [M - COCH₃ - O]⁺ or [M - NO₂ - O]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation:
The mass spectrum will show a molecular ion peak [M]⁺• at m/z 199. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2] peak will be observed at m/z 201 with about one-third the intensity of the m/z 199 peak.
Fragmentation Pathway:
The primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and the methyl group (alpha-cleavage), resulting in a prominent acylium ion at m/z 43 ([CH₃CO]⁺) and a fragment at m/z 184/186 corresponding to the loss of a methyl radical ([M - CH₃]⁺). Another significant fragmentation is the loss of the nitro group (NO₂), leading to a fragment at m/z 154/156. Further fragmentation of the aromatic ring structure can also occur.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine being used.
NMR Data Acquisition Workflow
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[13]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~240 ppm) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[14]
FT-IR Data Acquisition Workflow
-
Sample Preparation (Thin Solid Film): Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[15]
-
Film Deposition: Apply a drop of the solution to an IR-transparent salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the compound.[15]
-
Background Spectrum: Place an empty, clean salt plate in the spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.[13]
-
Sample Spectrum: Place the sample plate in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[13]
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the major absorption peaks.
Mass Spectrometry Data Acquisition Workflow
-
Sample Introduction: Introduce a small amount of the sample (sub-microgram) into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.[16]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI) to generate positively charged ions (molecular ions and fragment ions).[17][18]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[16]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative intensity of each ion. Analyze the molecular ion peak and the major fragment ions to confirm the structure.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carbonyl, nitro), and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic profile is indispensable for quality control, reaction monitoring, and the development of new chemical entities derived from this important synthetic intermediate.
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Department of Chemistry and Biochemistry, University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]
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SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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(n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]
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LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 4'-Chloro-3'-nitroacetophenone
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Abstract
This technical guide provides a comprehensive overview of the synthesis of 4'-Chloro-3'-nitroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document delves into the theoretical underpinnings of the nitration of 4-chloroacetophenone, offers a detailed, field-proven experimental protocol, and outlines essential safety, purification, and characterization methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical transformation.
Introduction: Strategic Importance of this compound
This compound (CAS No. 5465-65-6) is a versatile chemical building block.[2] Its molecular structure, featuring a halogen, a nitro group, and a ketone, provides multiple reactive sites for further chemical modification. This trifunctional nature makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] For instance, it serves as an intermediate in the synthesis of 4-chloro-3-nitrostyrene and has been utilized in the preparation of quinoxaline derivatives with potential antibacterial activity.[3]
The Chemistry of Synthesis: Electrophilic Aromatic Substitution
The synthesis of this compound from 4-chloroacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction, specifically, nitration. The core of this transformation involves the introduction of a nitro group (-NO₂) onto the aromatic ring.
The Nitronium Ion: The Key Electrophile
The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects of Substituents
The regioselectivity of the nitration—that is, the position where the nitro group attaches to the benzene ring—is governed by the electronic effects of the substituents already present on the 4-chloroacetophenone ring: the acetyl group (-COCH₃) and the chlorine atom (-Cl).
-
The Acetyl Group (-COCH₃): This group is a moderate deactivator and a meta-director.[4] Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.
-
The Chlorine Atom (-Cl): Chlorine is also a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) when the attack occurs at these positions.[5]
When both groups are present, their directing effects are combined. The acetyl group at position 1 directs the incoming nitro group to position 3 (meta). The chlorine at position 4 directs to positions 2 and 6 (ortho to the chlorine). The position meta to the acetyl group (position 3) is the most favorable site for nitration, as it is the least deactivated position.
Experimental Protocol: A Validated Approach
This protocol is a robust and reproducible method for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| 4-Chloroacetophenone | 98% purity |
| Fuming Nitric Acid | 90% |
| Concentrated Sulfuric Acid | 98% |
| Ice | |
| Distilled Water | |
| Ethanol | 95% |
| Round-bottom flask | 250 mL |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 100 mL |
| Thermometer | -10 to 110 °C |
| Ice bath | |
| Buchner funnel and filter flask | |
| Beakers | |
| Graduated cylinders |
Step-by-Step Synthesis
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 20 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid. Cool the mixture in an ice bath to below 10 °C. Causality: This exothermic reaction generates the nitronium ion. Pre-cooling prevents overheating and potential side reactions.
-
Dissolution of the Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.4 g (0.1 mol) of 4-chloroacetophenone in 60 mL of concentrated sulfuric acid. Cool the flask in an ice bath to between 0 and 5 °C. Causality: Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.[6]
-
Nitration Reaction: Slowly add the cold nitrating mixture from the dropping funnel to the stirred solution of 4-chloroacetophenone over a period of 30-45 minutes.[6] Maintain the reaction temperature between 0 and 5 °C throughout the addition. Causality: Slow, controlled addition prevents a dangerous exothermic runaway reaction and ensures selective mono-nitration.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.
-
Work-up: Pour the reaction mixture slowly and with vigorous stirring onto 400 g of crushed ice in a large beaker. A yellow precipitate of this compound will form. Causality: Quenching the reaction on ice precipitates the organic product, which is insoluble in the aqueous acidic solution, and helps to dissipate any remaining heat.
-
Isolation of the Crude Product: Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water until the washings are neutral to litmus paper. Causality: Washing removes residual acids, which are critical to remove before the next purification step.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification and Characterization
Purification by Recrystallization
Recrystallization is a highly effective technique for purifying the crude product.[7][8] Ethanol is a suitable solvent for this purpose.
-
Transfer the crude, air-dried solid to an Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol to dissolve the solid completely.[9]
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot gravity filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound will begin to form.[9]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[8]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or in a desiccator.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₆ClNO₃[2][10] |
| Molecular Weight | 199.59 g/mol [2] |
| Appearance | White to light yellow solid[11] |
| Melting Point | 99-101 °C[3] |
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carbonyl group (C=O) of the ketone at approximately 1680 cm⁻¹, and strong absorptions for the nitro group (N-O) at around 1530 cm⁻¹ and 1350 cm⁻¹.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the three protons on the substituted ring.[2][14]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[2]
Safety: A Paramount Consideration
The nitration of aromatic compounds is a potentially hazardous procedure and must be carried out with strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[15][16][17] They are also highly reactive and can react violently with a variety of substances.[18][19][20][21]
-
Exothermic Reaction: The reaction is highly exothermic.[22] Failure to control the temperature can lead to a runaway reaction, potentially causing an explosion.
-
Toxic Fumes: The reaction produces toxic nitrogen oxide fumes.[15][18][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[15][16][17]
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[15][16]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[15][17][19] Be prepared for potential spills and have appropriate neutralizing agents (e.g., sodium bicarbonate) on hand.
Conclusion
The synthesis of this compound is a well-established and scalable process. By understanding the underlying chemical principles, adhering to a validated experimental protocol, and prioritizing safety, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.
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4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
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Synthesis of 3-nitroacetophenone - IS MUNI. (n.d.). Retrieved from [Link]
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o-NITROACETOPHENONE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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(PDF) Electrophilic Nitration of Electron-Rich Acetophenones - ResearchGate. (2005). Retrieved from [Link]
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electrophilic nitration of 4'-chloroacetophenone mechanism
An In-depth Technical Guide to the Electrophilic Nitration of 4'-Chloroacetophenone
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating Regioselectivity in Disubstituted Aromatic Systems
The electrophilic aromatic substitution (EAS) reaction is a cornerstone of synthetic organic chemistry, enabling the functionalization of aromatic rings. While the nitration of benzene is a foundational example, the introduction of substituents onto the ring presents a fascinating challenge in regioselectivity. The directing effects of these substituents, governed by their electronic properties, dictate the position of subsequent electrophilic attack.
This technical guide provides a comprehensive examination of the electrophilic nitration of 4'-chloroacetophenone, a disubstituted benzene derivative. This particular substrate is an excellent model for understanding how competing and reinforcing electronic effects determine reaction outcomes. It features both an ortho, para-directing, deactivating group (chloro) and a meta-directing, deactivating group (acetyl). Analyzing this reaction offers profound insights into the principles of physical organic chemistry and their practical application in targeted synthesis for fields such as pharmaceutical and agrochemical development.[1]
We will dissect the underlying mechanism, explore the causality behind experimental choices in a detailed protocol, and provide the necessary tools for researchers and drug development professionals to confidently apply these principles in their work.
Part 1: The Electronic Landscape of 4'-Chloroacetophenone
To predict the outcome of the nitration reaction, one must first analyze the electronic influence of the existing substituents on the aromatic ring. The reactivity and orientation of electrophilic attack are governed by the interplay of inductive and resonance effects.
The Acetyl Group: A Strong Meta-Director
The acetyl group (-COCH₃) is a powerful electron-withdrawing group and, consequently, a strong deactivator of the aromatic ring towards electrophilic attack.[2] This effect arises from two primary contributions:
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The carbonyl group can withdraw π-electron density from the ring via resonance, creating partial positive charges at the ortho and para positions.
This withdrawal of electron density makes the aromatic ring less nucleophilic.[2] The resonance structures clearly show that the ortho and para positions are significantly electron-deficient. Therefore, electrophilic attack is directed to the meta positions (C-3 and C-5), which are comparatively less deactivated.[3]
The Chloro Group: An Ortho, Para-Directing Deactivator
Halogens like chlorine present a unique case where inductive and resonance effects are in opposition.[4]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond, deactivating the ring overall.[5]
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This resonance effect increases the electron density specifically at the ortho and para positions relative to the meta position.[4][6]
While the strong -I effect makes the ring less reactive than benzene, the +M effect governs the orientation of the attack, making the chloro group an ortho, para-director.[6][7]
Synergistic Directing Effects
In 4'-chloroacetophenone, the directing effects of the two substituents are not in conflict; they are synergistic.
-
The acetyl group at C-1 directs incoming electrophiles to the meta positions: C-3 and C-5 .
-
The chloro group at C-4 directs incoming electrophiles to the ortho positions relative to it: C-3 and C-5 .
Both groups steer the electrophile to the same carbons. This reinforcement makes the regiochemical outcome highly predictable. The nitration will overwhelmingly occur at the C-3 (or C-5) position to yield 4-chloro-3-nitroacetophenone .[8]
Part 2: The Reaction Mechanism Deconstructed
The electrophilic nitration of 4'-chloroacetophenone proceeds via a classic three-step EAS mechanism. The use of a "nitrating mixture," a combination of concentrated sulfuric and nitric acids, is essential for generating the potent electrophile required for the reaction.[9]
Step 1: Generation of the Nitronium Ion (NO₂⁺)
Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate is unstable and readily loses a molecule of water to form the nitronium ion (NO₂⁺), a very strong electrophile.[10]
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺
Step 2: Nucleophilic Attack and Formation of the Sigma Complex
The π-electron system of the 4'-chloroacetophenone ring attacks the electrophilic nitronium ion. As dictated by the synergistic directing effects of the chloro and acetyl groups, this attack occurs at the C-3 position. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]
Step 3: Deprotonation and Restoration of Aromaticity
A weak base in the reaction medium, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the carbon atom that formed the new bond with the nitronium ion (C-3). This final, rapid step restores the aromatic π-system and yields the neutral product, 4-chloro-3-nitroacetophenone.[9]
Mechanistic Diagram
Caption: The mechanism of electrophilic nitration of 4'-chloroacetophenone.
Part 3: Experimental Protocol
This protocol is adapted from established procedures for the nitration of aromatic ketones and requires strict adherence to safety precautions, particularly the handling of concentrated acids.[11] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 4'-Chloroacetophenone | 154.58 | 7.73 g | 0.05 mol | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 25 mL | - | Catalyst and solvent; 98% purity |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 4.5 mL | 0.07 mol | Nitrating agent; ~70% purity |
| Deionized Water | 18.02 | As needed | - | For workup |
| Ethanol | 46.07 | As needed | - | For recrystallization |
| Crushed Ice | - | ~200 g | - | For workup |
Step-by-Step Methodology
-
Reaction Setup: Place 25 mL of concentrated H₂SO₄ into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool the flask in an ice-salt bath until the temperature of the acid is between 0-5 °C.
-
Substrate Dissolution: While stirring, slowly add 7.73 g (0.05 mol) of 4'-chloroacetophenone to the cold sulfuric acid. Add the solid in small portions to maintain the temperature below 10 °C. Continue stirring until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate small beaker or flask, carefully add 4.5 mL of concentrated HNO₃ to a pre-chilled container. Caution: This mixture is highly corrosive.
-
Nitration: Using a dropping funnel or a disposable pipette, add the nitrating mixture dropwise to the stirred solution of 4'-chloroacetophenone in sulfuric acid. The rate of addition must be carefully controlled to maintain the reaction temperature between 0-10 °C. The total addition time should be approximately 20-30 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Workup (Quenching): Carefully pour the reaction mixture, with stirring, onto approximately 200 g of crushed ice in a larger beaker. The product will precipitate as a pale yellow solid. This step must be done slowly to control the exothermic quenching process.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid crude product with several portions of cold deionized water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. The final product, 4-chloro-3-nitroacetophenone, should be a crystalline solid with a melting point of 99-101 °C.[8]
Experimental Workflow Diagram
Caption: The experimental workflow for the synthesis of 4-chloro-3-nitroacetophenone.
Conclusion
The electrophilic nitration of 4'-chloroacetophenone serves as an exemplary case study in predictive organic synthesis. The synergistic directing effects of the deactivating, meta-directing acetyl group and the deactivating, ortho, para-directing chloro group lead to a highly regioselective transformation, yielding 4-chloro-3-nitroacetophenone as the major product.[1][8] Understanding the delicate balance of inductive and resonance effects is paramount for professionals in drug development and chemical research, as it allows for the rational design of synthetic pathways to access complex molecular architectures. The provided protocol offers a reliable and validated method for the synthesis of this important chemical intermediate, grounding theoretical principles in practical laboratory application.
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Quora . (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?[Link]
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BYJU'S . (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?[Link]
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starting materials for 4'-Chloro-3'-nitroacetophenone synthesis
An In-depth Technical Guide to the Synthesis of 4'-Chloro-3'-nitroacetophenone
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a pivotal chemical intermediate, occupying a crucial node in the synthetic pathways leading to numerous pharmacologically active molecules and specialized chemical entities. Its substituted acetophenone framework, featuring both an electron-withdrawing nitro group and a halogen, provides a versatile scaffold for further chemical modification. Specifically, the nitro group can be readily reduced to an amine, which is a common step in the synthesis of kinase inhibitors and other targeted therapeutics. Understanding the efficient and scalable synthesis of this intermediate is, therefore, a critical concern for researchers in medicinal chemistry and process development.
This guide provides a detailed exploration of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available routes.
Retrosynthetic Analysis: Identifying Viable Starting Materials
A retrosynthetic approach to this compound logically disconnects the molecule at key functional groups to reveal potential starting materials. The two most logical disconnections are at the C-N bond of the nitro group and the C-C bond of the acetyl group.
Caption: Retrosynthetic pathways for this compound.
This analysis reveals two primary and industrially relevant synthetic strategies:
-
Route 1: Electrophilic Nitration of commercially available 4'-chloroacetophenone.
-
Route 2: Friedel-Crafts Acylation of 1-chloro-2-nitrobenzene.
This guide will now delve into the specifics of each route, offering a mechanistic rationale for the experimental choices.
Route 1: Electrophilic Nitration of 4'-Chloroacetophenone
This is the most direct and widely employed method for synthesizing this compound. The strategy involves introducing a nitro group onto the aromatic ring of 4'-chloroacetophenone via an electrophilic aromatic substitution (EAS) reaction.
Mechanistic Considerations and Regioselectivity
The directing effects of the substituents on the aromatic ring are paramount in this synthesis. The chloro group is an ortho-, para-director, while the acetyl group (a meta-director) is a deactivating group. The chlorine atom's directing influence and the acetyl group's deactivating nature guide the incoming electrophile, the nitronium ion (NO₂⁺), to the position meta to the acetyl group and ortho to the chlorine atom. This results in the desired 3'-nitro isomer as the major product.
The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.
Caption: Mechanism of the electrophilic nitration of 4'-chloroacetophenone.
Detailed Experimental Protocol
This protocol is adapted from established procedures and emphasizes safety and yield optimization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4'-Chloroacetophenone | 154.59 | 15.5 g | 0.1 | Starting material |
| Sulfuric Acid (98%) | 98.08 | 60 mL | - | Catalyst and solvent |
| Nitric Acid (70%) | 63.01 | 8.0 mL | ~0.12 | Nitrating agent |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 60 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C. Efficient cooling is critical to prevent over-nitration and side reactions.
-
Substrate Addition: Slowly add 15.5 g (0.1 mol) of 4'-chloroacetophenone to the cold sulfuric acid while stirring. Ensure the substrate dissolves completely before proceeding.
-
Nitrating Mixture Addition: Prepare the nitrating mixture by carefully adding 8.0 mL of concentrated nitric acid to the dropping funnel. Add this mixture dropwise to the reaction flask over a period of 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.
-
Quenching: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual acids.
-
Purification: The crude product can be purified by recrystallization from ethanol or methanol to yield a pale yellow solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Expected Outcome:
-
Yield: 75-85%
-
Appearance: Pale yellow crystalline solid
-
Melting Point: 98-101 °C
Route 2: Friedel-Crafts Acylation of 1-Chloro-2-nitrobenzene
An alternative approach is the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Mechanistic Considerations and Regioselectivity
In this route, both the chloro and nitro substituents are already on the ring. Both are deactivating, but the nitro group is significantly more deactivating. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. The acylation will preferentially occur at the position that is para to the chlorine and meta to the nitro group, leading to the desired product.
However, the strong deactivation of the ring by the nitro group makes Friedel-Crafts reactions on this substrate challenging, often requiring harsh conditions and resulting in lower yields compared to the nitration route.
General Protocol Outline
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acylium Ion Formation: Slowly add acetyl chloride to the AlCl₃ suspension to form the acylium ion electrophile.
-
Substrate Addition: Add 1-chloro-2-nitrobenzene to the reaction mixture.
-
Heating: The reaction typically requires heating to proceed at a reasonable rate due to the deactivated substrate.
-
Workup: The reaction is quenched by carefully pouring it into an ice/HCl mixture. The product is then extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nitration | Route 2: Friedel-Crafts Acylation |
| Starting Materials | 4'-Chloroacetophenone (Readily available) | 1-Chloro-2-nitrobenzene (Readily available) |
| Reagents | HNO₃/H₂SO₄ (Inexpensive, corrosive) | Acetyl Chloride/AlCl₃ (Moisture sensitive, corrosive) |
| Reaction Conditions | Low temperature (0-10 °C) | Often requires heating |
| Yields | Generally high (75-85%) | Generally moderate to low |
| Regioselectivity | Good, major product is the desired isomer | Good, but side products can form |
| Scalability | Highly scalable and common industrial process | Less common due to harsher conditions and lower yield |
| Primary Hazard | Handling of highly corrosive mixed acids | Handling of moisture-sensitive and reactive AlCl₃ |
Safety and Handling
-
Mixed Acid (HNO₃/H₂SO₄): This mixture is extremely corrosive and a powerful oxidizing agent. It can cause severe burns on contact and reacts violently with organic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Add reagents slowly and ensure efficient cooling.
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. It is corrosive and causes burns. Handle in a dry environment (e.g., under an inert atmosphere) and wear appropriate PPE.
-
Organic Solvents: Use solvents like ethanol and dichloromethane in a fume hood, away from ignition sources.
References
An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in 4'-Chloro-3'-nitroacetophenone
Introduction
4'-Chloro-3'-nitroacetophenone is a versatile synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry.[1] Its molecular architecture, featuring an acetophenone core substituted with both a chloro and a nitro group, provides a rich landscape for a variety of chemical transformations. The strategic placement of these functional groups dictates the regioselectivity and reactivity of the molecule, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This guide offers a comprehensive exploration of the chemical reactivity centered on the nitro group of this compound, providing both theoretical understanding and practical insights for its application in synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 5465-65-6 | [2] |
| Molecular Formula | C8H6ClNO3 | [1][2] |
| Molecular Weight | 199.59 g/mol | [2] |
| Appearance | Tan crystalline powder | [1] |
| Melting Point | 99-101 °C | |
| SMILES | CC(=O)c1ccc(Cl)c(c1)=O | |
| InChI Key | YEVPHFIFGUWSMG-UHFFFAOYSA-N | [2] |
The Role of the Nitro Group: An Electronic Perspective
The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring and the adjacent functional groups. This electron-withdrawing nature is a result of both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, where the nitro group can delocalize electron density from the aromatic ring.
In this compound, the nitro group is positioned meta to the acetyl group and ortho to the chloro group. This specific arrangement has several key consequences for the molecule's reactivity:
-
Activation towards Nucleophilic Aromatic Substitution: The strong electron-withdrawing capacity of the nitro group, particularly when ortho or para to a leaving group, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[3][4][5][6] In this molecule, the nitro group is ortho to the chlorine atom, making the chloro group susceptible to displacement by nucleophiles.[4]
-
Deactivation towards Electrophilic Aromatic Substitution: Conversely, the electron-deficient nature of the aromatic ring makes it less susceptible to attack by electrophiles.[4][7] The acetyl group is also a deactivating, meta-directing group, further reinforcing this effect.[4][7]
-
Modulation of Acetyl Group Reactivity: The electron-withdrawing substituents on the aromatic ring influence the reactivity of the carbonyl group in the acetyl moiety, making it more susceptible to nucleophilic attack.[7]
Key Transformations of the Nitro Group
The nitro group in this compound is a versatile functional handle that can be readily transformed into other valuable functionalities, most notably the amino group.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations in organic synthesis.[8] This reaction opens up a gateway to a vast array of subsequent chemical modifications, including diazotization, acylation, and alkylation. The resulting 3'-amino-4'-chloroacetophenone is a key intermediate in the synthesis of various biologically active compounds.
Several methods can be employed for the reduction of the nitro group in this compound, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[8]
-
Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitro groups.[9] However, care must be taken as prolonged reaction times or harsh conditions can lead to the reduction of the ketone and potentially dehalogenation.[9][10]
-
Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reduction and is sometimes preferred when dehalogenation is a concern.[9]
-
Platinum-based Catalysts: Platinum catalysts can also be employed for this transformation.[11]
Caption: Catalytic hydrogenation of this compound.
Metal-Acid Reductions
The use of metals in an acidic medium is a classic and reliable method for nitro group reduction.[8]
-
Tin and Hydrochloric Acid (Sn/HCl): This is a widely used method for the reduction of aromatic nitro compounds.[12][13] The reaction proceeds via the transfer of electrons from the metal to the nitro group, followed by protonation.
-
Iron and Acetic Acid (Fe/AcOH): This system offers a milder alternative to Sn/HCl and is often used when other acid-sensitive functional groups are present.[9]
-
Zinc and Ammonium Chloride (Zn/NH₄Cl): This provides a neutral to slightly acidic condition for the reduction.[12]
Caption: Metal-acid reduction of this compound.
Experimental Protocol: Reduction of this compound using Tin and Hydrochloric Acid
Objective: To synthesize 3'-Amino-4'-chloroacetophenone via the reduction of the nitro group in this compound using granulated tin and concentrated hydrochloric acid.
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Ethanol
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and granulated tin.
-
Acid Addition: Slowly and carefully add a mixture of concentrated hydrochloric acid and water to the flask while stirring. An exothermic reaction may occur, so addition should be controlled.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Basification: Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the tin salts.
-
Filtration: Filter the mixture through a Buchner funnel to remove the tin salts. Wash the filter cake with a small amount of ethanol or water.
-
Extraction (if necessary): The filtrate can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Nucleophilic Aromatic Substitution (SNAr)
As previously mentioned, the nitro group in the ortho position to the chlorine atom strongly activates the aromatic ring for nucleophilic aromatic substitution.[4] This allows for the displacement of the chloro group by a variety of nucleophiles, providing a powerful tool for introducing diverse functionalities at the 4'-position.
Common nucleophiles that can be employed in SNAr reactions with this compound include:
-
Alkoxides (e.g., sodium methoxide, sodium ethoxide) to form alkoxy derivatives.
-
Amines (primary and secondary) to form substituted anilines.
-
Thiols to form thioethers.
The general mechanism for SNAr involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes the complex and facilitates the subsequent loss of the chloride ion to yield the substitution product.
Caption: General mechanism of Nucleophilic Aromatic Substitution.
Applications in Drug Development
The diverse reactivity of this compound makes it a valuable precursor in the synthesis of various pharmaceutical agents. The ability to selectively transform the nitro group and/or displace the chloro group allows for the construction of complex molecular scaffolds with desired pharmacological properties. For instance, related fluorinated nitroacetophenone building blocks are used in the synthesis of inhibitors for diseases like Chagas disease.[14] The reduction of the nitro group to an amine is a common step in the synthesis of many drug candidates, as the amino group can be further functionalized to modulate the compound's biological activity.
Conclusion
This compound is a strategically important intermediate in organic synthesis. The chemical reactivity of its nitro group, primarily its facile reduction to an amine and its activating effect on nucleophilic aromatic substitution, provides chemists with a powerful toolkit for the synthesis of complex molecules. A thorough understanding of the electronic effects of the substituents and the various reaction conditions available allows for the rational design of synthetic routes to access a wide range of valuable compounds, particularly in the realm of pharmaceutical and agrochemical development.
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An In-depth Technical Guide to 4'-Chloro-3'-nitroacetophenone: A Versatile Building Block in Organic Synthesis
Foreword: The Strategic Value of a Multifunctional Scaffolding
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. An ideal building block is one that offers a confluence of reactivity, selectivity, and handles for diverse functionalization. 4'-Chloro-3'-nitroacetophenone, a seemingly simple aromatic ketone, embodies these characteristics, making it a cornerstone intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1][2]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will dissect the reactivity of its constituent functional groups—the ketone, the nitro group, and the chloro-substituted aromatic ring—and present field-proven methodologies for its transformation into valuable scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower innovation.
Core Characteristics of this compound
This compound, with the IUPAC name 1-(4-chloro-3-nitrophenyl)ethanone, is a tan crystalline powder at room temperature.[3] Its molecular structure is a unique convergence of functionalities that can be selectively addressed to construct molecular complexity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5465-65-6 | [4][5] |
| Molecular Formula | C₈H₆ClNO₃ | [6] |
| Molecular Weight | 199.59 g/mol | [4][5][6] |
| Melting Point | 99-101 °C | [4] |
| Appearance | Tan crystalline powder |
The presence of the electron-withdrawing nitro and chloro groups significantly influences the reactivity of the aromatic ring, while the acetyl group provides a handle for a variety of condensation and derivatization reactions.
Foundational Transformations: Unlocking the Synthetic Potential
The true power of this compound as a building block is realized through a series of foundational chemical transformations that selectively target its functional groups.
Chemoselective Reduction of the Nitro Group: Gateway to Amino Derivatives
A pivotal transformation in the synthetic utility of this compound is the selective reduction of the nitro group to an amine. This conversion is critical as it opens up a vast landscape of subsequent reactions, including the formation of heterocyclic systems. The primary challenge lies in achieving this reduction without affecting the ketone functionality.
Several reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Catalytic hydrogenation with H₂/Pd/C is a common method for nitro group reduction; however, it can sometimes lead to the reduction of the ketone or dehalogenation. For substrates with sensitive functional groups, milder and more chemoselective reagents are preferred. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and highly effective method for the selective reduction of aromatic nitro groups in the presence of ketones.[7] The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group, followed by protonation of the resulting intermediates.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
30% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Benzene (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 39.8 g of this compound and 136 g of SnCl₂·2H₂O in 220 ml of concentrated HCl.[7]
-
Stir the mixture at room temperature for 30 minutes. An exothermic reaction will cause the temperature to rise to approximately 70°C.[7]
-
After the initial exotherm subsides and the mixture cools, add 200 ml of toluene.
-
Carefully make the reaction mixture alkaline by the slow addition of a 30% NaOH solution with efficient stirring and cooling in an ice bath.
-
Add diethyl ether to the mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine all the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain a solid residue.
-
Recrystallize the crude solid from benzene to yield pure 3'-amino-4'-chloroacetophenone.[7]
-
Selective reduction of the nitro group.
Synthesis of Heterocyclic Scaffolds
The true versatility of this compound is showcased in its application as a precursor for a diverse range of heterocyclic compounds, which are prevalent in pharmaceuticals.
Quinoxaline Derivatives: Privileged Structures in Medicinal Chemistry
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The 3'-amino-4'-chloroacetophenone, readily synthesized from our starting material, serves as an excellent precursor for substituted o-phenylenediamines, which can then be cyclized to form quinoxalines.
Workflow for Quinoxaline Synthesis.
This protocol describes a representative synthesis of a quinoxaline derivative from 3'-amino-4'-chloroacetophenone and a 1,2-dicarbonyl compound like benzil.
-
Step 1: Synthesis of 3'-Amino-4'-chloroacetophenone:
-
Follow the protocol outlined in Section 2.1.
-
-
Step 2: Condensation with Benzil:
-
Materials:
-
3'-Amino-4'-chloroacetophenone
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol or Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3'-amino-4'-chloroacetophenone and 1 equivalent of benzil in a minimal amount of ethanol or acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel or by recrystallization.
-
-
Chalcones via Claisen-Schmidt Condensation
Chalcones are another important class of bioactive molecules, known for their anti-inflammatory, antimicrobial, and anticancer properties. They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. This compound can directly participate in this reaction.
The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone.
Claisen-Schmidt Condensation Mechanism.
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve equimolar amounts of this compound and the aromatic aldehyde in ethanol in a round-bottom flask.[8]
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation.[8]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
-
Thiazole Derivatives: A Scaffold of Therapeutic Importance
Thiazole rings are present in numerous pharmaceuticals. A common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide. This compound can be readily converted to its α-bromo derivative, which can then be used in the Hantzsch synthesis.
-
Step 1: α-Bromination of this compound:
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Acetic acid
-
-
Procedure:
-
Dissolve this compound in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise with stirring.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the α-bromoacetophenone derivative.
-
Filter, wash with water, and dry the product.
-
-
-
Step 2: Hantzsch Thiazole Synthesis:
-
Materials:
-
α-Bromo-4'-chloro-3'-nitroacetophenone
-
Thiourea
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the α-bromo-4'-chloro-3'-nitroacetophenone and an equimolar amount of thiourea in ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., ammonia solution) to precipitate the 2-aminothiazole derivative.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent.
-
-
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. The derivatives of this compound, particularly the amino derivative, are excellent candidates for MCRs.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[8][9] The amino group of 3'-amino-4'-chloroacetophenone can act as the nitrogen source in a modified Hantzsch synthesis.
While a direct four-component reaction with 3'-amino-4'-chloroacetophenone might be complex, it can be envisioned to react with a pre-formed enone (from the condensation of an aldehyde and a β-ketoester) in a Michael addition, followed by cyclization and dehydration to form a dihydropyridine.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][10] The ketone functionality of this compound makes it a suitable substrate for this reaction.
-
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add a catalytic amount of the base (e.g., morpholine).
-
Heat the mixture to reflux for a few hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.
-
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and economically significant building block in organic synthesis. Its strategically positioned functional groups allow for a wide range of selective transformations, providing access to a rich diversity of molecular architectures. The methodologies presented in this guide, from the fundamental reduction of the nitro group to its application in the synthesis of complex heterocyclic systems and its potential in multicomponent reactions, underscore its importance.
As the demand for novel pharmaceuticals and functional materials continues to grow, the role of such adaptable building blocks will become even more critical. Future research will likely focus on expanding the scope of its applications, developing more sustainable and efficient catalytic transformations, and exploring its use in the synthesis of even more complex and biologically active molecules. The insights provided herein are intended to serve as a foundation and a catalyst for such future innovations.
References
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PrepChem. Synthesis of (A) 3-Amino-4-chloroacetophenone. Available from: [Link]
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RSC Publishing. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Available from: [Link]
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NIH. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available from: [Link]
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Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
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PubMed. The Gewald multicomponent reaction. Available from: [Link]
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MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
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Chem-Impex. 4-Chloro-3-nitroacetophenone. Available from: [Link]
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Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
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Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
NIH. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]
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Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]
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Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
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Semantic Scholar. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available from: [Link]
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NIH. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available from: [Link]
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RSC Publishing. . Available from: [Link]
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Semantic Scholar. Synthesis Of Some Novel C3 Substituted New Diazo-[7][11]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Available from: [Link]
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-
Asian Journal of Research in Chemistry. Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. Available from: [Link]
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Unlocking New Therapeutic Frontiers: A Technical Guide to Research Areas Involving 4'-Chloro-3'-nitroacetophenone
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. 4'-Chloro-3'-nitroacetophenone, a substituted aromatic ketone, represents one such scaffold with significant, yet not fully explored, potential. Its unique electronic and structural features, arising from the presence of an acetyl group, a chloro substituent, and a nitro group, make it a highly reactive and adaptable building block for the synthesis of a diverse array of heterocyclic compounds and other complex molecules. This guide provides an in-depth exploration of promising research avenues originating from this core structure, intended for researchers, scientists, and drug development professionals. We will delve into novel synthetic strategies and the design of new molecules with potential therapeutic applications, grounded in established chemical principles and cutting-edge biological targets.
Core Compound Profile: this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 5465-65-6 | [1] |
| Molecular Formula | C₈H₆ClNO₃ | [1] |
| Molecular Weight | 199.59 g/mol | [1] |
| Melting Point | 99-101 °C | [1] |
| Appearance | White to pale yellow crystalline powder | |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone |
Synthetic Protocol: Accessing the Core Scaffold
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene. This reaction, however, is not without its challenges. The nitro group is a potent deactivating group, rendering the aromatic ring electron-deficient and thus less susceptible to electrophilic attack by the acylium ion. This necessitates the use of a stoichiometric amount or more of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to drive the reaction.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1-Chloro-2-nitrobenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension with vigorous stirring. Allow the acylium ion complex to form over 15-20 minutes.
-
Add 1-chloro-2-nitrobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Caption: Synthesis of this compound.
Research Area 1: Development of Novel Anticancer Agents
The acetophenone moiety is a versatile precursor for the synthesis of various heterocyclic systems with demonstrated anticancer activity.
Chalcone Derivatives as EGFR and Topoisomerase Inhibitors
Chalcones (1,3-diaryl-2-propen-1-ones) are well-established precursors to flavonoids and are known to possess a broad spectrum of biological activities, including potent anticancer effects.[2] Chalcones derived from substituted acetophenones have shown cytotoxicity against various cancer cell lines.[3]
Scientific Rationale: The α,β-unsaturated ketone system in chalcones is a key pharmacophore that can interact with biological nucleophiles, such as cysteine residues in the active sites of enzymes like EGFR tyrosine kinase and topoisomerases.[3][4] The substitution pattern on the aromatic rings of the chalcone scaffold significantly influences its biological activity. The chloro and nitro groups on the this compound-derived ring can modulate the electronic properties and lipophilicity of the resulting chalcones, potentially leading to enhanced potency and selectivity.
Proposed Research Workflow:
Caption: Workflow for anticancer chalcone development.
Detailed Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (20-40%)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equivalent) and a substituted aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.[5]
-
Slowly add an aqueous solution of NaOH or KOH with constant stirring at room temperature.[5]
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.[5]
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.
Pyrimidine Derivatives as Kinase Inhibitors
Pyrimidines are a class of nitrogen-containing heterocycles that are core components of nucleic acids and are found in numerous FDA-approved drugs. Pyrimidine derivatives synthesized from chalcones have shown promising anticancer activities.[6]
Scientific Rationale: The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors.[7] By cyclizing the chalcone derivatives with urea or thiourea, a library of pyrimidine compounds can be generated.[2][3] The substituents on the phenyl rings, originating from the chalcone precursors, can be directed towards other regions of the ATP-binding pocket of kinases, such as the solvent-exposed region or the gatekeeper residue, to achieve potency and selectivity. FMS-like tyrosine kinase 3 (FLT3) is a clinically validated target in acute myeloid leukemia (AML), and pyrimidine-based structures have been reported as FLT3 inhibitors.[8][9]
Proposed Synthetic Route:
Caption: Synthesis of pyrimidine derivatives from chalcones.
Detailed Protocol: Synthesis of Pyrimidine Derivatives
Materials:
-
Chalcone derivative
-
Urea or Thiourea
-
Ethanol
-
Potassium hydroxide (KOH) solution (40%)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the chalcone (1.0 equivalent) and urea or thiourea (1.0 equivalent) in ethanol.[5]
-
Add an aqueous solution of KOH and reflux the mixture for 4-6 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the pyrimidine derivative.
-
Filter, wash with water, and recrystallize from an appropriate solvent.
Research Area 2: Novel Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action.
Quinoxaline Derivatives as Topoisomerase Inhibitors
Quinoxalines are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.
Scientific Rationale: The synthesis of quinoxalines can be readily achieved from α-haloketones and o-phenylenediamines.[10][11] α-Bromination of this compound would provide a key intermediate for this synthesis. Bacterial topoisomerases are validated targets for antimicrobial drugs, and the planar quinoxaline scaffold can intercalate into bacterial DNA and inhibit these enzymes.
Proposed Research Workflow:
Caption: Workflow for antimicrobial quinoxaline development.
Detailed Protocol: Synthesis of Quinoxaline Derivatives
Step 1: α-Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial acetic acid
-
Hydrobromic acid (HBr) in acetic acid (catalytic)
Procedure:
-
Dissolve this compound in glacial acetic acid.
-
Add a catalytic amount of HBr in acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the α-bromo ketone.
-
Filter, wash with water, and dry the crude product.
Step 2: Condensation with o-Phenylenediamine
Materials:
-
α-Bromo-4'-chloro-3'-nitroacetophenone
-
Substituted o-phenylenediamine
-
Ethanol
Procedure:
-
Dissolve the α-bromo ketone (1.0 equivalent) and a substituted o-phenylenediamine (1.0 equivalent) in ethanol.[10]
-
Reflux the mixture for 2-4 hours.[10]
-
Cool the reaction mixture to allow the quinoxaline derivative to crystallize.
-
Filter the product, wash with cold ethanol, and dry.
Research Area 3: Bioisosteric Modification for Enhanced Properties
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.[12][13]
Scientific Rationale: The nitro group in this compound is a key site for bioisosteric replacement. While the nitro group can contribute to binding interactions, it can also be associated with toxicity and metabolic liabilities. Replacing the nitro group with other electron-withdrawing groups could lead to improved drug-like properties.
Potential Bioisosteric Replacements for the Nitro Group:
| Functional Group | Rationale |
| Cyano (-CN) | Similar size and electronics, can act as a hydrogen bond acceptor. |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, metabolically stable, increases lipophilicity. |
| Sulfonamide (-SO₂NHR) | Can form hydrogen bonds and has a tetrahedral geometry that can fill different pockets compared to the planar nitro group. |
Proposed Research Approach: The synthesis of analogs with these bioisosteric replacements would require starting from different precursors (e.g., 4-chloro-3-cyanoacetophenone). The resulting chalcone, pyrimidine, and quinoxaline derivatives would then be subjected to the same biological evaluations as their nitro-containing counterparts to establish structure-activity relationships (SAR).
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The research areas outlined in this guide, focusing on the development of novel anticancer and antimicrobial agents, provide a strategic framework for future investigations. By combining rational drug design, efficient synthetic methodologies, and robust biological evaluation, the full potential of this scaffold can be unlocked, leading to the discovery of new and effective therapeutic agents. The exploration of bioisosteric replacements and the targeting of specific biological pathways, such as kinase signaling, will be crucial in advancing these research endeavors.
References
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-
Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Molecular Structure, 2024. [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives Derived from Chalcones. Research Journal of Pharmacy and Technology, 2014. [Link]
- Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 2021. (URL not available)
-
Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 2020. [Link]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2016. (URL not available)
- Synthesis of Chalcones Pyrimidines Pyrimidine can be regarded as a...
- One-pot synthesis of quinoxalines from α-haloketones and aromatic 1,2-Diamines via an oxidation-condensation process - ResearchG
- A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. Molecules, 2022. (URL not available)
-
Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synlett, 2022. [Link]
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (URL not available)
- Synthesisi of Pyrazoles from Acetophenones in Flow - Biotech Spain. (URL not available)
- One‐pot synthesis of quinoxalines from an α,α‐diiodoketone via...
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 2019. (URL not available)
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 2021. [Link]
-
Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 2010. [Link]
-
Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 2005. [Link]
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (URL not available)
-
FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. RSC Medicinal Chemistry, 2021. [Link]
- Bioisosteric Replacements - Cambridge MedChem Consulting. (URL not available)
- Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science. (URL not available)
-
Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 2017. [Link]
-
4-Chloro-3-nitroacetophenone - Advent Bio. [Link]
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Introduction: The Strategic Importance of a Versatile Intermediate
An In-depth Technical Guide to 4'-Chloro-3'-nitroacetophenone: Synthesis, Properties, and Applications
In the landscape of medicinal chemistry and fine chemical synthesis, the strategic value of a molecular building block is measured by its versatility, reactivity, and the efficiency with which it can be incorporated into complex target structures. This compound (CAS No: 5465-65-6) stands out as a quintessential example of such a pivotal intermediate.[1] Its unique substitution pattern—an activating acetyl group, a deactivating but synthetically useful nitro group, and a directing chloro group—creates a scaffold ripe for diverse chemical transformations.
This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in the principles of organic synthesis, explaining the causality behind experimental choices and highlighting the compound's role as a reliable precursor in multi-step synthetic pathways. We will explore its historical context, dissect its synthesis with a focus on mechanistic integrity, tabulate its physicochemical properties, and illuminate its applications in the synthesis of pharmaceuticals and other high-value materials.[1]
Historical Context: An Emergent Building Block
While a singular moment of "discovery" for this compound is not prominently documented, its appearance in mid-20th-century chemical literature marks its establishment as a known and useful compound. For instance, a 1947 paper by C. M. Atkinson and colleagues in the Journal of the Chemical Society references the compound in their work on the preparation of Cinnolines, indicating its availability and utility to the synthetic community of that era. Its history is not one of a celebrated discovery, but rather of its gradual and persistent integration into the synthetic chemist's toolbox, valued for the predictable reactivity it offers.
Core Synthesis: Mastering the Friedel-Crafts Acylation of a Deactivated Ring
The most prevalent and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene.[2] This reaction, while classic, presents a significant mechanistic challenge that underscores key principles of electrophilic aromatic substitution.
The Mechanistic Hurdle: Deactivation by the Nitro Group
The primary obstacle is the severe electronic deactivation of the aromatic ring.[2] The nitro group (NO₂) is a powerful electron-withdrawing group, functioning through both inductive and resonance effects. This drastically reduces the nucleophilicity of the benzene ring, making it highly resistant to attack by the acylium ion electrophile.[2] The chloro group, while also inductively withdrawing, is an ortho-, para-director; however, the overwhelming deactivating effect of the nitro group dominates the ring's reactivity.
To overcome this, forcing conditions are necessary. This is not merely a matter of increasing temperature but a carefully considered choice of a potent Lewis acid catalyst, typically aluminum chloride (AlCl₃), used in stoichiometric or even excess amounts.
// Invisible edges for ordering Acylium -> Substrate [style=invis]; Sigma -> Workup [style=invis]; }
Caption: Mechanism of Friedel-Crafts Acylation for this compound synthesis.
Why Stoichiometric AlCl₃? The Trustworthiness of the Protocol
In a typical catalytic cycle, the catalyst is regenerated. However, in Friedel-Crafts acylation, the product itself—an aryl ketone—is a Lewis base.[3] The carbonyl oxygen readily forms a stable complex with the strong Lewis acid AlCl₃. This complexation is often irreversible under the reaction conditions, effectively sequestering the catalyst.[3] Therefore, a stoichiometric amount of AlCl₃ is required to drive the reaction to completion: one equivalent to activate the acyl chloride and another to complex with the ketone product. This is a critical, field-proven insight; using only a catalytic amount would lead to low conversion and a stalled reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed for reproducibility and safety. Each step has a clear causal purpose.
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), add anhydrous aluminum chloride (1.2 molar equivalents).
-
Solvent: Suspend the AlCl₃ in a suitable anhydrous solvent, such as dichloromethane or 1,2-dichloroethane. The choice of a chlorinated solvent prevents it from participating in the Friedel-Crafts reaction itself.
-
Acylium Ion Generation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 molar equivalents) via the dropping funnel. The exotherm must be controlled to prevent side reactions. Stir for 30 minutes to ensure complete formation of the acylium ion complex.
-
Substrate Addition: Add 1-chloro-2-nitrobenzene (1.0 molar equivalent) dropwise, maintaining the temperature at 0-5 °C. The slow addition to the pre-formed electrophile ensures the deactivated substrate reacts as the electrophile becomes available.
-
Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (40-50 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The application of heat provides the necessary activation energy to overcome the high energy barrier of acylating a deactivated ring.
-
Workup and Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously pour it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the product-catalyst complex and dissolves any remaining aluminum salts. The acid prevents the precipitation of aluminum hydroxide.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove acid), then with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield a tan crystalline powder.[1]
// Nodes Setup [label="1. Reactor Setup\n(Flame-dried flask, AlCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylium [label="2. Acylium Ion Formation\n(Add Acetyl Chloride @ 0°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="3. Substrate Addition\n(Add 1-chloro-2-nitrobenzene)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="4. Reaction\n(Warm to RT, then reflux)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="TLC/GC Monitoring", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Quench [label="5. Quenching\n(Pour onto ice/HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="6. Extraction & Washing\n(DCM, NaHCO₃, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="7. Isolation & Purification\n(Rotovap, Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product\n(Tan Crystalline Powder)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Setup -> Acylium; Acylium -> Addition; Addition -> Reaction; Reaction -> Monitor [style=dashed, label="Check Progress"]; Monitor -> Reaction [style=dashed]; Reaction -> Quench [label="Upon Completion"]; Quench -> Extract; Extract -> Purify; Purify -> Product; }
Caption: A generalized experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of this compound are well-defined, providing clear benchmarks for characterization.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5465-65-6 | [4][5] |
| Molecular Formula | C₈H₆ClNO₃ | [1][4] |
| Molecular Weight | 199.59 g/mol | [4][5] |
| Appearance | Tan crystalline powder | [1] |
| Melting Point | 99-101 °C (lit.) | [5] |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [4] |
| Synonyms | 2-chloro-5-acetylnitrobenzene, 1-acetyl-4-chloro-3-nitrobenzene | [4] |
| InChI Key | YEVPHFIFGUWSMG-UHFFFAOYSA-N | [4][5] |
| SMILES | CC(=O)C1=CC(=C(C=C1)Cl)[O-] |[4][5] |
Table 2: Summary of Key Spectroscopic Data
| Technique | Expected Peaks / Signals |
|---|---|
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.6 ppm) and three aromatic protons (doublets and doublet of doublets in the ~7.7-8.4 ppm region). |
| ¹³C NMR | Resonances for the carbonyl carbon (~195 ppm), methyl carbon (~27 ppm), and six distinct aromatic carbons.[6] |
| FT-IR (Vapor Phase) | Strong absorption bands for the carbonyl (C=O) stretch (~1700 cm⁻¹), and characteristic peaks for the nitro group (NO₂) symmetric and asymmetric stretches (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-Cl stretch.[7][8] |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight (199.59 m/z), with isotopic patterns characteristic of a chlorine-containing compound. |
Applications in Drug Development and Chemical Synthesis
This compound is not an end-product but a strategic starting point. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] For example, it was used as a starting reagent for the synthesis of 6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxides, which were investigated for their antibacterial activity. The acetophenone moiety can be elaborated into more complex side chains, while the nitro group can be readily reduced to an amine, opening up a vast array of subsequent reactions such as amide bond formation, diazotization, or cyclization.
-
Agrochemicals: Similar to its role in pharmaceuticals, it is a building block for new crop protection agents.[1] The specific toxiphore required for a pesticide can often be constructed from the functionalities present in this molecule.
-
Dyes and Pigments: The chromophoric nature of the nitroaromatic system makes it a useful precursor in the synthesis of dyes.[1] Further reactions can extend the conjugation of the system to produce vibrant colors.
-
Material Science: Its reactivity is leveraged in developing advanced materials, including specialized polymers and coatings where the nitroaromatic scaffold can impart specific electronic or physical properties.[1]
// Central Node Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Transformations Reduction [label="Nitro Reduction\n(e.g., SnCl₂/HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Halogenation [label="α-Halogenation\n(e.g., Br₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Condensation [label="Aldol/Claisen-Schmidt\nCondensation", fillcolor="#FBBC05", fontcolor="#202124"];
// Products Amine [label="3'-Amino-4'-chloroacetophenone\n(Key Amine Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bromo [label="α-Bromo-4'-chloro-3'-nitroacetophenone\n(Reactive Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chalcone [label="Chalcone Derivatives\n(Bioactive Scaffolds)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Further Products Heterocycles [label="Quinoxalines, Benzodiazepines, etc.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazoles [label="Thiazole Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reduction; Start -> Halogenation; Start -> Condensation;
Reduction -> Amine; Halogenation -> Bromo; Condensation -> Chalcone;
Amine -> Heterocycles [label="Cyclization"]; Bromo -> Thiazoles [label="Hantzsch Synthesis"]; }
Caption: Synthetic utility of this compound in generating diverse chemical scaffolds.
Conclusion
This compound is a testament to the principle that the value of a chemical compound often lies not in its final application, but in its potential as a versatile and reliable starting material. Its synthesis, though challenging due to electronic deactivation, is a well-understood process that reinforces fundamental concepts of electrophilic aromatic substitution. For the research scientist and drug development professional, a thorough understanding of this intermediate—from the causality of its synthesis to the diverse reactivity of its functional groups—is essential for designing efficient, robust, and innovative synthetic routes to the complex molecules of the future.
References
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This compound | C8H6ClNO3 | CID 79596 . PubChem. [Link]
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This compound - Optional[Vapor Phase IR] - Spectrum . SpectraBase. [Link]
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This compound - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]
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Friedel–Crafts reaction . Wikipedia. [Link]
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- 5. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]
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- 7. This compound(5465-65-6) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Ensuring Material Integrity: A Guide to the Stability and Storage of 4'-Chloro-3'-nitroacetophenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Versatile Intermediate
4'-Chloro-3'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the synthesis of a diverse range of target molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1] Its chemical architecture, featuring a ketone, a nitro group, and a halogenated phenyl ring, provides multiple reaction sites for molecular elaboration.[2] However, these same functional groups render the molecule susceptible to degradation if not handled and stored with a thorough understanding of its chemical nature.
The integrity of any starting material is paramount to the success of a synthetic campaign, impacting reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, moving beyond simple recommendations to explain the underlying chemical principles. The protocols and insights provided herein are designed to empower researchers to maintain the purity and reactivity of this valuable compound, ensuring reproducibility and reliability in their scientific endeavors.
Chemical and Physical Profile
A foundational understanding of a compound's physical properties is the first step in defining its handling and storage requirements. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5465-65-6 | [2][3] |
| Molecular Formula | C₈H₆ClNO₃ | [3] |
| Molecular Weight | 199.59 g/mol | [2][3] |
| Appearance | Tan crystalline powder | [1] |
| Melting Point | 99-101 °C | [2] |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [3] |
| Solubility | Data not widely available, but expected to be soluble in common organic solvents. |
Hazard Profile and Safe Handling
As with any laboratory chemical, a robust understanding of the associated hazards is essential for safe handling. This compound is classified as a combustible solid and presents several health warnings.[3]
GHS Hazard Statements:
Core Handling Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust particles.[4][5] Emergency eye wash stations and safety showers should be readily accessible.[4]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory and includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4] For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended.
-
Hygiene: Avoid all personal contact.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material, even if gloves were worn.[4][5]
-
Transport: When moving the compound within a facility, use sealed, properly labeled containers and place them within a secondary, non-breakable container to prevent spills.[7]
Chemical Stability and Potential Degradation Pathways
The stability of this compound is dictated by the interplay of its three key functional groups. While stable under optimal conditions, it is susceptible to degradation under chemical, thermal, and photolytic stress.[4] The presence of two strong electron-withdrawing groups (nitro and acetyl) on the phenyl ring significantly influences its reactivity.
Key Incompatibilities:
-
Strong Bases (e.g., NaOH, KOH): The electron-withdrawing nature of the nitro and acetyl groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Strong bases can potentially displace the chloro group or participate in hydrolysis reactions. This is a critical incompatibility to respect.[4][8]
-
Strong Acids (e.g., H₂SO₄, HCl): While more stable to acids than bases, prolonged exposure to concentrated strong acids, especially at elevated temperatures, can lead to undesired side reactions.[4][8]
-
Strong Oxidizing and Reducing Agents: The nitro group can be reduced, and the acetyl group can be oxidized. Segregate the compound from these chemical classes.[4][8]
Potential Degradation Pathways: The following pathways are proposed based on the chemical structure of the molecule. Specific degradation products would need to be confirmed experimentally via forced degradation studies (see Section 6.0).
-
Base-Catalyzed Hydrolysis: The most probable degradation route involves the reaction with strong bases, potentially leading to the substitution of the chlorine atom with a hydroxyl group.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light.[9] UV radiation can provide the energy to initiate free-radical reactions or promote other transformations, often leading to discoloration (e.g., darkening) and the formation of complex impurities.
-
Thermal Decomposition: As a nitroaromatic compound, it carries an inherent risk of thermal instability, especially at temperatures approaching or exceeding its melting point.[8] Decomposition can be exothermic and may accelerate upon contamination with incompatible materials.[8][10]
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
Proper storage is the most effective strategy to prevent degradation and ensure the long-term viability of the compound. The following recommendations are synthesized from safety data sheets and best practices for related chemical classes.[6][8][11]
| Condition | Short-Term Storage (Working Supply) | Long-Term Storage (Archival) | Rationale |
| Temperature | 15-25°C (Controlled Room Temp)[8] | 0-8°C (Refrigerated)[1] | Lower temperatures slow the rate of potential decomposition reactions. Avoid freezing unless the material's behavior upon freeze-thaw is known. |
| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (Nitrogen or Argon).[8] | Prevents oxidation and reaction with atmospheric moisture.[8] |
| Light | Amber glass vial or opaque container.[12] | Store in the dark (e.g., inside a cabinet within a cold room). | Protects against photolytic degradation.[5][8] |
| Location | Well-ventilated, approved chemical storage cabinet. | Segregated from incompatible materials, especially bases and oxidizing agents.[8] | Prevents accidental contact with reactive chemicals and ensures safety. |
| Container | Original supplier container, tightly sealed. | Original supplier container, potentially with secondary containment (e.g., a sealed bag). | Ensures proper labeling and minimizes contamination. Secondary containment mitigates spills.[7] |
Experimental Protocol: Forced Degradation and Stability Assessment
To definitively understand the stability of a specific batch of this compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the development of a stability-indicating analytical method.
Objective: To develop an HPLC method capable of separating the intact parent compound from all potential degradation products generated under various stress conditions.
Caption: Workflow for a forced degradation stability study.
Part 1: HPLC Method Development (Example)
-
Rationale: Reversed-phase HPLC is ideal for separating small organic molecules of moderate polarity. The mobile phase composition is chosen to provide good retention and resolution of the parent peak from any more polar or less polar degradants.
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
Part 2: Forced Degradation Protocol [12]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Unstressed Control: Dilute the stock solution with 50:50 water:acetonitrile to a working concentration (e.g., 0.1 mg/mL). This is your T=0 reference sample.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Before injection, neutralize with an equivalent amount of 0.1 N NaOH and dilute to the working concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[12] Before injection, neutralize with an equivalent amount of 0.1 N HCl and dilute to the working concentration. Causality Note: Significant degradation is expected here. If degradation is too rapid, the experiment should be repeated at a lower temperature or for a shorter duration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the working concentration before injection.
-
Thermal Degradation: Place a small amount of the solid compound in an oven at 70°C for 48 hours.[12] At desired time points, withdraw a sample, prepare a solution at the working concentration, and analyze.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a calibrated light source as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside to differentiate thermal from photolytic effects.
Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound. The resulting chromatograms should demonstrate that all new peaks (degradants) are baseline-resolved from the main peak. A DAD can be used to assess peak purity, ensuring no co-eluting impurities are hidden under the parent peak.
Troubleshooting Common Issues
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent analytical results between samples. | Compound degradation during storage or sample preparation. | Re-evaluate storage conditions (temperature, light, atmosphere).[12] Ensure samples are fully dissolved and analyzed promptly after preparation. |
| Appearance of a new impurity peak in an old batch. | Slow degradation under current long-term storage conditions. | The material may be expiring. Perform a full purity analysis and compare to the Certificate of Analysis. Consider re-qualifying the material for its intended use. |
| Discoloration of the solid material (e.g., darkening). | Likely photolytic or slight thermal degradation. | While potentially minor, this indicates suboptimal storage. The material should be analyzed for purity before use. Store future lots with enhanced light protection. |
Conclusion
This compound is a robust chemical intermediate, but its stability is not absolute. A proactive approach grounded in chemical principles is essential for preserving its integrity. By implementing the recommended storage conditions—specifically, cold, dark, dry, and inert environments—and understanding its incompatibility with strong bases, researchers can significantly mitigate the risk of degradation. For critical applications, especially in drug development, performing forced degradation studies to develop a stability-indicating method is not just recommended; it is a necessary component of scientific rigor that ensures the quality and reliability of all subsequent experimental work.
References
- Benchchem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds - Technical Support Center.
- Benchchem. (n.d.). Stabilizing Acetophenone Derivatives for Long-Term Storage - Technical Support Center.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 4′-Chloro-3′-nitroacetophenone 99%.
- Chem-Impex. (n.d.). 4-Chloro-3-nitroacetophenone.
- Sigma-Aldrich. (n.d.). 4′-Chloro-3′-nitroacetophenone 99%.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Loba Chemie. (2022). Safety Data Sheet: ACETOPHENONE FOR SYNTHESIS.
- Szabo-Scandic. (n.d.). Safety Data Sheet: Acetophenone.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound CAS#: 5465-65-6.
- U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Urben, P. G. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 21(8), 1164-1184.
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Methodological & Application
The Strategic Role of 4'-Chloro-3'-nitroacetophenone in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Intermediate
In the competitive landscape of agrochemical research and development, the identification of versatile and reactive starting materials is paramount to the discovery of novel and effective crop protection agents. 4'-Chloro-3'-nitroacetophenone, a substituted aromatic ketone, has emerged as a key building block in the synthesis of a diverse range of agrochemicals.[1] Its unique molecular architecture, featuring a chlorinated and nitrated phenyl ring coupled with a reactive acetyl group, offers a trifecta of functional handles for strategic chemical modifications. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility.
The presence of the chloro and nitro substituents on the aromatic ring significantly influences the electronic properties of the molecule, making it amenable to a variety of chemical transformations. Furthermore, these groups are often integral components of the final active ingredient, contributing to the molecule's biological activity and metabolic stability. The acetyl group serves as a versatile anchor for the construction of various heterocyclic systems, which are hallmarks of many modern fungicides, herbicides, and insecticides.
Core Synthetic Strategies and Agrochemical Applications
The synthetic utility of this compound in agrochemical development can be broadly categorized into three key strategies:
-
Reduction of the Nitro Group and Subsequent Functionalization: The nitro group is readily reduced to an amine, yielding 1-(3-amino-4-chlorophenyl)ethanone. This aniline derivative is a crucial precursor for the synthesis of a wide array of agrochemicals, including substituted ureas, amides, and heterocyclic compounds, which are known to exhibit herbicidal and fungicidal properties.
-
Transformation of the Acetyl Group: The acetyl group can be strategically modified to introduce different functionalities. A particularly powerful method is the Willgerodt-Kindler reaction, which converts the acetyl group into a thioamide, a precursor to amides and carboxylic acids. This transformation is instrumental in the synthesis of certain classes of herbicides and fungicides.[2]
-
Construction of Heterocyclic Scaffolds: The acetyl group can serve as a starting point for the synthesis of various heterocyclic rings, such as pyrazoles and triazoles, which are prevalent in many commercial agrochemicals.[3] This is typically achieved by converting the acetophenone into an α-haloketone or a chalcone, followed by cyclization with appropriate reagents.
Application Note 1: Synthesis of a Phenylpyrazole Fungicide Precursor
Phenylpyrazole fungicides are a significant class of agrochemicals that act as mitochondrial respiration inhibitors. The synthesis of these compounds often involves the construction of a substituted pyrazole ring. This compound can be a valuable starting material for the synthesis of a key phenylpyrazole intermediate.
Scientific Rationale
The synthesis of pyrazoles from acetophenones typically proceeds through a chalcone intermediate. The chalcone is formed by the Claisen-Schmidt condensation of the acetophenone with an appropriate aldehyde. The resulting α,β-unsaturated ketone can then be cyclized with hydrazine to form the pyrazole ring. The nitro group can be subsequently reduced to an amine, which can be further functionalized to enhance fungicidal activity.
Experimental Workflow
Caption: Synthetic workflow for a phenylpyrazole precursor.
Detailed Protocol: Synthesis of 1-(4-Chloro-3-nitrophenyl)-3-phenyl-1H-pyrazole
Step 1: Synthesis of (E)-1-(4-chloro-3-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 199.59 | 19.96 g |
| Benzaldehyde | 1.1 | 106.12 | 11.67 g |
| Sodium Hydroxide | 2.0 | 40.00 | 8.00 g |
| Ethanol | - | - | 200 mL |
| Water | - | - | 100 mL |
-
In a 500 mL round-bottom flask, dissolve 19.96 g (0.1 mol) of this compound and 11.67 g (0.11 mol) of benzaldehyde in 200 mL of ethanol.
-
In a separate beaker, prepare a solution of 8.00 g (0.2 mol) of sodium hydroxide in 100 mL of water and cool it in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the ethanolic solution of the ketone and aldehyde with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-chloro-3-nitrophenyl)-3-phenylprop-2-en-1-one.
Step 2: Synthesis of 1-(4-Chloro-3-nitrophenyl)-3-phenyl-1H-pyrazole
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Chalcone Intermediate | 1.0 | 287.71 | 28.77 g |
| Hydrazine Hydrate (80%) | 1.5 | 50.06 | 9.39 mL |
| Glacial Acetic Acid | - | - | 150 mL |
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 28.77 g (0.1 mol) of the chalcone intermediate in 150 mL of glacial acetic acid.
-
Add 9.39 mL (0.15 mol) of 80% hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
A solid precipitate will form. Collect the product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Application Note 2: Synthesis of a Thioamide Herbicide Intermediate via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful tool for the conversion of aryl alkyl ketones into thioamides. This reaction has found applications in the synthesis of various agrochemicals.[2] The resulting thioamide can be hydrolyzed to the corresponding amide or carboxylic acid, which are common functionalities in herbicides.
Scientific Rationale
The Willgerodt-Kindler reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine. The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thioamide at the terminus of the alkyl chain.
Experimental Workflow
Sources
Application Notes & Protocols: 4'-Chloro-3'-nitroacetophenone as a Versatile Precursor for the Synthesis of Azo Dyes and Pigments
Introduction: The Strategic Importance of 4'-Chloro-3'-nitroacetophenone in Color Chemistry
This compound is a versatile chemical intermediate recognized for its utility in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a reactive ketone, a reducible nitro group, and a halogenated benzene ring, makes it a particularly valuable precursor in the field of color chemistry.[1] This guide provides an in-depth exploration of this compound's application in the production of azo dyes and pigments, a class of compounds that constitutes over 60% of all synthetic dyes used globally.[2]
The core of this application lies in a multi-step synthesis that leverages the nitro group as a masked amine. Through a strategic reduction, this precursor is transformed into 3'-amino-4'-chloroacetophenone, which can then undergo diazotization and subsequent azo coupling reactions. This process opens a gateway to a vast library of vibrantly colored compounds.[3] The presence of the chloro and acetyl groups on the aromatic ring further allows for fine-tuning of the final dye's properties, such as its shade, lightfastness, and affinity for various substrates.
This document is intended for researchers and scientists in organic synthesis, materials science, and drug development. It offers a detailed examination of the underlying chemical principles, step-by-step synthesis protocols, and critical safety considerations, providing a comprehensive framework for the effective utilization of this compound as a dye precursor.
Physicochemical and Safety Profile of this compound
A thorough understanding of the precursor's properties is fundamental to its safe and effective use in any synthetic protocol.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [4] |
| CAS Number | 5465-65-6 | |
| Molecular Formula | C₈H₆ClNO₃ | [4] |
| Molecular Weight | 199.59 g/mol | |
| Appearance | Tan crystalline powder | [1] |
| Melting Point | 99-101 °C | |
| Purity | ≥ 99% |
Safety and Handling Summary:
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] It is also toxic to aquatic life (H401).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a dust mask (e.g., N95).[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong acids, bases, oxidizing agents, and reducing agents.[5] It is classified as a combustible solid.
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[7] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[7] If swallowed, rinse mouth and seek medical attention.
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[5]
The Core Synthetic Pathway: From Precursor to Azo Dye
The transformation of this compound into an azo dye is a classic example of multi-step organic synthesis. The overall workflow involves three key stages: reduction of the nitro group, diazotization of the resulting amine, and finally, coupling with an electron-rich aromatic compound.
Figure 1: General workflow for azo dye synthesis.
Causality of Experimental Choices
-
Step 1: Chemoselective Reduction: The nitro group must be converted to a primary amine to enable the subsequent diazotization reaction. The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride would also reduce the ketone functionality. Therefore, a chemoselective method is required. The use of tin (Sn) or iron (Fe) metal in acidic medium (e.g., HCl) is a well-established and effective method for selectively reducing aromatic nitro groups in the presence of carbonyls.[8][9][10] This selectivity arises from the different reduction mechanisms; the nitro group reduction proceeds via a series of single-electron transfers from the metal surface, a pathway that does not readily affect the ketone.[8][9]
-
Step 2: Diazotization: This reaction converts the primary aromatic amine into a diazonium salt (Ar-N₂⁺), a weak electrophile.[2][3] The reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[11] Temperature control is paramount; the reaction must be conducted at low temperatures (typically 0–5 °C) because diazonium salts are unstable and can decompose violently or react with water to form phenols at higher temperatures.[2][12]
-
Step 3: Azo Coupling: The diazonium salt then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or an aniline derivative.[13][14] The extended conjugated system formed by the azo group (–N=N–) linking the two aromatic rings is responsible for the vibrant color of the resulting dye.[3] The pH of the coupling reaction is crucial: coupling with phenols is typically faster at mildly alkaline pH (>7.5), which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion. Conversely, coupling with anilines is more effective at a mildly acidic pH (<6).[15]
Detailed Application Protocol: Synthesis of a Monoazo Dye
This protocol details the synthesis of (E)-1-(4-chloro-3-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)ethanone, a representative red azo dye, from this compound.
Step 1: Reduction of this compound
Objective: To selectively reduce the nitro group to a primary amine, yielding 3'-Amino-4'-chloroacetophenone.
Materials:
-
This compound (10.0 g, 50.1 mmol)
-
Granulated Tin (Sn) (17.8 g, 150.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (40 mL)
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
250 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Place the this compound and granulated tin into the 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Assemble a reflux condenser on the flask.
-
Carefully add the concentrated HCl through the condenser in several small portions. The reaction is exothermic and will begin to reflux.
-
Once the initial vigorous reaction subsides, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature. A solid precipitate of the amine hydrochloride salt complexed with tin may form.
-
Slowly and carefully basify the mixture by adding 10 M NaOH solution while cooling in an ice bath until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides and liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield 3'-Amino-4'-chloroacetophenone as a solid. The crude product can be purified by recrystallization if necessary.
Step 2 & 3: Diazotization and Azo Coupling
Objective: To convert 3'-Amino-4'-chloroacetophenone into its diazonium salt and immediately couple it with 2-naphthol to form the final azo dye.
Materials:
-
3'-Amino-4'-chloroacetophenone (from Step 1, e.g., 1.70 g, 10.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3 mL)
-
Sodium Nitrite (NaNO₂) (0.70 g, 10.1 mmol)
-
2-Naphthol (β-Naphthol) (1.44 g, 10.0 mmol)
-
Sodium Hydroxide (NaOH) (0.8 g, 20.0 mmol)
-
Sodium Chloride (NaCl)
-
Deionized water
-
Beakers, magnetic stirrer, ice-water bath.
Procedure:
-
Diazotization:
-
In a 100 mL beaker, dissolve the 3'-Amino-4'-chloroacetophenone in 20 mL of water and 3 mL of concentrated HCl. Stir until a clear solution of the hydrochloride salt is formed, warming slightly if necessary.
-
Cool this solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, dissolve the sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and should be used immediately.[2]
-
-
Azo Coupling:
-
In a 250 mL beaker, dissolve the 2-naphthol and sodium hydroxide in 50 mL of water.
-
Cool this solution to below 5 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A brightly colored red precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
To further purify and improve the filterability, the dye can be "salted out."[2] Transfer the filter cake to a beaker with 100 mL of water, heat to near boiling, and add ~5 g of NaCl. Stir to dissolve, then cool in an ice bath to precipitate the purified dye.
-
Collect the purified dye by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.
-
Reaction Mechanism and Structural Visualization
The core of the synthesis relies on the electrophilic nature of the diazonium ion and the nucleophilic character of the activated aromatic coupling partner.
Figure 2: Key chemical structures in the synthesis.
Figure 3: Simplified mechanism of diazotization and coupling.
Conclusion
This compound serves as an exemplary precursor for the synthesis of azo dyes and pigments. The protocols outlined in this guide demonstrate a robust and reliable pathway that transforms this intermediate into highly colored compounds through a sequence of chemoselective reduction, diazotization, and azo coupling. By understanding the causality behind each experimental step—from the choice of reducing agent to the critical control of temperature and pH—researchers can effectively harness the synthetic potential of this versatile building block. The inherent functionality of the precursor allows for the creation of a diverse palette of colors with tailored properties, reinforcing its importance in modern chemical synthesis and materials science.
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Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, January 9). Chemoselectivity in reduction of 3′-nitroacetophenone. Retrieved from [Link]
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El-hiti, G. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H6ClNO3). Retrieved from [Link]
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Journal of Chemical Education. (n.d.). The selective reduction of meta- (and para-) nitroacetophenone. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
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Journal of Biochemical Technology. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of diazotized 4-Aminoacetophenone concentration. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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YouTube. (2021, May 12). Synthesis of an azo dye. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Retrieved from [Link]
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Baghdad Science Journal. (n.d.). Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. Retrieved from [Link]
-
IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. Retrieved from [Link]
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Application Notes and Protocols for the Selective Reduction of 4'-Chloro-3'-nitroacetophenone
Abstract
The selective reduction of the nitro group in polyfunctional aromatic compounds is a cornerstone transformation in synthetic organic chemistry, pivotal for the synthesis of pharmaceutical intermediates and fine chemicals. This guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of the nitro moiety in 4'-Chloro-3'-nitroacetophenone to yield 3'-amino-4'-chloroacetophenone. The inherent challenge lies in preserving the ketone and aryl chloride functionalities, which are susceptible to reduction under various conditions. We will explore several field-proven methodologies, including metal-acid systems (SnCl₂/HCl, Fe/HCl), catalytic hydrogenation, and reduction with sodium dithionite. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable starting material, incorporating three distinct functional groups: a reducible nitro group, a carbonyl group (ketone), and an aryl chloride. The primary synthetic goal is typically the conversion of the nitro group to an amine, yielding 3'-amino-4'-chloroacetophenone, a key building block for various bioactive molecules.
The challenge is one of chemoselectivity. An ideal reduction method must exhibit high selectivity for the nitro group while leaving the ketone and the carbon-chlorine bond intact.
-
Ketone Reduction: Aggressive reducing agents, such as sodium borohydride under certain conditions or lithium aluminum hydride, can readily reduce the ketone to a secondary alcohol.[1][2]
-
Dehalogenation: Catalytic hydrogenation, a common method for nitro reduction, carries a significant risk of hydrodehalogenation (cleavage of the C-Cl bond), particularly with catalysts like palladium on carbon (Pd/C).[3][4]
This guide focuses on methodologies that successfully navigate these challenges, providing reliable and scalable routes to the desired amino compound.
Mechanistic Considerations & Method Selection
The choice of reducing agent is dictated by its mechanism and inherent selectivity. Metal-based reductions in acidic media are classic, robust methods that are highly selective for the nitro group over carbonyls.[5][6] Catalytic hydrogenation offers a cleaner, catalytic approach, but requires careful selection of the catalyst and conditions to prevent unwanted side reactions. Milder reagents like sodium dithionite provide an alternative for substrates incompatible with acidic or catalytic conditions.
Methodology 1: Tin(II) Chloride Reduction (The Béchamp Reduction Variant)
This is one of the most reliable and widely cited methods for the selective reduction of aromatic nitro groups in the presence of carbonyls.[5][7] The reaction proceeds via a series of single-electron transfers from the metal surface.[2] Tin(II) chloride (SnCl₂) in hydrochloric acid is particularly effective and generally does not affect ketones or aryl halides.[3][8]
Protocol: SnCl₂-Mediated Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add concentrated hydrochloric acid (HCl) to form a slurry. To this stirred mixture, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0-5.0 eq.) in portions. The addition may be exothermic.[9]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often spontaneous and may warm to around 70°C before cooling.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-2 hours).
-
Work-up & Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is basic (pH 8-10).[3][9] This step neutralizes the excess acid and precipitates tin salts as tin hydroxides.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 3'-amino-4'-chloroacetophenone can be further purified by recrystallization from a suitable solvent system (e.g., benzene or toluene-heptane).[9]
Workflow Diagram: SnCl₂ Reduction
Caption: Workflow for SnCl₂ Reduction.
Methodology 2: Iron Powder in Acidic Media
Reduction using iron metal in the presence of an acid (e.g., HCl or acetic acid) is an economical, environmentally benign, and highly effective alternative to tin.[4][10] This method is a staple in industrial processes due to the low cost and relative safety of the reagents. The reaction is heterogeneous and is believed to proceed on the surface of the iron particles.
Protocol: Fe/HCl Reduction
-
Reaction Setup: To a round-bottom flask containing a stirred solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture), add iron powder (~3.0-5.0 eq.).[10][11]
-
Acid Addition: Slowly add concentrated HCl or glacial acetic acid to the mixture. An exotherm is often observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[10]
-
Work-up & Filtration: Cool the reaction mixture to room temperature. If acidic, carefully neutralize with an aqueous base like sodium carbonate or sodium hydroxide.
-
Filtration: Filter the mixture through a pad of Celite to remove the iron and iron oxide residues. Wash the filter cake thoroughly with the reaction solvent or another suitable solvent like ethyl acetate.
-
Extraction & Purification: Combine the filtrate and washes. If an aqueous work-up was performed, separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product can be purified by recrystallization.
Conceptual Diagram: Metal-Acid Reductiondot
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Topic: Selective Catalytic Hydrogenation of 4'-Chloro-3'-nitroacetophenone to 3'-amino-4'-chloroacetophenone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective reduction of the nitro group in 4'-Chloro-3'-nitroacetophenone is a critical transformation for synthesizing 3'-amino-4'-chloroacetophenone, a valuable building block in the pharmaceutical and fine chemical industries. The primary challenge lies in achieving high chemoselectivity: reducing the nitro moiety without initiating hydrodehalogenation of the C-Cl bond or reducing the ketone functionality. This application note provides a comprehensive guide to performing this transformation, detailing reaction mechanisms, catalyst selection strategies, step-by-step protocols for both high-pressure and transfer hydrogenation, and critical safety procedures.
Introduction: The Chemoselectivity Challenge
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing access to essential aniline intermediates.[1] In the case of this compound, the desired product, 3'-amino-4'-chloroacetophenone, retains two other functional groups: a halogen and a ketone. Standard catalytic hydrogenation conditions, particularly with highly active palladium catalysts, can lead to undesired side reactions. The most prominent of these is hydrodehalogenation, which cleaves the carbon-chlorine bond.[2] Therefore, the selection of an appropriate catalyst and the fine-tuning of reaction conditions are paramount to ensure the integrity of the target molecule. This guide focuses on methodologies designed to maximize the yield of the desired amine while minimizing impurities.
Reaction Mechanism and Pathway
The catalytic hydrogenation of a nitroaromatic compound on a heterogeneous metal catalyst surface is a stepwise process. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[3]
Reaction Scheme: this compound → 3'-Amino-4'-chloroacetophenone
The key to a successful synthesis is to facilitate the complete reduction of the nitro group (a six-electron transfer) while preventing hydrogenolysis of the aryl-chloride bond and reduction of the carbonyl group.
Catalyst Selection: A Strategic Decision
The choice of catalyst is the most critical factor in controlling the chemoselectivity of this reaction. Different metals and support systems offer distinct advantages and disadvantages.
| Catalyst System | Primary Advantages | Key Considerations & Potential Drawbacks |
| Platinum on Carbon (Pt/C) | Excellent for preserving C-Cl bonds; high activity.[4] | Generally the preferred catalyst for this transformation. |
| Palladium on Carbon (Pd/C) | Very high activity for nitro reduction.[5] | High risk of hydrodehalogenation. [2] Its use requires carefully controlled, mild conditions or specific catalyst modifiers. |
| Raney Nickel | Effective at reducing nitro groups while often preserving halogens.[5] | Highly pyrophoric, especially after use, requiring stringent handling procedures. May have lower selectivity compared to Platinum. |
| Transfer Hydrogenation Catalysts (e.g., Pd/C, Raney Ni, Iron complexes) | Avoids the need for high-pressure hydrogen gas, enhancing safety.[6][7] | Requires a hydrogen donor (e.g., formic acid, ammonium formate, hydrazine).[3] Reaction kinetics and selectivity can differ from direct hydrogenation. |
For this specific transformation, Platinum on Carbon (Pt/C) is the recommended starting point due to its proven selectivity in reducing nitro groups in the presence of aromatic chlorides.[4]
Experimental Protocols
Two robust protocols are presented below: a standard high-pressure hydrogenation and a safer, atmospheric pressure transfer hydrogenation.
Protocol A: High-Pressure Catalytic Hydrogenation
This protocol is designed for use with a high-pressure reactor, such as a Parr shaker or autoclave, and is the industry-standard approach for its efficiency.
Core Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Glass liner for the reactor
-
Magnetic or mechanical stirrer
-
Filtration apparatus (Büchner funnel or Celite® pad setup)
-
Standard laboratory glassware
Materials:
-
This compound (1.0 eq)
-
5% Platinum on Carbon (Pt/C) catalyst (1-5 mol%)
-
Solvent: Ethanol or Ethyl Acetate
-
High-purity Hydrogen gas
-
Nitrogen gas (for purging)
-
Celite® 545 (filter aid)
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor and its glass liner are clean and dry. Inspect all fittings and safety components like the rupture disc and pressure gauges.[8] Place the substrate (e.g., 5.0 g) and the solvent (e.g., 100 mL) into the glass liner.
-
Catalyst Handling: In a well-ventilated fume hood, carefully add the Pt/C catalyst to the solution.[9] Note: While Pt/C is less pyrophoric than Pd/C, it should still be handled with care.
-
System Assembly and Purging: Place the liner in the reactor, seal the vessel, and connect it to the gas manifold. To remove all oxygen, purge the system by pressurizing with nitrogen to ~50 psi and then venting carefully. Repeat this cycle 3-5 times.[10][11]
-
Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas in a similar manner (pressurize to ~50 psi, vent). Repeat twice.[1] Finally, pressurize the vessel with hydrogen to the target pressure (e.g., 50-100 psi).
-
Reaction Execution: Begin vigorous stirring and heat to a mild temperature (e.g., 25-40°C) if necessary. The reaction is exothermic; monitor the temperature and pressure closely.[10] A drop in pressure indicates hydrogen consumption.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (after safely depressurizing and purging with nitrogen) for analysis by TLC or LC-MS until the starting material is fully consumed.[11]
-
Shutdown and Catalyst Removal: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel 3-5 times with nitrogen.[8]
-
CRITICAL-SAFETY - Filtration: The catalyst must be removed by filtration through a pad of Celite®. Crucially, the Celite® pad and the catalyst must be kept wet with solvent at all times during filtration to prevent ignition. [3][11] Never allow the filtered catalyst cake to dry in the air. Wash the cake with a small amount of fresh solvent.
-
Work-up: Transfer the spent, wet catalyst immediately to a designated waste container filled with water.[11] The filtrate, containing the product, can be concentrated under reduced pressure. The resulting crude 3'-amino-4'-chloroacetophenone can be purified by recrystallization or column chromatography if needed.
Protocol B: Transfer Hydrogenation
This method avoids the use of high-pressure hydrogen gas, making it more accessible for laboratories not equipped with specialized reactors.
Core Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir plate with heating
-
Standard laboratory glassware
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (HCOONH₄) (3-5 eq) or Hydrazine hydrate (caution: toxic)[3]
-
Solvent: Methanol or Ethanol
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the this compound (e.g., 2.0 g) in methanol (e.g., 40 mL).
-
Reagent Addition: Add the ammonium formate (e.g., ~4 g) to the solution and stir until it dissolves. Carefully add the Pd/C catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture gently to reflux (typically 40-60°C). The reaction progress can be monitored by TLC.
-
Work-up and Filtration: After completion, cool the mixture to room temperature. Remove the catalyst by filtration through a Celite® pad, following the same critical safety precautions as in Protocol A (keep the catalyst wet at all times).[3][11]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be partitioned between water and an organic solvent like ethyl acetate to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Process Optimization and Troubleshooting
| Parameter | Effect on Reaction | Optimization Notes |
| Catalyst Choice | Primary determinant of selectivity. | Pt/C is recommended to avoid dehalogenation. If Pd/C is used, conditions must be very mild.[4] |
| Solvent | Affects solubility and catalyst activity. | Protic solvents like ethanol and methanol are generally effective.[6] |
| Temperature | Higher temperatures increase reaction rate but can decrease selectivity. | Start at room temperature. The reaction is exothermic, so cooling may be necessary for larger scales.[10] |
| H₂ Pressure | Higher pressure increases the rate of hydrogenation. | Moderate pressure (50-100 psi) is usually sufficient. Very high pressures may promote side reactions. |
| Catalyst Loading | Higher loading increases the reaction rate. | Typically 1-5 mol% is effective. Higher loadings may increase the risk of side reactions and are less economical. |
Mandatory Safety Protocols
Catalytic hydrogenation is a high-hazard operation. Strict adherence to safety protocols is essential.
-
Pyrophoric Catalysts: Spent hydrogenation catalysts (especially Pd/C and Raney Ni) are pyrophoric and can ignite spontaneously in air, especially when dry.[9] Always handle them in a wet state and store them under water.[11]
-
Hydrogen Flammability: Hydrogen gas is extremely flammable and forms explosive mixtures with air.[3] All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources (sparks, static electricity, hot plates).[9][12]
-
Inert Gas Purging: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas like nitrogen to remove all oxygen.[8][10] Similarly, purge with nitrogen after the reaction is complete before opening the vessel.
-
Pressure Safety: Never exceed the maximum rated pressure or temperature of the reactor.[8] Always perform a leak test with nitrogen before introducing hydrogen.[8]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory.[12] For high-pressure work, a blast shield is essential.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the high-pressure hydrogenation protocol.
Caption: General workflow for high-pressure catalytic hydrogenation.
References
- Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry (RSC Publishing).
- Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst. RSC Publishing.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Safety Article.
- Hydrogenation Reaction Safety In The Chemical Industry. Safety Article.
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
- Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics. Benchchem.
- Synthesis of (A) 3-Amino-4-chloroacetophenone. PrepChem.com.
- Hydrogenation SOP. Standard Operating Procedure Document.
- Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. ResearchGate.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- Nitro Reduction - Common Conditions. Organic Chemistry Reference.
- What are the safety precautions for operating a Hydrogenation Test Unit?. Blog Post.
- Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit.
- Hydrogenation of 4-nitroacetophenone catalyzed by PdNPore-3, Pd/C (5...). ResearchGate.
- Hydrogenation Catalysts. TCI Chemicals.
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Introduction: The Synthetic Versatility of 4'-Chloro-3'-nitroacetophenone
An In-Depth Guide to Synthetic Transformations of the Ketone Group in 4'-Chloro-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized aromatic ketone that serves as a pivotal building block in medicinal chemistry and organic synthesis. Its structure is characterized by an acetophenone core substituted with a chloro and a nitro group, both of which are powerful electron-withdrawing moieties. While the aromatic ring offers sites for nucleophilic aromatic substitution and the nitro group is amenable to reduction, the ketone carbonyl group represents a primary hub for a diverse array of chemical transformations.
This application note provides a detailed exploration of key reactions targeting the ketone functionality of this compound. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer insights into the strategic selection of reagents and conditions to achieve desired synthetic outcomes. The transformations discussed herein are fundamental for constructing more complex molecular architectures, making this guide an essential resource for professionals engaged in the synthesis of novel chemical entities.
Core Synthetic Pathways: A Map of Ketone Reactivity
The reactivity of the ketone group in this compound can be broadly categorized into several classes of transformations. Each pathway yields a distinct functional group, thereby opening up different avenues for further molecular elaboration.
Caption: Key synthetic transformations of the ketone group in this compound.
Reduction of the Carbonyl Group
Reduction of the ketone is a fundamental transformation that can proceed via two distinct pathways: partial reduction to a secondary alcohol or complete deoxygenation to a methylene group. The choice of reductant is critical and is dictated by the desired final product and the stability of the other functional groups (i.e., the nitro and chloro groups) to the reaction conditions.
Selective Reduction to a Secondary Alcohol
The conversion of the ketone to 1-(4-chloro-3-nitrophenyl)ethanol is a valuable step, as the resulting secondary alcohol can be used in esterification, etherification, or as a chiral building block if the reduction is performed asymmetrically.[1][2]
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[3] Its popularity stems from its excellent chemoselectivity. It is a mild reducing agent, powerful enough to reduce ketones and aldehydes but generally unreactive towards the nitro group and the aryl chloride under standard conditions.[3] This selectivity avoids the common complication seen with stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, which can readily reduce the nitro group.[4][5]
Protocol 1: Synthesis of 1-(4-chloro-3-nitrophenyl)ethanol via NaBH₄ Reduction
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve this compound (e.g., 2.00 g, 10.0 mmol) in methanol (40 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (e.g., 0.42 g, 11.0 mmol) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure 1-(4-chloro-3-nitrophenyl)ethanol.[6]
-
Complete Deoxygenation to a Methylene Group
Complete removal of the carbonyl oxygen to form 1-Chloro-4-ethyl-2-nitrobenzene is achieved under harsher conditions. The two classical methods, the Clemmensen and Wolff-Kishner reductions, are complementary, operating under strongly acidic and basic conditions, respectively.[7]
This reaction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone.[8][9][10] It is particularly effective for aryl-alkyl ketones.[9][10]
-
Expert Insight: The Clemmensen reduction is ideal for substrates that are stable in strong acid. However, the strongly acidic medium may not be compatible with other acid-sensitive functional groups if present in more complex molecules. The nitro group on this compound is generally stable to these conditions.
Protocol 2: Clemmensen Reduction
-
Materials:
-
This compound (1.0 eq)
-
Zinc dust (10 eq)
-
Mercuric chloride (HgCl₂) (1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
-
Procedure:
-
Prepare zinc amalgam: In a flask, add zinc dust (e.g., 6.5 g, 100 mmol) to a solution of mercuric chloride (e.g., 2.7 g, 10 mmol) in water (10 mL) and conc. HCl (0.5 mL). Swirl for 5 minutes, then decant the liquid.
-
To the activated zinc amalgam, add water (15 mL), conc. HCl (30 mL), toluene (20 mL), and this compound (e.g., 2.00 g, 10.0 mmol).
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Periodically (e.g., every 2 hours), add more conc. HCl (5 mL) to maintain the acidic environment.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the product. Purify by chromatography or distillation.
-
This method involves the formation of a hydrazone intermediate, followed by base-catalyzed reduction at high temperatures, liberating nitrogen gas.[11][12] It is the method of choice for acid-sensitive substrates.[7]
-
Expert Insight: The key to a successful Wolff-Kishner reduction is the use of a high-boiling polar solvent, such as ethylene glycol or diethylene glycol, which allows the reaction to reach the high temperatures (180-200 °C) required for the final elimination step.[13] The strong base (KOH or NaOH) deprotonates the hydrazone, initiating the tautomerization and subsequent loss of N₂.[12]
Protocol 3: Wolff-Kishner Reduction
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (4-5 eq)
-
Potassium hydroxide (KOH) (4-5 eq)
-
Diethylene glycol
-
-
Procedure:
-
In a flask fitted with a reflux condenser, combine this compound (e.g., 2.00 g, 10.0 mmol), diethylene glycol (40 mL), and hydrazine hydrate (e.g., 2.5 mL, ~50 mmol).
-
Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.
-
Cool the mixture slightly and add solid potassium hydroxide pellets (e.g., 2.8 g, 50 mmol). Caution: Exothermic reaction.
-
Replace the reflux condenser with a distillation apparatus and heat the mixture. Water and excess hydrazine will distill off.
-
Once the temperature of the reaction mixture reaches 190-200 °C, switch back to a reflux condenser and maintain this temperature for 3-4 hours, or until gas evolution (N₂) ceases.
-
Cool the reaction to room temperature, add water (50 mL), and extract with diethyl ether or toluene (3 x 30 mL).
-
Wash the combined organic layers with dilute HCl and then brine, dry over anhydrous MgSO₄, and concentrate to yield the product.
-
| Reduction Method | Reagents | Conditions | Key Advantage | Key Limitation |
| NaBH₄ Reduction | NaBH₄, MeOH | 0 °C to RT | Chemoselective for C=O | Does not perform deoxygenation |
| Clemmensen | Zn(Hg), conc. HCl | Reflux | Powerful deoxygenation | Strongly acidic, not for acid-sensitive substrates |
| Wolff-Kishner | N₂H₄·H₂O, KOH | 190-200 °C | Deoxygenation for acid-sensitive substrates | Strongly basic, high temperatures required |
Baeyer-Villiger Oxidation: Ketone to Ester Conversion
The Baeyer-Villiger oxidation is a sophisticated reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon.[14][15] This transformation is highly valuable for accessing phenolic derivatives after subsequent hydrolysis of the resulting ester.
Causality Behind Experimental Choices: The reaction is performed with a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).[16] The regioselectivity of the oxygen insertion is predictable and follows a well-established order of migratory aptitude, where the group best able to stabilize a positive charge migrates preferentially. For this compound, the order is Aryl > tertiary alkyl > secondary alkyl > primary alkyl > methyl .[16] Therefore, the substituted phenyl group will migrate in preference to the methyl group, yielding 4-chloro-3-nitrophenyl acetate.
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- 16. Baeyer-Villiger Oxidation [organic-chemistry.org]
A Robust and Scalable Protocol for the Synthesis of 2-(4-chloro-3-nitrophenyl)quinoxaline Derivatives via Oxidative Cyclocondensation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] This application note provides a detailed, field-tested protocol for the synthesis of novel quinoxaline derivatives starting from the readily available intermediate, 4'-Chloro-3'-nitroacetophenone. We present a highly efficient one-pot oxidative cyclocondensation reaction with various o-phenylenediamines. The causality behind experimental choices, a step-by-step methodology, purification techniques, and characterization data are thoroughly discussed to ensure reproducibility and scalability, empowering researchers in drug discovery and development to readily access this valuable class of compounds.
Introduction and Scientific Rationale
Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research.[4] Their rigid, planar structure allows for effective interaction with biological targets, making them privileged scaffolds in drug design.[3] While numerous methods exist for quinoxaline synthesis, the most direct and widely used approach involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5][6]
However, many 1,2-dicarbonyl compounds can be unstable or synthetically challenging to access. A more elegant and efficient strategy involves the in situ generation of the 1,2-dicarbonyl intermediate from a more stable and common precursor, such as an α-aryl ketone (acetophenone).[5] This protocol leverages an iodine-catalyzed oxidation in dimethyl sulfoxide (DMSO), where DMSO serves as both the solvent and the terminal oxidant.[7] This approach is environmentally benign compared to methods requiring heavy metal oxidants and offers high atom economy.[8][9]
The choice of this compound as the starting material is strategic. The electron-withdrawing nitro and chloro groups on the phenyl ring can significantly influence the electronic properties and, consequently, the biological activity of the final quinoxaline derivatives, making them attractive candidates for screening in drug discovery programs.
Reaction Mechanism and Pathway
The overall transformation proceeds via a tandem oxidation-condensation-cyclization sequence. The process can be broken down into two primary stages:
-
Oxidation of Acetophenone: The reaction is initiated by the iodine-catalyzed oxidation of the α-methyl group of this compound. DMSO acts as the oxidant in this step, converting the ketone into the corresponding α-ketoaldehyde (a 1,2-dicarbonyl intermediate).
-
Cyclocondensation: The in situ generated, highly reactive 1,2-dicarbonyl intermediate readily reacts with an o-phenylenediamine. This involves a double condensation, first forming an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the thermodynamically stable quinoxaline ring system.
Caption: Proposed mechanism for quinoxaline synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted for various substituted o-phenylenediamines.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | 99% | Sigma-Aldrich | Starting material |
| o-Phenylenediamine | 99.5% | Commercial | Can be substituted |
| Iodine (I₂) | ACS Reagent | Commercial | Catalyst |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial | Solvent and Oxidant |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Saturated NaCl Solution (Brine) | N/A | Lab Prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For chromatography |
| Round-bottom flask (50 mL) | N/A | N/A | |
| Reflux condenser | N/A | N/A | |
| Magnetic stirrer and hotplate | N/A | N/A | |
| Separatory funnel | N/A | N/A | |
| Rotary evaporator | N/A | N/A |
Step-by-Step Synthesis Procedure
Caption: General experimental workflow for synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 199.6 mg).
-
Addition of Reagents: Add the desired o-phenylenediamine (1.1 mmol, e.g., 119 mg for the parent diamine), iodine (0.2 mmol, 50.8 mg), and anhydrous DMSO (5 mL).
-
Causality Note: A slight excess of the diamine (1.1 eq) is used to ensure the complete consumption of the limiting ketone starting material. Iodine is used in catalytic amounts as it is regenerated during the reaction cycle.
-
-
Heating and Monitoring: Attach a reflux condenser and place the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30 minutes until the starting acetophenone spot is consumed (typically 2-4 hours).
-
Quenching and Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the dark reaction mixture into a separatory funnel containing 50 mL of water.
-
Causality Note: Pouring the DMSO solution into water precipitates the organic product and allows for its extraction into an immiscible organic solvent.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated brine (2 x 20 mL) to remove any residual DMSO.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient as the eluent, to afford the pure 2-(4-chloro-3-nitrophenyl)quinoxaline derivative.
Expected Results and Characterization
The protocol consistently provides the desired quinoxaline derivatives in good to excellent yields. The final products are typically yellow to orange crystalline solids.
| R Group on Diamine | Product | Typical Yield | M.P. (°C) |
| H | 2-(4-chloro-3-nitrophenyl)quinoxaline | 85% | 158-160 |
| 4-Methyl | 6-methyl-2-(4-chloro-3-nitrophenyl)quinoxaline | 88% | 171-173 |
| 4-Chloro | 6-chloro-2-(4-chloro-3-nitrophenyl)quinoxaline | 82% | 185-187 |
Characterization Data for 2-(4-chloro-3-nitrophenyl)quinoxaline:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.35 (s, 1H, quinoxaline C3-H), 8.61 (d, J = 2.0 Hz, 1H), 8.20 (dd, J = 8.4, 2.0 Hz, 1H), 8.15-8.10 (m, 2H), 7.80-7.75 (m, 2H), 7.65 (d, J = 8.4 Hz, 1H).
-
IR (KBr, cm⁻¹): 3060 (Ar C-H), 1525, 1345 (NO₂ stretch), 1590, 1480 (C=N, C=C).
-
MS (ESI): m/z 286.0 [M+H]⁺.
Safety and Troubleshooting
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMSO can enhance skin absorption of other chemicals. Iodine is corrosive and can cause stains.
-
Troubleshooting:
-
Low Yield: Ensure anhydrous DMSO is used, as water can interfere with the oxidation step. Confirm the reaction has gone to completion via TLC before work-up.
-
Impure Product: Inefficient extraction of DMSO can lead to purification difficulties. Ensure thorough washing with brine. If the product is difficult to purify via chromatography, recrystallization from ethanol or an ethyl acetate/hexane mixture can be an effective alternative.
-
Conclusion
This application note details an efficient, reliable, and scalable protocol for synthesizing substituted 2-(4-chloro-3-nitrophenyl)quinoxalines. By employing a one-pot, iodine-catalyzed oxidative cyclocondensation, this method avoids the use of harsh oxidants and unstable intermediates, making it an accessible and valuable tool for medicinal chemists and researchers in drug development. The resulting compounds serve as versatile building blocks for the creation of diverse chemical libraries aimed at discovering new therapeutic agents.[10]
References
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives.
- Heravi, M. M., & Zadsirjan, V. (2020). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA.
- Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. (n.d.). Taylor & Francis.
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Advances.
- A green synthesis of quinoxaline derivatives & their biological actives. (n.d.). Research India Publications.
-
Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. (2025). Journal of Asian Natural Products Research. Available at: [Link]
- Synthesis and biological activity of quinoxaline derivatives. (2024). World Journal of Advanced Research and Reviews.
- Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars.
- Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.
-
Important Quinoxaline Derivatives. (n.d.). ResearchGate. Available at: [Link]
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Current Organic Synthesis.
-
Biological activity of quinoxaline derivatives. (2025). ResearchGate. Available at: [Link]
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- Visible-light-promoted I2-Catalyzed synthesis of quinoxalines and 2-Benzoylquinazolin-4(3H)-ones from acetophenones. (2025). Molecular Catalysis.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances. Available at: [Link]
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Preprints.org.
- This compound. (n.d.). gsrs.ncats.nih.gov.
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Application Notes & Protocols: Synthesis of Novel Heterocycles from 4'-Chloro-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-3'-nitroacetophenone is a versatile and highly functionalized starting material, poised as a valuable building block for the synthesis of a diverse array of novel heterocycles. Its strategic placement of a reactive acetyl group, an electron-withdrawing nitro functionality, and a displaceable chloro substituent on the aromatic ring opens multiple avenues for complex molecular construction. These features make it an attractive precursor for generating libraries of compounds with potential therapeutic applications, particularly in the fields of medicinal chemistry and drug discovery.[1]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of four key classes of heterocycles—quinolines, pyrimidines, indazoles, and benzodiazepines—from this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and mechanistic pathways to empower researchers in their synthetic endeavors.
I. Synthesis of Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2] A powerful and direct method for constructing the quinoline ring system is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[3][4]
A. Synthetic Strategy
The synthesis of a substituted quinoline from this compound is a two-step process. The first critical step is the selective reduction of the nitro group to an amine, yielding 2-amino-4-chloroacetophenone. This intermediate then undergoes an acid- or base-catalyzed cyclocondensation with a 1,3-dicarbonyl compound, such as acetylacetone, to afford the final quinoline product.
B. Experimental Protocols
Step 1: Synthesis of 2-Amino-4-chloroacetophenone
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield pure 2-Amino-4-chloroacetophenone.[5][6]
-
Step 2: Synthesis of 6-Chloro-7-nitro-2,4-dimethylquinoline
-
Materials:
-
2-Amino-4-chloroacetophenone
-
Acetylacetone (1,3-pentanedione)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Ethanol
-
-
Procedure:
-
To a solution of 2-Amino-4-chloroacetophenone (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-Chloro-7-nitro-2,4-dimethylquinoline.[7]
-
C. Mechanistic Insights
The Friedländer synthesis can proceed via two primary pathways. In the first, an initial aldol condensation between the two carbonyl compounds is followed by cyclization and dehydration. Alternatively, the reaction can commence with the formation of a Schiff base between the amino group and one of the carbonyls, followed by an intramolecular aldol-type reaction and subsequent dehydration to form the aromatic quinoline ring.[4][8]
II. Synthesis of Pyrimidines via Chalcone Intermediates
Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the backbone of nucleobases in DNA and RNA. Substituted pyrimidines exhibit a wide range of pharmacological activities. A common and effective route to pyrimidines involves the cyclization of chalcone intermediates.
A. Synthetic Strategy
This synthesis is a two-step process starting with a Claisen-Schmidt condensation of this compound with a suitable aromatic aldehyde to form a chalcone. This α,β-unsaturated ketone then undergoes a cyclocondensation reaction with urea or guanidine to yield the pyrimidine derivative.
B. Experimental Protocols
Step 1: Synthesis of Chalcone Intermediate
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethanol
-
Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH with constant stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.[9]
-
Step 2: Synthesis of Substituted Pyrimidine
-
Materials:
-
Chalcone intermediate
-
Urea or Guanidine hydrochloride
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and urea (1.5 eq) or guanidine hydrochloride (1.5 eq) in ethanol.
-
Add a solution of NaOH or KOH in ethanol to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the mixture with dilute HCl to precipitate the pyrimidine derivative.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrimidine.[10]
-
C. Mechanistic Insights
The Claisen-Schmidt condensation proceeds via an enolate intermediate of the acetophenone, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone). The pyrimidine ring formation occurs through a Michael addition of the nucleophilic nitrogen of urea or guanidine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.[11]
III. Synthesis of Indazoles
Indazoles are bicyclic heterocyclic compounds with a range of biological activities, including anti-inflammatory and antitumor properties.[12] A common synthetic route involves the reaction of a substituted o-aminobenzaldehyde or ketone with a source of nitrogen, or the cyclization of a suitably substituted hydrazine derivative.
A. Synthetic Strategy
A plausible route to an indazole derivative from this compound involves the reaction of the starting material with hydrazine. The reaction likely proceeds through the formation of a hydrazone followed by an intramolecular cyclization.
B. Experimental Protocol (Proposed)
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Sodium acetate (if using hydrazine hydrochloride)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.2 eq) to the solution. A catalytic amount of acid may be beneficial.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, filter and wash with cold ethanol.
-
If no solid forms, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[13][14]
-
C. Mechanistic Insights
The reaction is expected to initiate with the formation of a hydrazone by the condensation of the acetyl group of the acetophenone with hydrazine. The subsequent intramolecular cyclization would likely involve a nucleophilic attack from the ortho position of the aromatic ring onto the nitrogen of the hydrazone, facilitated by the electron-withdrawing nitro group, followed by tautomerization to the stable aromatic indazole ring.
IV. Synthesis of 1,5-Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The 1,5-benzodiazepine core is typically synthesized by the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[15][16]
A. Synthetic Strategy
To synthesize a 1,5-benzodiazepine derivative from this compound, a two-step approach is proposed. First, the starting material is condensed with another molecule of itself under basic conditions to form a 1,3-diketone (an α,β-unsaturated ketone can also be formed as a chalcone, as described in the pyrimidine synthesis). This intermediate is then reacted with o-phenylenediamine to yield the benzodiazepine.
B. Experimental Protocol (Proposed)
Step 1: Synthesis of the Chalcone Intermediate (Refer to Section II.B, Step 1)
Step 2: Synthesis of the 1,5-Benzodiazepine Derivative
-
Materials:
-
Chalcone intermediate (from Section II.B, Step 1)
-
o-Phenylenediamine
-
Ethanol or Acetic Acid
-
Catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., acetic acid)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or acetic acid.
-
Add a catalytic amount of the chosen acid.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[9][17]
-
C. Mechanistic Insights
The formation of the 1,5-benzodiazepine from a chalcone and o-phenylenediamine proceeds via an initial Michael addition of one of the amino groups of the diamine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular condensation between the remaining amino group and the carbonyl group of the chalcone, leading to the formation of the seven-membered diazepine ring after dehydration.[18]
Data Summary
| Heterocycle | Key Intermediate(s) | Key Reaction(s) |
| Quinoline | 2-Amino-4-chloroacetophenone | Selective Nitro Reduction, Friedländer Annulation |
| Pyrimidine | Chalcone | Claisen-Schmidt Condensation, Cyclocondensation |
| Indazole | Hydrazone | Hydrazone Formation, Intramolecular Cyclization |
| 1,5-Benzodiazepine | Chalcone or 1,3-Diketone | Condensation with o-Phenylenediamine |
Conclusion
This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to generate novel molecular entities for drug discovery and development programs. The mechanistic insights provided for each transformation are intended to facilitate not only the successful execution of these reactions but also the rational design of new synthetic routes and analogs.
References
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Der Pharma Chemica. Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. [Link]
-
SciSpace. Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. [Link]
-
ResearchGate. Reaction of o-phenylenediamine with acetophenone promoted by aliphatic acids in synthesis of 1,5-benzodiazepines. [Link]
-
IJTSRD. Synthesis of 1,5- Benzodiazepines A Review. [Link]
-
ACS Publications. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. [Link]
-
ResearchGate. Mechanism of base catalyzed chalcone synthesis. [Link]
-
RSC Publishing. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]
-
National Institutes of Health. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Organic Chemistry Portal. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
National Institutes of Health. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
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- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
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- 10. Friedlander quinoline synthesis [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indazole synthesis [organic-chemistry.org]
- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 18. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Quantitative Analysis of 4'-Chloro-3'-nitroacetophenone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the primary analytical methods for the accurate quantification of 4'-Chloro-3'-nitroacetophenone (CAS: 5465-65-6), a key intermediate in various chemical syntheses, including the production of pharmaceutical and polymeric materials.[1] Recognizing the critical need for precise analytical control in drug development and quality assurance, this document outlines validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to specific matrix and purity requirements. Each protocol is designed as a self-validating system, incorporating principles outlined by international regulatory bodies.[2][3]
Introduction: The Analytical Imperative for this compound
This compound, with the molecular formula C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol , is a substituted acetophenone derivative.[4][5] Its molecular structure, featuring a ketone, a nitro group, and a chlorinated aromatic ring, makes it a versatile precursor in organic synthesis.[6]
The purity and concentration of this intermediate are paramount, as they directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or chemical product. In-process control and final specification testing, therefore, demand robust, accurate, and reliable analytical methods. This guide provides a multi-faceted approach to the quantification of this compound, catering to different laboratory capabilities and analytical needs, from high-specificity chromatographic separations to rapid spectrophotometric assessments.
Method 1: High-Performance Liquid Chromatography (HPLC) for High-Specificity Quantification
Reverse-phase HPLC (RP-HPLC) is the premier method for the quantification of this compound, offering excellent specificity, precision, and accuracy. It is particularly well-suited for analyzing the compound in complex matrices, such as during reaction monitoring or in the presence of synthetic impurities.
Causality of Method Design
The chosen RP-HPLC method is built on established chromatographic principles to ensure robust performance.
-
Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Given the moderate polarity of this compound (LogP ≈ 1.98), the hydrophobic interactions with the C18 alkyl chains provide optimal retention and separation from more polar or non-polar impurities.[7]
-
Mobile Phase Composition: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component (water). Acetonitrile is chosen for its low UV cutoff and viscosity. The ratio is optimized to elute the analyte with a suitable retention time and sharp peak shape. The addition of a small amount of acid, such as formic or phosphoric acid, is critical.[7] It protonates free silanol groups on the silica backbone of the stationary phase, minimizing peak tailing and improving reproducibility.
-
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is employed. The analyte possesses strong chromophores (nitro group, aromatic ring, carbonyl group), resulting in significant UV absorbance.[4] The wavelength of maximum absorbance (λmax) is selected for detection to ensure the highest sensitivity.
Detailed HPLC Protocol
Apparatus and Materials:
-
HPLC system with quaternary pump, autosampler, column oven, and DAD/UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (≥99% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Volumetric flasks, pipettes, and autosampler vials.
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 260 nm |
| Run Time | 10 minutes |
Workflow and Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[2][8] The validation process provides documented evidence of reliability.[3]
Sources
- 1. 4′-クロロ-3′-ニトロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. This compound | C8H6ClNO3 | CID 79596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4′-クロロ-3′-ニトロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4′-氯-3′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4’-Chloro-3’-nitroacetophenone | SIELC Technologies [sielc.com]
- 8. wjarr.com [wjarr.com]
Application Note: A Robust HPLC-UV Method for Purity Analysis of 4'-Chloro-3'-nitroacetophenone
Introduction
4'-Chloro-3'-nitroacetophenone is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is critical to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[2][3] This application note presents a detailed, robust, and validated isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities.
The principles outlined in this guide are grounded in established chromatographic theory and adhere to the guidelines set forth by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7][8]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a specific and reliable HPLC method.
-
Structure: this compound (C8H6ClNO3) possesses a moderately polar structure due to the presence of nitro and acetyl functional groups, along with a non-polar chlorinated benzene ring.[9]
-
Molecular Weight: 199.59 g/mol .
-
Polarity & Solubility: The compound's structure suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[10][11] It is soluble in common organic solvents like acetonitrile and methanol.
-
UV Absorbance: As an aromatic nitro compound, it exhibits strong UV absorbance. The chromophores in the molecule, including the nitrated benzene ring, result in a UV maximum (λmax) suitable for sensitive detection, typically around 260 nm, similar to other nitroacetophenone derivatives.[12][13]
Method Development Rationale: A Logic-Driven Approach
The selection of each chromatographic parameter is a deliberate choice based on the analyte's chemistry to achieve optimal separation and quantification.
-
Column Selection: A C18 (octadecylsilane) column is the stationary phase of choice for this application.[11] Its non-polar nature provides effective retention for moderately hydrophobic molecules like this compound through hydrophobic interactions. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase: A mixture of acetonitrile and water is selected as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[10] An isocratic elution (constant mobile phase composition) is chosen for its simplicity and robustness, which is ideal for purity analysis where the primary goal is to separate the main peak from any impurities within a reasonable runtime. The ratio of acetonitrile to water is optimized to achieve a retention time of approximately 5-10 minutes for the main peak, ensuring good separation from the solvent front and any potential early-eluting impurities.
-
Detection Wavelength: Based on the UV absorbance profile of similar nitroaromatic compounds, a detection wavelength of 260 nm is selected. This wavelength provides high sensitivity for the analyte and most potential aromatic impurities.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing efficient separation without generating excessive pressure. Maintaining the column at a constant temperature (e.g., 30 °C) ensures reproducible retention times and peak shapes.
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (99.5%+ purity)
-
This compound Sample for analysis
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 260 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (60:40, v/v).
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution preparation.
-
System Suitability
Before sample analysis, the chromatographic system's performance must be verified according to USP <621> guidelines.[6][14][15]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
Calculate the system suitability parameters:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Relative Standard Deviation (%RSD) for Peak Area: Must be ≤ 2.0%.
-
Analysis and Calculation
-
Inject the prepared Sample Solution in duplicate.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the Standard Solution.
-
Calculate the purity of the sample using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Principles
For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines.[5][7][8][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Workflow Visualization
Conclusion
This application note describes a simple, specific, and robust isocratic RP-HPLC method for the purity determination of this compound. The method development was based on the physicochemical properties of the analyte, ensuring a logical and scientifically sound approach. The protocol is straightforward to implement and, with proper validation, is suitable for quality control applications in research, development, and manufacturing environments.
References
-
Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples Source: PubMed URL: [Link]
-
Title: Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant Source: PubMed URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Development and validation of a new RP-HPLC method for organic explosive compounds Source: National Library of Medicine URL: [Link]
-
Title: this compound | C8H6ClNO3 Source: PubChem URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]
-
Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]
-
Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC International URL: [Link]
-
Title: Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air Source: Carolina Digital Repository URL: [Link]
-
Title: a UV–Visible spectrum of p-nitroacetophenone single crystal. b Plot of... Source: ResearchGate URL: [Link]
-
Title: Acetophenone, 4'-nitro- Source: NIST WebBook URL: [Link]
-
Title: Novel First Order Derivative UV- Spectrophotometric Peak Detect Method for the Determination of Nitrofurantoin Source: Sphinxs Knowledge House URL: [Link]
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- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Chromatography [usp.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. This compound | C8H6ClNO3 | CID 79596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. jordilabs.com [jordilabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetophenone, 4'-nitro- [webbook.nist.gov]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. starodub.nl [starodub.nl]
Application Note: GC-MS Analysis of 4'-Chloro-3'-nitroacetophenone and its Catalytic Reduction Products
Abstract
This application note provides a comprehensive guide for the analysis of 4'-Chloro-3'-nitroacetophenone and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Monitoring its purity and characterizing the products of its subsequent chemical transformations are critical for process optimization and quality control in drug development. This document details optimized methodologies for sample preparation, GC-MS analysis, and data interpretation, with a specific focus on the selective catalytic reduction of the nitro group. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 5465-65-6) is a substituted aromatic ketone widely used as a building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive acetyl group, a nitro group, and a chlorinated phenyl ring, allows for a variety of chemical modifications.[3] A common and significant reaction is the selective reduction of the nitro group to an amine, yielding 3'-Amino-4'-chloroacetophenone. This transformation is a crucial step in the synthesis of more complex molecules, including quinoxaline derivatives with potential biological activity.[3][4]
Given the importance of this reaction, a robust and reliable analytical method is required to monitor its progress, identify potential byproducts, and quantify the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on their mass fragmentation patterns.[5][6] This note will explain the causality behind the chosen experimental parameters and provide a self-validating protocol for the analysis.
Potential Reaction Pathway: Selective Nitro Reduction
The selective reduction of the nitro group in this compound to an amino group is a common synthetic transformation. This is often achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[7] The intended reaction is as follows:
Caption: Selective reduction of this compound.
Experimental Protocols
Sample Preparation
Accurate sample preparation is crucial for reproducible GC-MS analysis. The following protocol is recommended for the analysis of a reaction mixture.
Step-by-Step Protocol:
-
Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction immediately by adding it to 1 mL of ice-cold water.
-
pH Adjustment (if necessary): If the reaction was performed under acidic or basic conditions, neutralize the aqueous sample to a pH of ~7 using an appropriate acid or base (e.g., 1M NaOH or 1M HCl). This prevents the degradation of analytes.
-
Liquid-Liquid Extraction:
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the neutralized aqueous sample in a 2 mL microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the organic components.
-
Centrifuge the mixture at 2000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Collection: Carefully transfer the upper organic layer to a clean GC vial using a pipette.
-
Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water, which can interfere with the GC analysis.
-
Dilution: Depending on the expected concentration of the analytes, dilute the sample with the extraction solvent to fall within the calibrated range of the instrument. A typical starting dilution is 1:10.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the separation and detection of this compound and its expected reduction product.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injector Temperature | 250°C | Ensures rapid volatilization of the analytes without thermal degradation.[8] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analytes to the column, providing high sensitivity for trace analysis.[8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of aromatic compounds.[8] |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C | The initial temperature allows for good focusing of the analytes at the head of the column. The temperature ramp provides efficient separation of the parent compound and its more polar reduction product. The final hold ensures elution of any less volatile components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Ion Source Temp. | 230°C | Prevents condensation of analytes in the ion source.[8] |
| Transfer Line Temp. | 280°C | Ensures efficient transfer of eluted compounds from the GC to the MS without cold spots.[8] |
| Mass Range | 40-350 amu | Covers the molecular weights of the target analytes and their expected fragments. |
| Scan Mode | Full Scan | Allows for the identification of unknown byproducts and provides a complete mass spectrum for each component. |
Data Analysis and Interpretation
Identification of this compound
The parent compound, this compound (Molecular Weight: 199.59 g/mol ), will elute from the DB-5ms column at a specific retention time under the prescribed conditions.[3][9] Its identity is confirmed by its characteristic mass spectrum.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z 199 is expected, corresponding to the intact molecule. The presence of a chlorine atom will result in an isotopic peak at m/z 201 with approximately one-third the intensity of the m/z 199 peak.
-
Base Peak: The most intense peak (base peak) is often observed at m/z 184, resulting from the loss of a methyl group (-CH₃, 15 Da) from the acetyl moiety.[10] This forms a stable acylium ion.
-
Other Fragments: Another significant fragment may be observed at m/z 154, corresponding to the loss of the nitro group (-NO₂, 46 Da).
Caption: Key fragmentation pathways for this compound.
Identification of 3'-Amino-4'-chloroacetophenone
The primary product of the nitro reduction is 3'-Amino-4'-chloroacetophenone (Molecular Weight: 169.61 g/mol ). Due to the presence of the polar amino group, it is expected to have a slightly longer retention time than the parent compound on a non-polar column.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A strong molecular ion peak should be observed at m/z 169, with its corresponding chlorine isotope peak at m/z 171.
-
Base Peak: Similar to the parent compound, the loss of the methyl group (-CH₃) is a favorable fragmentation pathway, leading to a prominent peak at m/z 154.
-
Other Fragments: The fragmentation of aromatic amines can be complex, but other ions may be present that can help confirm the structure.
Experimental Workflow Summary
The entire process from sample preparation to data analysis is summarized in the following workflow diagram.
Caption: GC-MS analysis workflow.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable framework for the analysis of this compound and its reaction products, particularly from selective nitro reduction. By understanding the rationale behind the sample preparation, instrumentation parameters, and fragmentation patterns, researchers can confidently monitor reaction progress, identify products and byproducts, and ensure the quality of these critical synthetic intermediates. This protocol serves as a validated starting point that can be further adapted for specific quantitative analysis needs in the pharmaceutical and chemical industries.
References
-
Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation - PubMed. (2026). Environmental Science & Technology. [Link]
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Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - MDPI. (n.d.). MDPI. [Link]
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Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
This compound | C8H6ClNO3 | CID 79596 - PubChem. (n.d.). PubChem. [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. (2015). Scirp.org. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Pharmaceutical Technology. [Link]
-
4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry. (2022). Rasayan Journal of Chemistry. [Link]
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This compound | SIELC Technologies. (2018). SIELC Technologies. [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Chemguide. [Link]
-
5 - Analyst - The Royal Society of Chemistry. (2023). Royal Society of Chemistry. [Link]
-
Interpretation. (n.d.). University of Arizona. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). eGyanKosh. [Link]
-
How Is GC-MS Used In Aroma Analysis? - Chemistry For Everyone - YouTube. (2025). YouTube. [Link]
-
Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent - RJPBCS. (2010). RJPBCS. [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (2013). Semantic Scholar. [Link]
-
Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
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- 4. 4-Chloro-3-nitroacetophenone - Sihauli Chemicals Private Limited [sihaulichemicals.com]
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The Versatile Virtuoso: 4'-Chloro-3'-nitroacetophenone as a Cornerstone in Advanced Material Synthesis
In the dynamic landscape of material science, the strategic selection of molecular precursors is paramount to engineering materials with bespoke properties. Among the pantheon of versatile building blocks, 4'-Chloro-3'-nitroacetophenone emerges as a compound of significant interest. Its unique electronic and steric characteristics, arising from the chloro, nitro, and acetyl functionalities, render it a powerful starting material for a diverse array of functional polymers and organic materials. This technical guide provides an in-depth exploration of the applications of this compound in material science research, offering detailed protocols for the synthesis of a key monomer, its subsequent polymerization, and the characterization of the resulting polymer. Furthermore, we delve into its utility in the synthesis of chalcone-based materials, highlighting its potential in the development of novel organic electronic and photofunctional systems.
Core Principles: Why this compound?
The utility of this compound in material science is rooted in the synergistic interplay of its functional groups:
-
The Acetyl Group: This ketone functionality serves as a primary reactive handle for a variety of chemical transformations. It is the key to synthesizing vinyl monomers through reactions like the Wittig reaction or reduction followed by dehydration. It is also the anchor point for condensation reactions, such as the Claisen-Schmidt condensation for chalcone synthesis.
-
The Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and any subsequent materials. This can be leveraged to tune the bandgap of polymers, enhance their electron-accepting capabilities for applications in organic electronics, and serve as a precursor for amino groups, which can be further functionalized.
-
The Chloro Group: The presence of a chlorine atom provides a site for cross-coupling reactions, enabling the introduction of other functional moieties to further tailor the material's properties. It also contributes to the overall thermal stability and solubility characteristics of the derived polymers.
This trifecta of functionalities makes this compound a strategic choice for researchers aiming to design and synthesize materials with tailored electronic, optical, and physical properties.
Application Note 1: Synthesis of Poly(4-chloro-3-nitrostyrene) for Dielectric and Optical Applications
The primary application of this compound in polymer science is as a precursor to the monomer 4-chloro-3-nitrostyrene. The resulting polymer, poly(4-chloro-3-nitrostyrene), possesses a high refractive index and interesting dielectric properties due to the presence of the polarizable chloro and nitro groups.
Protocol 1.1: Two-Step Synthesis of 4-Chloro-3-nitrostyrene from this compound
This protocol details the conversion of the ketone to the corresponding vinyl monomer. The first step involves the reduction of the ketone to an alcohol, followed by dehydration.
Step 1: Reduction of this compound to 1-(4-Chloro-3-nitrophenyl)ethanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Causality: The slow addition of NaBH₄ is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-chloro-3-nitrophenyl)ethanol.
Step 2: Dehydration to 4-Chloro-3-nitrostyrene
Materials:
-
1-(4-Chloro-3-nitrophenyl)ethanol (crude from Step 1)
-
Potassium bisulfate (KHSO₄)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the crude 1-(4-chloro-3-nitrophenyl)ethanol and a catalytic amount of potassium bisulfate (approx. 0.1 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Causality: The removal of water drives the equilibrium of the dehydration reaction towards the formation of the alkene.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the crude 4-chloro-3-nitrostyrene by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 1.2: Free-Radical Polymerization of 4-Chloro-3-nitrostyrene
This protocol describes the solution polymerization of the synthesized monomer to yield poly(4-chloro-3-nitrostyrene).
Materials:
-
Purified 4-chloro-3-nitrostyrene
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator
-
Anhydrous toluene or dioxane as solvent
-
Methanol as a non-solvent for precipitation
-
Schlenk flask or reaction tube with a rubber septum
-
Nitrogen or Argon gas supply
-
Oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask, dissolve 4-chloro-3-nitrostyrene (1.0 eq) and the initiator (AIBN or BPO, 1-2 mol%) in anhydrous toluene. The monomer concentration is typically in the range of 1-2 M.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Causality: Oxygen is a radical scavenger and its presence can lead to an induction period and lower molecular weight polymers.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 60-80 °C (depending on the initiator) and stir for 12-24 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of stirred methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
Data Presentation and Characterization
The synthesized poly(4-chloro-3-nitrostyrene) should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.
| Characterization Technique | Expected Observations |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A monomodal distribution is expected. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the polymer structure. Broadened peaks in the aromatic and aliphatic regions corresponding to the polymer backbone and the substituted phenyl rings. Disappearance of the vinyl proton signals from the monomer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. Characteristic peaks for the C-Cl bond, the N-O stretching of the nitro group, and the aromatic C-H and C=C stretching vibrations. Absence of the C=C vinyl stretching from the monomer. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which provides information about the polymer's amorphous nature and thermal properties. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer by determining the decomposition temperature. |
Application Note 2: Synthesis of Chalcone-Based Materials for Non-linear Optical (NLO) Applications
This compound can be utilized in the Claisen-Schmidt condensation to synthesize chalcones. These molecules, characterized by a 1,3-diaryl-2-propen-1-one core, are known for their significant second-order non-linear optical (NLO) properties due to their donor-pi-acceptor (D-π-A) structure. The nitro group in the starting material acts as a powerful electron acceptor.
Protocol 2.1: Synthesis of a Chalcone Derivative from this compound
Materials:
-
This compound
-
A substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde to create a strong D-π-A system)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.[1]
-
Cool the mixture in an ice bath with continuous stirring.[1]
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the reaction mixture, maintaining a low temperature.[1] Causality: The base deprotonates the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde in an aldol condensation. Low temperature minimizes side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.[1]
-
Monitor the reaction by TLC. A colored product is often formed.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.
These chalcone molecules can be used as NLO-active dopants in a polymer matrix or can be further functionalized to be incorporated into a polymer backbone.
Experimental Workflow and Visualization
To provide a clearer understanding of the synthetic pathways, the following diagrams illustrate the key transformations.
Caption: Synthetic route from this compound to 4-chloro-3-nitrostyrene.
Caption: Free-radical polymerization of 4-chloro-3-nitrostyrene.
Sources
Application Note: A Detailed Protocol for the Regioselective Nitration of 4-Chloroacetophenone
Abstract
This application note provides a comprehensive, field-proven protocol for the electrophilic nitration of 4-chloroacetophenone to synthesize 4-chloro-3-nitroacetophenone. This procedure is designed for researchers in synthetic chemistry, medicinal chemistry, and materials science. The document elucidates the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, outlines critical safety protocols, and describes methods for product purification and characterization. The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction: Significance and Reaction Principle
4-Chloro-3-nitroacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its functional groups—a ketone, a halogen, and a nitro group—offer multiple points for further chemical modification. The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.
The nitration of an aromatic ring is achieved by the introduction of a nitro group (-NO₂) onto the aromatic nucleus.[3] This is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.[3]
The regioselectivity of the nitration of 4-chloroacetophenone is governed by the directing effects of the substituents already present on the benzene ring. The chloro group is an ortho-, para-director, while the acetyl group is a meta-director. Both are deactivating groups. The incoming electrophile (NO₂⁺) will be directed to the position that is meta to the acetyl group and ortho to the chloro group, resulting in the formation of 4-chloro-3-nitroacetophenone as the major product.
Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous and must be conducted with extreme caution.[4] The following safety measures are mandatory:
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves.[5][6]
-
Fume Hood: All operations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.[5]
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[5][6] Have appropriate spill containment materials (such as sodium bicarbonate for neutralization) on hand.[7]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[4] Strict temperature control is crucial to prevent runaway reactions, which can lead to explosions.[4] The nitrating mixture should be added slowly, and the reaction vessel must be efficiently cooled in an ice bath.
-
Corrosive and Toxic Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[6][8] Nitric acid fumes and nitrogen dioxide gas, which may be produced during the reaction, are highly toxic and can cause respiratory irritation.[5][8]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Chloroacetophenone | ≥98% | Sigma-Aldrich | 99-91-2 | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | 7664-93-9 | Catalyst and solvent |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR | 7697-37-2 | Nitrating agent |
| Dichloromethane (CH₂Cl₂) | ACS Grade | EMD Millipore | 75-09-2 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepared in-house | 144-55-8 | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | 7757-82-6 | Drying agent |
| Ethanol (C₂H₅OH) | 95% | Decon Labs | 64-17-5 | Recrystallization solvent |
| Deionized Water | N/A | In-house | 7732-18-5 | For washing and quenching |
| Crushed Ice | N/A | In-house | N/A | For quenching and cooling |
| Round-bottom flask (250 mL) | N/A | N/A | N/A | Reaction vessel |
| Dropping funnel | N/A | N/A | N/A | For slow addition |
| Magnetic stirrer and stir bar | N/A | N/A | N/A | For agitation |
| Ice bath | N/A | N/A | N/A | For temperature control |
| Buchner funnel and filter flask | N/A | N/A | N/A | For filtration |
| Separatory funnel | N/A | N/A | N/A | For extraction |
| Rotary evaporator | N/A | N/A | N/A | For solvent removal |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid. Place the beaker in an ice bath and allow it to cool to below 10 °C. While stirring, slowly add 10 mL of concentrated nitric acid to the cooled sulfuric acid. This mixture should be prepared fresh and kept in the ice bath until use. The slow addition and cooling are critical to dissipate the heat generated during mixing.
-
Dissolution of the Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-chloroacetophenone in 30 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.
-
Nitration Reaction: Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the solution of 4-chloroacetophenone over a period of 30-45 minutes. It is imperative to maintain the reaction temperature between 0 and 5 °C throughout the addition.[9] Rapid addition or inadequate cooling can lead to an increase in temperature and the formation of unwanted byproducts. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour to ensure the reaction goes to completion.
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 200 mL of cold deionized water in a large beaker, with vigorous stirring. This quenching step is highly exothermic and should be performed slowly to control the release of heat. The crude product will precipitate as a pale yellow solid.
-
Isolation of the Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.[9] Press the solid as dry as possible on the filter paper.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
Product Characterization
The identity and purity of the final product, 4-chloro-3-nitroacetophenone, can be confirmed by the following methods:
-
Melting Point: The purified product should have a sharp melting point. The literature value for the melting point of 4-chloro-3-nitroacetophenone is 99-101 °C.[1][2]
-
Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product using TLC with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.[10]
-
FTIR: The infrared spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (N-O), and the C-Cl bond.
-
Workflow and Mechanistic Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-chloro-3-nitroacetophenone.
Reaction Mechanism
Caption: Mechanism of electrophilic nitration of 4-chloroacetophenone.
Discussion and Key Considerations
The success of this synthesis hinges on several critical factors. The primary consideration is temperature control. The nitration of aromatic compounds is a strongly exothermic process, and allowing the temperature to rise above the recommended range (0-5 °C) can lead to the formation of dinitrated and other polysubstituted byproducts, significantly reducing the yield and purity of the desired product.[9]
The order of addition of the acids when preparing the nitrating mixture is also crucial. Nitric acid should always be added to sulfuric acid, not the other way around, to ensure proper heat dissipation. The use of sulfuric acid as the solvent for the starting material serves to fully protonate the acetyl group, further deactivating the ring and ensuring that the nitration occurs primarily at the desired position.
The quenching step must be performed with caution. Pouring the highly acidic reaction mixture into water generates a substantial amount of heat. A slow, controlled addition to a large volume of ice water is essential for safety and to ensure rapid precipitation of the product in a manageable form.
Finally, purification by recrystallization is a vital step to remove any unreacted starting material and isomeric byproducts. Ethanol is a suitable solvent as 4-chloro-3-nitroacetophenone has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for efficient recovery of the purified product.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of 4-chloro-3-nitroacetophenone via electrophilic nitration. By adhering to the outlined procedures, particularly the stringent safety precautions and temperature control measures, researchers can safely and efficiently prepare this valuable chemical intermediate for use in further synthetic applications.
References
- Nitration reaction safety - YouTube. (2024).
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. (n.d.).
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Sigma-Aldrich. (n.d.). 4'-Chloro-3'-nitroacetophenone 99.
- Sigma-Aldrich. (n.d.). This compound 99.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling.
- Organic Syntheses Procedure. (n.d.). Acetophenone, m-nitro-.
- Proposed mechanism for reaction of 4-chloro-or 4-bromotoluene under Kyodai conditions. (n.d.).
- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
- ChemicalBook. (n.d.). This compound CAS#: 5465-65-6.
- Organic Syntheses Procedure. (n.d.). o-NITROACETOPHENONE.
- Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
- ResearchGate. (2025). (PDF) Electrophilic Nitration of Electron-Rich Acetophenones.
- Google Patents. (n.d.). JPH08259507A - Nitration of acetophenone derivative.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- gsrs. (n.d.). This compound.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. 4′-クロロ-3′-ニトロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. youtube.com [youtube.com]
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- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of 4'-Chloro-3'-nitroacetophenone
Abstract
This comprehensive technical guide provides a detailed protocol for the laboratory-scale synthesis of 4'-Chloro-3'-nitroacetophenone, a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals. The protocol herein is grounded in established principles of electrophilic aromatic substitution, specifically the nitration of an activated benzene ring. Beyond a stepwise procedure, this guide elucidates the underlying chemical principles, safety protocols, and characterization techniques to ensure a reproducible and safe synthesis.
Introduction
This compound (CAS No: 5465-65-6) is a key building block in organic synthesis. Its structure, featuring a halogen, a nitro group, and a ketone, offers multiple points for further chemical modification, making it a versatile precursor for more complex molecules. The presence of the nitro and chloro groups on the aromatic ring influences its electronic properties and provides handles for subsequent reactions, such as reduction of the nitro group to an amine or nucleophilic aromatic substitution of the chlorine atom. This application note provides a reliable method for the synthesis of this compound from the readily available starting material, 4'-chloroacetophenone.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 4'-chloroacetophenone with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
Reaction:
Mechanism:
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The aromatic ring of 4'-chloroacetophenone, activated by the acetyl group and the chloro group, then acts as a nucleophile, attacking the nitronium ion. The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, then loses a proton to regenerate the aromaticity of the ring, yielding the final product, this compound.
The regioselectivity of the reaction, which favors the introduction of the nitro group at the 3'-position (ortho to the acetyl group and meta to the chloro group), is governed by the directing effects of the substituents on the benzene ring. The acetyl group is a meta-director, while the chloro group is an ortho-, para-director. However, the acetyl group is a stronger deactivating group, and its directing effect, in this case, leads to the primary formation of the 3'-nitro isomer.
Experimental Protocol
This protocol is based on well-established procedures for the nitration of acetophenones.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4'-Chloroacetophenone | Reagent | Sigma-Aldrich |
| Concentrated Sulfuric Acid (98%) | ACS | Fisher Scientific |
| Concentrated Nitric Acid (70%) | ACS | Fisher Scientific |
| Crushed Ice | - | - |
| Ethanol | 95% | VWR |
| Deionized Water | - | - |
| 500 mL three-necked round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Thermometer | - | - |
| Ice-salt bath | - | - |
| Büchner funnel and filter flask | - | - |
| Whatman No. 1 filter paper | - | - |
Safety Precautions
-
Nitration reactions are highly exothermic and potentially hazardous. This procedure must be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits (e.g., sodium bicarbonate) readily available.
-
The addition of the nitrating mixture must be done slowly and with careful temperature control to prevent a runaway reaction.
-
Quenching the reaction mixture on ice should also be done slowly and with stirring to dissipate the heat generated.
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Vessel: Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in a fume hood. Place the flask in an ice-salt bath.
-
Dissolution of Starting Material: To the flask, add 100 mL of concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C.
-
Addition of 4'-Chloroacetophenone: Slowly add 25.0 g (0.162 mol) of 4'-chloroacetophenone to the cold, stirred sulfuric acid. Maintain the temperature between 0 and 5 °C during the addition. The 4'-chloroacetophenone should dissolve completely.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid. This should be done in an ice bath with stirring.
-
Nitration Reaction: Cool the solution of 4'-chloroacetophenone in sulfuric acid to 0 °C. Slowly add the prepared nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation of the Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing the Crude Product: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator under vacuum to a constant weight.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Light yellow crystalline solid |
| Molecular Formula | C₈H₆ClNO₃ |
| Molecular Weight | 199.59 g/mol |
| Melting Point | 99-101 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (d, J=2.1 Hz, 1H), 8.05 (dd, J=8.5, 2.1 Hz, 1H), 7.65 (d, J=8.5 Hz, 1H), 2.67 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.0, 148.5, 137.9, 132.8, 131.6, 126.1, 124.9, 27.0 |
| IR (KBr, cm⁻¹) | ~3100 (Ar-H), ~1700 (C=O), ~1530, ~1350 (NO₂) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred for the full duration at the correct temperature. |
| Loss of product during work-up. | Ensure complete precipitation by using sufficient ice and allowing it to melt completely. Be careful during transfers. | |
| Dark, Oily Product | Reaction temperature was too high. | Maintain strict temperature control during the addition of the nitrating mixture. |
| Impure starting material. | Use high-purity 4'-chloroacetophenone. | |
| Difficulty in Crystallization | Presence of impurities. | Ensure the crude product is thoroughly washed to remove residual acids. Consider a second recrystallization if necessary. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The provided characterization data will aid in confirming the identity and purity of the final product.
References
-
Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
- Google Patents. (n.d.). US3221062A - Nitration process.
-
National Center for Biotechnology Information. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PubMed Central. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4'-Chloro-3'-nitroacetophenone
Welcome to the technical support center for the synthesis of 4'-Chloro-3'-nitroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis. This compound is a valuable intermediate in the production of pharmaceuticals and other fine chemicals.[1] However, its synthesis can present challenges, often leading to suboptimal yields. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this compound:
-
Electrophilic Nitration of 4'-Chloroacetophenone: This is the most common method. It involves the direct nitration of 4'-chloroacetophenone using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The acetyl group is a meta-director, while the chloro group is an ortho-, para-director. Due to the stronger meta-directing effect of the acetyl group and steric hindrance, the primary product is this compound.
-
Friedel-Crafts Acylation of 1-chloro-2-nitrobenzene: This method involves the acylation of 1-chloro-2-nitrobenzene with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). However, this reaction is often challenging due to the strong deactivating effects of the nitro and chloro groups on the aromatic ring, which can lead to low reactivity and require harsh reaction conditions.[2]
Q2: I'm getting a very low yield. What are the most likely causes?
Low yields in this synthesis are common and can stem from several factors. A systematic review of your experimental setup and procedure is the best approach to identify the root cause.[3] Here are the most frequent culprits:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degraded reagents.
-
Side Reactions: The formation of unwanted isomers (e.g., 4'-Chloro-2'-nitroacetophenone) or other byproducts can significantly reduce the yield of the desired product.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction or lead to the formation of byproducts.[3]
-
Moisture: The presence of water can be detrimental, especially in Friedel-Crafts acylation. Ensure all glassware is dry and use anhydrous solvents.[3]
Q3: How can I minimize the formation of isomers during the nitration of 4'-chloroacetophenone?
The key to minimizing isomer formation is precise control over the reaction conditions, particularly the temperature.
-
Temperature Control: The nitration of acetophenone is highly exothermic. Maintaining a low temperature (typically between -5 and 0°C) is crucial.[4][5] If the temperature rises, the formation of the ortho isomer (4'-Chloro-2'-nitroacetophenone) and dinitro products increases. Use an efficient cooling bath (like an ice-salt bath) and add the nitrating agent slowly to maintain the desired temperature.[4]
-
Order of Reagent Addition: Slowly adding the 4'-chloroacetophenone to the cooled nitrating mixture (sulfuric acid and nitric acid) can help to control the reaction rate and temperature.[5]
Q4: What are the critical parameters for a successful Friedel-Crafts acylation of 1-chloro-2-nitrobenzene?
Due to the deactivated nature of the starting material, a successful Friedel-Crafts acylation requires careful optimization.[2]
-
Choice of Lewis Acid: A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required. The amount of catalyst is also critical; often, more than stoichiometric amounts are needed because the Lewis acid can complex with the nitro group and the ketone product.
-
Reaction Temperature: While initial mixing is often done at low temperatures (0°C) to control the initial exothermic reaction, the reaction may need to be heated to proceed at a reasonable rate.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal temperature and reaction time.
-
Solvent: Anhydrous, non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.
Q5: What is the most effective method for purifying the final product?
Recrystallization is the most common and effective method for purifying this compound.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for this purpose.[4][5]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | Use fresh, high-purity starting materials. Nitric acid can decompose over time, and sulfuric acid can absorb moisture. |
| Insufficient Catalyst (Friedel-Crafts) | For Friedel-Crafts acylation, ensure a sufficient amount of Lewis acid is used. The catalyst can be deactivated by complexation with the starting material or product. |
| Incorrect Reaction Temperature | For nitration, if the temperature is too low, the reaction rate may be too slow. For Friedel-Crafts, heating may be necessary. Monitor the reaction by TLC to track the consumption of the starting material. |
| Inadequate Mixing | Ensure efficient stirring, especially in a heterogeneous mixture, to ensure all reactants are in contact.[4] |
Problem: Formation of Multiple Products (Isomers/Byproducts)
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control in Nitration | As mentioned in the FAQ, maintain a low and stable temperature (-5 to 0°C) during the addition of the nitrating agent.[4] Use a properly sized cooling bath and add the nitrating agent dropwise. |
| Excess Nitrating Agent | Using a large excess of nitric acid can lead to the formation of dinitrated byproducts. Use a controlled molar ratio of reactants. |
| Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed can sometimes lead to the formation of byproducts. Monitor the reaction progress closely. |
Problem: Oily Product Instead of Solid Precipitate
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | The presence of isomeric impurities or unreacted starting material can lower the melting point of the product, causing it to appear as an oil. |
| Quenching Procedure | When pouring the reaction mixture onto ice water, ensure vigorous stirring to promote the precipitation of a fine solid.[4][5] Pouring slowly can also help. |
| Purification Needed | The crude product may need to be purified by recrystallization to obtain a crystalline solid. Washing the crude product with cold ethanol can help remove oily impurities.[4] |
Problem: Significant Product Loss During Workup
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | If using an extraction workup, ensure the correct solvent is used and perform multiple extractions to maximize recovery from the aqueous layer. |
| Premature Crystallization During Hot Filtration | During recrystallization, if the solution cools too quickly during filtration, the product will crystallize on the filter paper. Use a pre-heated funnel and filter the solution quickly. |
| Using Too Much Recrystallization Solvent | Using an excessive amount of solvent will result in a lower recovery of the product, as more will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Visualizing the Process
Reaction Mechanism: Nitration of 4'-Chloroacetophenone
Caption: A systematic approach to troubleshooting low yields in synthesis.
Experimental Protocols
Protocol 1: Synthesis via Nitration of 4'-Chloroacetophenone
Materials:
-
4'-Chloroacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Cracked Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to between -5 and 0°C.
-
Slowly add 4'-chloroacetophenone to the sulfuric acid while maintaining the temperature below 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Once the 4'-chloroacetophenone is fully dissolved and the solution is cooled to -5°C, add the nitrating mixture dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between -5 and 0°C. [4][5]6. After the addition is complete, continue stirring the mixture at this temperature for an additional 30 minutes.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of cracked ice with vigorous stirring. [4][5]9. A yellow solid should precipitate. Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Press the solid as dry as possible on the filter. The crude product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture on a hot plate until the solid dissolves completely.
-
If necessary, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or air dry them. The melting point of the purified product should be in the range of 99-101°C. [6][7]
Data Summary
Table 1: Recrystallization Solvents
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Good solubility when hot, poor when cold. Commonly used and effective. |
| Methanol | 65 | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Another alcoholic solvent option. |
| Acetic Acid | 118 | Can be used, but may be more difficult to remove completely from the final product. |
References
-
Supporting Information. High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. [Link]
- Google Patents.
-
Organic Syntheses. o-NITROACETOPHENONE. [Link]
-
Chemguide. Friedel-Crafts Acylation of Benzene. [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Syntheses. Acetophenone, m-nitro-. [Link]
-
Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Reddit. Synthesis - General tips for improving yield?. [Link]
-
Masaryk University. Synthesis of 3-nitroacetophenone. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. is.muni.cz [is.muni.cz]
- 6. 4′-クロロ-3′-ニトロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]
common side products in the synthesis of 4'-Chloro-3'-nitroacetophenone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4'-Chloro-3'-nitroacetophenone (CAS 5465-65-6). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their work.[1] this compound is a versatile building block for various pharmaceuticals and agrochemicals.[1] However, its synthesis is often plagued by challenges related to side product formation.
This document provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the causality of side reactions and offering practical, field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) on Synthetic Impurities
This section addresses the most common issues arising from the two primary synthetic routes to this compound.
Route A: Electrophilic Nitration of 4'-Chloroacetophenone
This is often the most direct route, but control of regioselectivity is paramount.
Q1: I've performed the nitration of 4'-chloroacetophenone, but my NMR analysis shows a mixture of isomers. What is the primary isomeric impurity and why does it form?
Answer: The most common isomeric side product is 4'-Chloro-2'-nitroacetophenone . Its formation is a direct consequence of the competing directing effects of the substituents on the aromatic ring.
-
The Acetyl Group (-COCH₃): This is a meta-directing and deactivating group. It withdraws electron density from the ring, primarily from the ortho and para positions, making the meta position the most favorable for electrophilic attack.[2][3]
-
The Chloro Group (-Cl): This is an ortho-, para-directing but deactivating group. While it deactivates the ring through induction, its lone pairs can donate electron density via resonance to the ortho and para positions, directing the incoming electrophile there.
In the case of 4'-chloroacetophenone, the C3 position (meta to the acetyl group) and the C2 position (ortho to the chloro group) are both activated to some extent. While the desired product results from nitration at C3, a significant amount of the nitronium ion (NO₂⁺) can attack the C2 position, leading to the 4'-Chloro-2'-nitroacetophenone impurity.
Q2: My mass spectrometry results indicate the presence of a dinitrated species. How can I prevent this over-reaction?
Answer: The formation of dinitrated byproducts, such as 4'-Chloro-3',5'-dinitroacetophenone , occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The initial product, this compound, is highly deactivated but can still undergo a second nitration under forcing conditions.
To prevent this:
-
Strict Temperature Control: Maintain a low temperature, typically between -5°C and 0°C, throughout the addition of the nitrating mixture.[4] Excursions to higher temperatures dramatically increase the rate of dinitration.
-
Stoichiometry: Use a modest excess of the nitrating agent (typically 1.05 to 1.1 equivalents of nitric acid). Using a large excess of mixed acid significantly increases the risk of over-nitration.[5]
-
Reaction Time: Monitor the reaction closely using TLC or HPLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice water. Prolonged exposure to the strong acid mixture, even at low temperatures, can lead to side product formation.[4]
Route B: Friedel-Crafts Acylation of 1-Chloro-2-nitrobenzene
This route avoids the regioselectivity issues of nitration but presents its own set of challenges related to substrate reactivity.
Q3: My Friedel-Crafts acylation of 1-chloro-2-nitrobenzene with acetyl chloride is extremely sluggish and gives a very low yield. What is causing this?
Answer: The primary obstacle is the severe electronic deactivation of the aromatic ring.[6] Both the nitro group (-NO₂) and the chloro group (-Cl) are strongly electron-withdrawing, making the benzene ring a very poor nucleophile. This low reactivity makes the initial electrophilic attack by the acylium ion (CH₃CO⁺) energetically unfavorable under standard Friedel-Crafts conditions.[6]
Furthermore, the nitro group's lone pair electrons can complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering the catalyst and further deactivating the ring.[6]
Q4: During the aqueous workup of my Friedel-Crafts reaction, I get an emulsion and poor product recovery. What's happening?
Answer: The ketone product of a Friedel-Crafts acylation is a moderate Lewis base. It forms a stable, often insoluble, complex with the strong Lewis acid catalyst (AlCl₃).[7][8] This complex is not the final product and must be hydrolyzed to release the desired ketone.
When you add water, the complex hydrolyzes, regenerating your product and forming aluminum hydroxides. This process can be exothermic and lead to emulsions, especially if the quench is not controlled. To ensure a clean workup:
-
Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts soluble (as AlCl₃ or [Al(H₂O)₆]³⁺) and prevents the formation of gelatinous aluminum hydroxide.
-
Ensure thorough extraction with a suitable organic solvent.
Part 2: Troubleshooting Guide
Use this section to diagnose and resolve specific experimental issues.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| High levels of 4'-Chloro-2'-nitroacetophenone isomer. | 1. Reaction temperature was too high, reducing selectivity. 2. Inefficient mixing during the addition of the nitrating agent. | 1. Ensure the reaction temperature is maintained at 0°C or below using an ice-salt or acetone-dry ice bath.[4] 2. Use vigorous overhead mechanical stirring. 3. Add the nitrating mixture slowly and subsurface if possible. |
| Significant dinitration observed (product MW ~244.5). | 1. Excessive amount of nitrating agent used. 2. Reaction temperature spiked. 3. Reaction was left for too long after completion. | 1. Reduce the equivalents of nitric acid to ~1.05. 2. Improve cooling efficiency. For larger scales, consider an external cooling jacket. 3. Monitor the reaction by TLC/LCMS and quench immediately upon consumption of the starting material. |
| Friedel-Crafts reaction fails to proceed or stalls. | 1. Substrate (1-chloro-2-nitrobenzene) is too deactivated.[6] 2. Insufficient Lewis acid catalyst (complexation with nitro group). 3. Moisture in the reaction has quenched the catalyst. | 1. Consider using a more reactive acylating agent (e.g., acetic anhydride with a stronger catalyst). 2. Use a stoichiometric excess of AlCl₃ (e.g., 1.5 - 2.0 equivalents). 3. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. |
| Crude product is a dark, oily tar after nitration. | 1. Runaway reaction due to poor temperature control. 2. Nitric acid used was of insufficient purity or concentration. | 1. Re-evaluate the cooling setup. Add the nitrating mixture much more slowly. 2. Use high-purity, fuming nitric acid if necessary to ensure the correct strength of the nitrating mixture.[4] |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Minimizing Side Products in the Nitration of 4'-Chloroacetophenone
This protocol is adapted from established methodologies for nitrating deactivated acetophenones and emphasizes critical control points.[4]
Materials:
-
4'-Chloroacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Setup: Equip a three-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and a dropping funnel. Prepare a large ice-salt bath.
-
Acid Charge: To the flask, add concentrated sulfuric acid (approx. 3 mL per gram of starting material). Begin vigorous stirring and cool the acid to between -5°C and 0°C.
-
Substrate Addition: Add the 4'-chloroacetophenone slowly to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 5°C.
-
Nitrating Mixture: In a separate beaker, cool a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (1.5 mL per gram of starting material) in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise via the dropping funnel to the reaction flask over 45-60 minutes. Crucially, maintain the internal reaction temperature at or below 0°C throughout the addition. [4]
-
Monitoring: After the addition is complete, continue stirring at 0°C for an additional 15-30 minutes. Check for the absence of starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Quench: Pour the reaction mixture slowly and carefully into a separate large beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10 mL water per gram of starting material).
-
Isolation: The product will precipitate as a pale yellow solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid which can contaminate the product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, water-washed solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered through a pad of celite.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. The expected melting point of pure this compound is 99-101°C.
Visualizations
Caption: Regioselectivity in the nitration of 4'-chloroacetophenone.
Caption: Troubleshooting workflow for common synthesis impurities.
References
-
Regio- and stereoselectivity of the [3+2] cycloaddition of nitrones with methyl-acetophenone: A DFT investigation. Journal of Molecular Graphics and Modelling. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. [Link]
-
How to synthesise 2-nitroacetophenone by nitration of acetophenone. Quora. [Link]
-
Electrophilic substitution reaction of acetophenone| Nitration. YouTube. [Link]
-
Acetophenone, m-nitro-. Organic Syntheses Procedure. [Link]
-
This compound. PubChem. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
This compound. gsrs. [Link]
-
Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. [Link]
-
Ipso nitration in organic synthesis. Royal Society of Chemistry. [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]
- A kind of preparation method of nitroacetophenone.
-
o-NITROACETOPHENONE. Organic Syntheses Procedure. [Link]
- Preparation method of m-nitroacetophenone.
-
Synthesis of 3-nitroacetophenone. IS MUNI. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN109232259B - A kind of preparation method of nitroacetophenone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
purification of crude 4'-Chloro-3'-nitroacetophenone by recrystallization
Technical Support Center: Purification of 4'-Chloro-3'-nitroacetophenone
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of crude this compound via recrystallization. It is designed to provide practical, in-depth solutions to common experimental challenges, grounded in established chemical principles.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent problems encountered during the recrystallization of this compound.
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point, forming a super-cooled liquid. This is a common issue when the crude material is significantly impure, as impurities can depress the melting point of the compound. It can also happen if the solution is cooled too rapidly.
Corrective Actions:
-
Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil fully redissolves into the solution.
-
Add More Solvent: Add a small additional volume (1-2 mL) of the hot "good" solvent (e.g., ethanol). This increases the total volume, ensuring the compound remains soluble at a slightly lower temperature upon cooling[1].
-
Ensure Slow Cooling: Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a beaker of warm water or cork ring. This slow reduction in temperature encourages the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation[2][3].
-
Consider a Different Solvent System: If oiling persists, the chosen solvent's boiling point may be too high relative to the compound's melting point. A solvent with a lower boiling point or a different solvent pair may be necessary.
Q: The solution has cooled completely, but no crystals have formed. What should I do?
A: The failure of crystals to form is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated and lacks a nucleation point to initiate crystal growth.
Corrective Actions:
-
Address Potential Oversaturation: The most common cause is using too much solvent, meaning the solution is not saturated even at low temperatures[2].
-
Action: Gently heat the solution to boil off a portion of the solvent. Continue to boil until you observe a slight cloudiness (saturation point) at the boiling temperature. Then, add a drop or two of hot solvent to redissolve the precipitate and set it aside to cool slowly again.
-
-
Induce Nucleation/Crystallization: If the solution is saturated but remains clear (supersaturated), you must provide a surface for the first crystals to form[2].
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites[1][2].
-
Seed Crystal Method: If available, add a single, tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth[1].
-
Q: A large amount of solid "crashed out" of the solution immediately upon cooling. Is this a problem?
A: Yes, this is problematic. Rapid precipitation, or "crashing out," is undesirable because it tends to trap impurities within the rapidly forming solid, defeating the purpose of recrystallization[1]. The goal is slow, methodical crystal growth, which allows impurities to remain in the solvent (the "mother liquor").
Corrective Actions:
-
Re-heat and Add Solvent: Place the flask back on the heat source to redissolve the precipitated solid completely.
-
Increase Solvent Volume: Add a slight excess of the hot solvent (e.g., 5-10% more volume) to ensure the solution is not overly saturated[1].
-
Implement Slow Cooling: Allow the flask to cool undisturbed and slowly to room temperature before moving it to an ice bath. This is the most critical step for forming large, pure crystals.
Q: My final yield of pure crystals is very low. What are the likely causes?
A: A low recovery can stem from several procedural missteps.
Potential Causes & Solutions:
-
Excessive Solvent Use: This is the most frequent cause of low yield, as a significant amount of the product remains dissolved in the mother liquor[1]. To check, evaporate a small sample of the mother liquor; a large solid residue indicates substantial product loss.
-
Premature Crystallization: If the product crystallizes in the filter paper or funnel during hot filtration, it will be lost. To prevent this, use a pre-heated funnel and fluted filter paper, and keep the solution at or near its boiling point during the transfer[3].
-
Washing with Warm Solvent: Washing the isolated crystals on the filter with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the flask is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize the precipitation of the product from the solution.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. Based on the structure (an aromatic ketone) and data for similar compounds, ethanol is an excellent first choice[4]. It is moderately polar, has a good boiling point for dissolution, and is easily removed. A mixed solvent system, such as ethanol/water , can also be highly effective. In this system, the compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until the solution becomes faintly cloudy, indicating saturation[3].
Q: What are the key physical properties of this compound I should be aware of?
A: Knowing the physical properties is crucial for assessing purity and guiding the experimental setup.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [5] |
| CAS Number | 5465-65-6 | [6] |
| Molecular Formula | C₈H₆ClNO₃ | [5][7] |
| Molecular Weight | 199.59 g/mol | [5] |
| Appearance | Tan or light yellow crystalline powder | [8][9] |
| Melting Point | 99-101 °C (literature) | [6] |
Q: What are the primary impurities I am trying to remove?
A: The impurities present in crude this compound depend on its synthesis route. Common synthetic methods include the nitration of 4'-chloroacetophenone or the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene. Potential impurities include:
-
Unreacted Starting Materials: e.g., 4'-chloroacetophenone.
-
Regioisomers: Isomeric products from the substitution reaction at different positions on the aromatic ring[10].
-
Reaction Byproducts: Materials formed from side reactions. Recrystallization is particularly effective at removing these types of structurally similar organic impurities.
Q: What are the critical safety precautions for this procedure?
A: this compound is a hazardous chemical. Adherence to safety protocols is mandatory.
-
GHS Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5][11].
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles. When handling the solid powder outside of a fume hood, a dust mask (e.g., N95) is required.
-
Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid creating and inhaling dust[11].
-
Fire Safety: Ethanol is flammable. All heating should be done using a steam bath or a heating mantle, never an open flame.
Detailed Experimental Protocol: Recrystallization from Ethanol
This protocol outlines a standard procedure for the purification of ~5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials & Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks (2x 125 mL)
-
Heating mantle or steam bath
-
Short-stem glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.
-
Add ~25 mL of ethanol. Place the flask on a heating source and bring the solvent to a gentle boil.
-
Continue adding small portions of hot ethanol while swirling until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the hot solution is deeply colored, remove it from the heat. Allow it to cool slightly and add a small amount (a spatula tip) of activated carbon.
-
Reheat the mixture to a boil for a few minutes. The carbon will adsorb colored impurities.
-
-
Hot Filtration:
-
Place a short-stem glass funnel with fluted filter paper into the neck of a second, clean 125 mL Erlenmeyer flask.
-
Heat the filtration apparatus by allowing hot solvent vapor to pass through it to prevent premature crystallization in the funnel.
-
Keeping the solution boiling, carefully and quickly pour it through the hot funnel into the clean flask. This step removes insoluble impurities (and activated carbon, if used).
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and set it on a cork ring or benchtop to cool slowly and undisturbed to room temperature.
-
Observe the formation of crystals. Slow cooling is essential for purity.
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly inside. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small portion (5-10 mL) of ice-cold ethanol to rinse away any remaining mother liquor.
-
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (~40-50 °C) or allow them to air-dry until a constant weight is achieved.
-
Determine the final weight and calculate the percent recovery. Assess purity by measuring the melting point. The pure compound should have a sharp melting point around 99-101 °C[6].
-
Visualization of the Recrystallization Workflow
Caption: Workflow diagram for the purification of this compound.
Expertise & Experience: The Science Behind the Steps
The success of a recrystallization is not merely procedural; it is rooted in the application of fundamental chemical principles.
-
The Principle of Differential Solubility: Recrystallization is predicated on the fact that the solubility of most solids increases with temperature. An ideal solvent will dissolve the target compound completely at its boiling point but very little at low temperatures (e.g., 0 °C). Impurities, which are present in much lower concentrations, will either be insoluble in the hot solvent (and removed by hot filtration) or will remain dissolved in the cold solvent (and be removed during the final filtration).
-
The Importance of Slow Cooling for Crystal Purity: Crystal formation is a thermodynamically favored process of self-assembly where molecules arrange themselves into a highly ordered, low-energy lattice. This process is kinetically controlled. Slow cooling provides the necessary time for molecules of this compound to selectively deposit onto the growing crystal lattice, excluding the differently shaped impurity molecules. Rapid cooling forces amorphous precipitation, trapping impurities in the solid matrix[1].
-
Maximizing Yield vs. Purity: There is often a trade-off between yield and purity. Using the absolute minimum amount of solvent will maximize the yield, but may increase the risk of the product crashing out and trapping impurities. Using a slight excess of solvent ensures higher purity but may slightly decrease the yield as more product remains in the mother liquor. The protocol above is optimized to balance these two factors for a high-quality result.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79596, this compound. Retrieved from [Link].
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link].
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link].
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link].
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link].
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link].
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link].
-
Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. is.muni.cz [is.muni.cz]
- 5. This compound | C8H6ClNO3 | CID 79596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 5465-65-6 [amp.chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 3-Nitroacetophenone - Safety Data Sheet [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimal Recrystallization of 4'-Chloro-3'-nitroacetophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4'-Chloro-3'-nitroacetophenone. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals to achieve optimal purity of this key intermediate through recrystallization. Our approach is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I need to purify a batch of crude this compound. What is the fundamental principle of choosing a recrystallization solvent?
A1: The core principle of recrystallization is to exploit the differences in solubility of your target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should exhibit the following characteristics[1][2]:
-
High Solubility at High Temperature: The solvent must completely dissolve your compound (this compound) at or near the solvent's boiling point.
-
Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease dramatically, allowing it to crystallize out of the solution.
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
No Reactivity: The solvent must be chemically inert and not react with your compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, although practical choices often require a balance of properties.
The goal is to create a saturated solution at a high temperature and then allow slow cooling to form a supersaturated solution from which pure crystals can nucleate and grow, excluding impurities from the crystal lattice.[1]
Q2: What are the key physical properties of this compound that I should consider for solvent selection?
A2: Understanding the physical properties of your compound is critical for predicting its behavior in various solvents. The structure possesses a moderately polar ketone, a polar nitro group, and a halogenated aromatic ring, suggesting that polar organic solvents will be most effective.
| Property | Value | Significance for Recrystallization | Source |
| Molecular Formula | C₈H₆ClNO₃ | - | [3] |
| Molecular Weight | 199.59 g/mol | - | [3] |
| Appearance | Tan crystalline powder | The initial color can be an indicator of impurity levels. | [4] |
| Melting Point | 99-101 °C | This is a crucial parameter. The solvent's boiling point should ideally be lower than the compound's melting point to prevent the compound from "oiling out" (melting before it dissolves).[1] | [5] |
| Polarity | Moderately Polar | The presence of C=O, NO₂, and C-Cl bonds indicates that polar solvents are required for dissolution. | [6][7] |
Q3: Based on its properties, what are the best starting solvents to test for recrystallizing this compound?
A3: Given the compound's polarity and melting point, several common laboratory solvents are excellent candidates. Alcohols are particularly well-suited for substituted acetophenones.[1] A procedure for the related m-nitroacetophenone successfully uses ethanol, further strengthening this choice.[8]
Here is a list of recommended starting solvents:
| Solvent | Boiling Point (°C) | Rationale for Selection | Safety Considerations |
| Ethanol (95% or Absolute) | 78 | Often the ideal choice for substituted acetophenones. Its polarity is well-matched, and its boiling point is safely below the compound's melting point.[1][6] | Flammable. |
| Methanol | 65 | More polar than ethanol. May dissolve the compound too well at room temperature, but worth testing. Lower boiling point makes for easy removal. | Flammable, Toxic (ingestion, inhalation). |
| Isopropanol (IPA) | 82 | Similar to ethanol but slightly less polar. A very common and effective recrystallization solvent. | Flammable, Irritant. |
| Ethyl Acetate | 77 | An ester solvent that can be effective for moderately polar compounds.[9] | Flammable, Irritant. |
| Acetonitrile | 82 | A polar aprotic solvent that is excellent for compounds with aromatic rings.[10] | Flammable, Toxic. |
A good rule of thumb is that solvents containing functional groups similar to the compound being purified are often good solubilizers.[9] Therefore, acetone (a ketone) could also be considered, but its low boiling point (56 °C) may require careful handling.
Q4: How do I efficiently test these solvents on a small scale without wasting my crude product?
A4: A systematic small-scale test is essential to identify the optimal solvent quickly. This avoids committing your entire batch of material to a suboptimal system.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes, one for each solvent you plan to test.
-
Room Temperature Test: Add the first solvent dropwise to its respective test tube at room temperature, swirling after each addition. Add up to ~0.5 mL.
-
Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[11] Reject this solvent.
-
Observation: If the compound remains mostly insoluble, proceed to the next step.
-
-
Hot Temperature Test: Place the test tube in a hot water or sand bath and bring the solvent to a boil. Continue to add the solvent dropwise until the solid just dissolves.
-
Observation: If the solid does not dissolve even after adding a significant volume of solvent (e.g., >3 mL), the solvent is likely not suitable. Reject this solvent.
-
Observation: If the solid dissolves completely, proceed to the next step.
-
-
Cooling Test: Remove the test tube from the heat source and allow it to cool slowly to room temperature on a rack. Do not disturb it.
-
Observation: Look for the formation of well-defined crystals. An ideal solvent will show abundant crystal growth upon cooling.
-
-
Ice Bath Test: Once the tube has reached room temperature, place it in an ice-water bath for 10-15 minutes to maximize crystal formation.[1]
-
Observation: The solvent that yields the largest quantity of crystalline solid is your best candidate.
-
The following diagram illustrates the decision-making process for this screening.
Caption: Workflow for selecting an optimal recrystallization solvent.
Q5: I have identified ethanol as a good solvent. What is the full protocol for single-solvent recrystallization?
A5: Excellent. Ethanol is a reliable choice for this compound. The following protocol ensures efficient purification and high recovery.
-
Dissolution: Place your crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent (ethanol) to its boiling point. Add the minimum amount of hot ethanol to the Erlenmeyer flask to cover the solid.[2]
-
Heating: Place the flask on a stirring hotplate and heat the mixture to a gentle boil while stirring. Continue to add more hot ethanol in small portions until all the solid has just dissolved. Expert Tip: Adding a slight excess of solvent (~5%) can prevent premature crystallization during the subsequent filtration step.
-
Decolorization (Optional): If your solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot, saturated solution through a pre-warmed fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step removes any insoluble impurities (and charcoal, if used). Pre-warming the equipment prevents the compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.[1][2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. Using cold solvent is critical to avoid re-dissolving your product.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter paper or by placing them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Q6: What if I can't find a single solvent that works? How do I develop a mixed-solvent system?
A6: A mixed-solvent system is an excellent alternative when no single solvent has the ideal solubility profile. This technique uses two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").
For this compound, an Ethanol-Water system is a highly logical choice. The compound is soluble in ethanol and is expected to be poorly soluble in water, a common characteristic for substituted acetophenones.[6]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent" (ethanol) in an Erlenmeyer flask, as described in the single-solvent protocol.
-
Addition of "Insoluble Solvent": While keeping the solution hot, add the "insoluble solvent" (water) dropwise until the solution becomes faintly cloudy or turbid. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "soluble solvent" (ethanol) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Isolation: From this point, follow steps 5-9 of the single-solvent recrystallization protocol above. The crystals will form as the solubility decreases upon cooling. Wash the final crystals with an ice-cold mixture having the same composition as the final solvent mixture, or with just the "insoluble solvent" (ice-cold water).
Q7: My compound separated as an oil instead of crystals when I cooled the solution. What is "oiling out" and how do I prevent it?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid oil. This is detrimental to purification because the oil can trap impurities, which then solidify within the amorphous mass, resulting in a low-purity product.[1]
Primary Causes:
-
High Solution Concentration: The solution is too concentrated, causing saturation to occur at too high a temperature.
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation above the compound's melting point.[1]
-
High-Boiling Solvent: The boiling point of the solvent is too close to or higher than the compound's melting point (99-101 °C).
-
Melting Point Depression: A high concentration of impurities can significantly lower the melting point of the crude product, making it more prone to oiling out.[1]
Caption: A troubleshooting workflow for when a compound "oils out".
Corrective Actions:
-
Reheat the Solution: Warm the mixture until the oil completely redissolves to form a clear solution.
-
Dilute the Solution: Add more hot solvent to decrease the concentration. This will lower the temperature at which the solution becomes saturated.[1]
-
Ensure Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.
-
Induce Crystallization: Try to induce crystallization at a temperature just below the compound's melting point by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny seed crystal of pure product.
References
-
This compound | C8H6ClNO3 | CID 79596 , PubChem, National Center for Biotechnology Information. [Link]
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4-Chloroacetophenone | Solubility of Things , Solubility of Things. [Link]
-
pKa values for substituted acetophenones: values determined by study of rates of halogenation , Canadian Journal of Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization , University of Rochester, Department of Chemistry. [Link]
-
4-Chloro-3-nitrobenzoic acid | Solubility of Things , Solubility of Things. [Link]
-
What's the best solvent to remove these crystals and recrystallize it? , Reddit r/chemistry. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 , YouTube. [Link]
-
Reagents & Solvents: Solvents and Polarity , University of Rochester, Department of Chemistry. [Link]
-
Common Solvents for Crystallization , PDF document. [Link]
- Preparation method of m-nitroacetophenone, Google P
-
Organic Chemistry Lab: Recrystallization , YouTube. [Link]
-
Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes , PubMed. [Link]
-
Acetophenone, m-nitro- , Organic Syntheses Procedure. [Link]
- A kind of preparation method of nitroacetophenone, Google P
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o-NITROACETOPHENONE , Organic Syntheses Procedure. [Link]
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- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
troubleshooting low yield in the reduction of 4'-Chloro-3'-nitroacetophenone
Welcome to the technical support center for the reduction of 4'-Chloro-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve high-yield, selective reduction of the nitro group to form the key intermediate, 3'-Amino-4'-chloroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the reduction of this compound?
The reduction of this compound presents a significant chemoselectivity challenge due to the presence of three reducible functional groups: a nitro group, a ketone, and an aryl chloride. The primary goal is the selective reduction of the nitro group to an amine without affecting the other functionalities. Key challenges include:
-
Over-reduction: The ketone can be reduced to a secondary alcohol, or in some cases, the aromatic ring can be hydrogenated.[1]
-
Dehalogenation: The carbon-chlorine bond can be cleaved, particularly under certain catalytic hydrogenation conditions.[2][3]
-
Incomplete Reduction: The reaction may stall at intermediate stages, leading to the formation of undesired side products such as nitroso, azo, and azoxy compounds.[1]
-
Difficult Workup: Certain reducing agents, like tin or iron salts, can lead to challenging purification procedures due to the formation of metal oxides or hydroxides.[4][5]
Q2: Which reducing agent is best for the selective reduction of the nitro group in this compound?
The "best" reducing agent depends on several factors, including available equipment, scale, and tolerance for specific impurities. Here is a comparative overview of common choices:
| Reducing System | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., H₂, Pd/C, Raney Ni) | High efficiency, clean reaction, scalable.[3] | Risk of dehalogenation (especially with Pd/C) and ketone reduction.[2][3] Pyrophoric catalysts require careful handling.[6] |
| Metal/Acid (e.g., Sn/HCl, Fe/AcOH) | Robust, cost-effective, and generally selective for the nitro group.[1][3][7] | Workup can be cumbersome due to metal salt byproducts.[5] The reaction can be exothermic.[1] |
| Tin(II) Chloride (SnCl₂) | Mild, highly chemoselective for the nitro group in the presence of ketones and esters.[2][3][4] | Stoichiometric amounts are required, leading to significant tin waste. Workup can be challenging.[4] |
| Sodium Borohydride (NaBH₄) with a catalyst | Milder than many other systems. | NaBH₄ alone does not typically reduce nitro groups.[8][9][10] Requires a transition metal catalyst (e.g., NiCl₂, FeCl₂) to be effective for nitro reduction.[8][11] |
For this specific substrate, Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or concentrated HCl is a highly recommended starting point due to its excellent chemoselectivity, minimizing the risk of dehalogenation and ketone reduction.[2][12]
Q3: How can I avoid dehalogenation during catalytic hydrogenation?
Dehalogenation is a common side reaction when using palladium on carbon (Pd/C) for the reduction of aryl halides.[2] To mitigate this:
-
Use a different catalyst: Raney Nickel is a good alternative to Pd/C for substrates where dehalogenation is a concern.[2][3] Sulfided platinum on carbon (Pt/C) has also been shown to be effective.[2]
-
Optimize reaction conditions: Lowering hydrogen pressure and temperature can sometimes reduce the rate of dehalogenation.[1]
-
Use additives: In some cases, adding a catalyst poison in a controlled manner can selectively inhibit the dehalogenation reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during the reduction of this compound.
Problem 1: Low Yield of 3'-Amino-4'-chloroacetophenone
A low yield of the desired product can stem from several issues. The following flowchart can help diagnose the potential cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate amount of reducing agent, or inactive catalyst.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[1] If the reaction stalls, consider adding more reducing agent. For catalytic hydrogenations, ensure the catalyst is fresh and active.[6][13] Poor agitation can also limit the reaction rate in heterogeneous systems.[6]
-
-
Side Product Formation:
-
Cause: Reaction conditions are too harsh, or the chosen reagent is not selective enough.
-
Solution:
-
If you observe over-reduction (formation of 1-(3-amino-4-chlorophenyl)ethanol), lower the reaction temperature or choose a milder reducing agent.[1]
-
If dehalogenation is an issue, switch from Pd/C to Raney Nickel or a non-catalytic method like SnCl₂.[2][3]
-
The presence of colored impurities often indicates the formation of azo or azoxy compounds from the condensation of partially reduced intermediates.[1] Ensure the reaction goes to completion to minimize these byproducts.[1]
-
-
-
Product Loss During Workup:
-
Cause: Inefficient extraction or purification.
-
Solution: The product, 3'-Amino-4'-chloroacetophenone, is an amine and will be protonated in acidic media. Ensure the aqueous layer is made sufficiently basic (pH > 8) before extraction to have the amine in its free base form.[1] Perform multiple extractions with a suitable organic solvent. When using tin or iron, insoluble metal hydroxides can form emulsions or trap the product. Filtering these solids before extraction is often necessary.[1] For SnCl₂ reductions, adding a solution of sodium citrate during basification can help chelate the tin salts and prevent the formation of a gelatinous precipitate.[5]
-
Problem 2: Product is Contaminated with Colored Impurities (Azo/Azoxy Compounds)
-
Cause: This is a classic sign of incomplete reduction. Partially reduced intermediates, such as nitroso and hydroxylamine species, can condense to form colored azo and azoxy dimers.[1]
-
Solution:
-
Ensure a Fully Reducing Environment: Maintain a stoichiometric excess of the reducing agent and ensure efficient mixing throughout the reaction.
-
Extend Reaction Time: Monitor by TLC until all intermediates have been converted to the final amine product.
-
Purification: Most of these colored impurities can be removed by column chromatography or recrystallization.
-
Experimental Protocols
**Protocol 1: Selective Nitro Reduction using Tin(II) Chloride (SnCl₂) **
This method is highly selective for the nitro group and avoids dehalogenation.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene or Ethyl Acetate
-
30% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1 equivalent) and Tin(II) chloride dihydrate (4-5 equivalents).[12]
-
Slowly add concentrated HCl while stirring. The reaction is exothermic and may warm up spontaneously.[12]
-
Stir the mixture at room temperature or gently heat to 50-60 °C to ensure the reaction goes to completion. Monitor by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add toluene or ethyl acetate to the reaction mixture.[12]
-
Carefully make the mixture alkaline (pH > 8) by the slow addition of 30% NaOH solution, with external cooling in an ice bath. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with the organic solvent.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3'-Amino-4'-chloroacetophenone.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., benzene or ethanol/water).[12]
Caption: Experimental workflow for SnCl₂ reduction.
References
- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
- Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry.
- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- selective reduction of nitro group without affecting other functional groups. BenchChem.
- Common side products in the reduction of 3'-nitroacetophenone. BenchChem.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
- troubleshooting guide for the catalytic hydrogenation of nitroarom
- Working up nitroarene reductions with iron powder - strategies for dealing with the gel
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Synthesis of (A) 3-Amino-4-chloroacetophenone. PrepChem.com.
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- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
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- 12. prepchem.com [prepchem.com]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Technical Support Center: Catalyst Selection and Optimization for 4'-Chloro-3'-nitroacetophenone Hydrogenation
Welcome to the dedicated technical support guide for the selective hydrogenation of 4'-Chloro-3'-nitroacetophenone. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of reducing a multi-functional aromatic compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction for success.
The hydrogenation of this compound to the desired 4'-Chloro-3'-aminoacetophenone is a challenging yet critical transformation in the synthesis of many pharmaceutical intermediates. The molecule presents three reducible functional groups: a nitro group, an aryl chloride, and a ketone. The primary objective is the chemoselective reduction of the nitro group while preserving the other two functionalities.
This guide is structured to address the most common challenges and questions that arise during this specific synthesis.
Section 1: The Core Challenge: Achieving Chemoselectivity
The relative reactivity of the functional groups in this compound under typical catalytic hydrogenation conditions generally follows this order:
Nitro Group > Ketone > Aryl Chloride
However, this is a simplification. The choice of catalyst, solvent, and reaction conditions can dramatically alter this reactivity order, leading to undesired side products. The primary side reactions of concern are:
-
Dehalogenation: Hydrogenolysis of the C-Cl bond to yield 3'-nitroacetophenone or, after nitro reduction, 3'-aminoacetophenone.
-
Ketone Reduction: Reduction of the acetyl group to an alcohol, yielding 1-(4-chloro-3-aminophenyl)ethanol.
-
Over-reduction: A combination of the above, potentially leading to further reduction of the aromatic ring under harsh conditions.
The following diagram illustrates the desired reaction pathway versus the common problematic side reactions.
Section 2: Catalyst Selection Guide (FAQ Format)
Choosing the correct catalyst is the single most critical decision for this reaction. This section addresses the pros and cons of common heterogeneous catalysts.
Q1: Which catalyst is the best starting point for selectively reducing the nitro group in this compound?
A1: For initial screening, Raney Nickel is often the most prudent choice. While palladium on carbon (Pd/C) is highly active for nitro reductions, it is also notoriously efficient at catalyzing the hydrogenolysis of aryl chlorides (dehalogenation)[1][2]. Raney Nickel is known to be less prone to causing dehalogenation, making it a safer starting point for this specific substrate[1].
Q2: Can I use Palladium on Carbon (Pd/C)? It's a very common and active catalyst.
A2: Yes, but with extreme caution. Standard Pd/C is highly likely to cause significant dehalogenation, especially as the electron-donating amino group is formed, which further activates the C-Cl bond towards cleavage[2]. If you must use Pd/C, you will need to implement strategies to mitigate this side reaction. This can include:
-
Using catalyst poisons/modifiers: Introducing additives like triphenylphosphine (PPh₃) or sodium metavanadate can inhibit dehalogenation by selectively blocking certain active sites[3].
-
Controlling pH: Conducting the reaction in a slightly acidic medium can sometimes suppress dehalogenation[4].
-
Milder Conditions: Operating at the lowest possible temperature and pressure can help improve selectivity.
Q3: What about Platinum-based catalysts (Pt/C)?
A3: Platinum on carbon (Pt/C) is an excellent alternative and often provides superior selectivity compared to Pd/C. Specifically, sulfided Pt/C has demonstrated high efficacy in selectively reducing nitro groups while leaving halogens intact[2][5]. Encapsulating platinum nanoparticles within a support like a zeolite has also been shown to constrain the substrate's orientation on the catalyst surface, favoring nitro reduction and preventing dehalogenation[6]. A 1% Pt-AlOOH/C catalyst has also shown high conversion and selectivity for similar substrates under mild conditions[7].
Q4: Are there non-catalytic methods that avoid these selectivity issues entirely?
A4: Absolutely. If catalytic hydrogenation proves problematic, classic chemical reduction methods are highly reliable for this transformation.
-
Tin(II) Chloride (SnCl₂): A mild and highly chemoselective method that will not reduce ketones or aryl halides[1][5].
-
Iron powder (Fe) in acidic media (e.g., HCl, Acetic Acid): This is a robust, inexpensive, and highly selective method for nitro group reduction that is compatible with most other functional groups, including ketones and aryl chlorides[1][5][8].
These methods are excellent for smaller-scale synthesis where catalyst removal and pyrophoric safety concerns are undesirable.
Data Summary: Catalyst Selection
| Catalyst | Primary Advantage | Primary Disadvantage / Risk | Recommended Use Case |
| Raney Nickel | Good selectivity; low dehalogenation risk[1][9]. | Pyrophoric; may require higher pressure/temp than Pd/C. | Recommended starting point for initial screening. |
| Palladium/Carbon (Pd/C) | High activity for nitro reduction[10]. | High risk of dehalogenation [2]. | Use only if other catalysts fail and with modifiers/optimization. |
| Platinum/Carbon (Pt/C) | Excellent selectivity, especially when sulfided (Pt(S)/C)[2][5]. | Can be less active than Pd/C, requiring more catalyst or harsher conditions. | Excellent choice for high selectivity, particularly sulfided versions. |
| Iron (Fe) / Acid | Excellent chemoselectivity; no dehalogenation or ketone reduction[5][8]. | Stoichiometric waste (iron salts); not catalytic. | Ideal for small to medium scale when catalytic methods are problematic. |
| Tin(II) Chloride (SnCl₂) | Very mild and highly selective[1][5]. | Stoichiometric tin waste; can be costly for large scale. | Excellent for highly sensitive substrates on a lab scale. |
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My analysis (LC-MS/GC-MS) shows a significant amount of 3'-aminoacetophenone. How do I prevent this dehalogenation?
This is the most common issue. The formation of 3'-aminoacetophenone confirms that hydrogenolysis of the C-Cl bond is occurring.
-
Immediate Action: If you are using Pd/C, stop. This catalyst is too active for this C-Cl bond[2].
-
Change Catalyst: Switch to a less hydrogenolysis-prone catalyst.
-
Modify Conditions: If you must persist with a more active catalyst like Pt/C or a modified Pd/C:
-
Lower Temperature and Pressure: Reduce the reaction temperature to room temperature and use lower hydrogen pressure (e.g., 1-5 bar)[11]. Harsh conditions accelerate dehalogenation.
-
Introduce an Acid: Adding a small amount of an acid like HCl or acetic acid can surprisingly inhibit dehalogenation on certain catalysts[4]. The acid may protonate the newly formed amine, making the ring less electron-rich and deactivating it towards further reduction.
-
-
Final Resort - Switch to Chemical Reduction: Use Fe/HCl or SnCl₂. These methods are highly reliable and will not cause dehalogenation[5][8].
Problem 2: My reaction is complete, but I have a mixture of the desired 4'-Chloro-3'-aminoacetophenone and 1-(4-Chloro-3-aminophenyl)ethanol.
This indicates that your conditions are too harsh or your catalyst is too active, leading to the subsequent reduction of the ketone.
-
Reduce Reaction Severity:
-
Lower the Temperature: Perform the reaction at room temperature.
-
Lower the Hydrogen Pressure: High H₂ pressure can drive the reduction of the less reactive ketone group. Try running the reaction under a hydrogen balloon (approx. 1 atm)[12].
-
Monitor Closely: Stop the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS). Extended reaction times can lead to over-reduction.
-
-
Reduce Catalyst Loading: A lower catalyst loading can sometimes temper the overall activity, allowing for more selective conversion[12].
-
Check Your Catalyst: Ensure you are not using an overly active catalyst. For example, some grades of Raney Nickel are more active than others.
Problem 3: The reaction is very slow or has stalled completely. TLC/LC-MS shows only starting material.
This points to an issue with catalyst activity or reaction setup.
-
Catalyst Poisoning: Noble metal catalysts are sensitive to poisons like sulfur compounds, strong amines (if used as additives), or impurities from reagents or solvents[12]. Ensure you are using high-purity solvents and that your starting material is clean.
-
Catalyst Deactivation: The catalyst may be old or may have been improperly handled (e.g., pyrophoric catalysts exposed to air)[2]. Use a fresh batch of catalyst from a reliable supplier.
-
Insufficient Mixing (Mass Transfer Limitation): In a heterogeneous reaction, the hydrogen gas must dissolve in the solvent and reach the catalyst surface where the substrate is adsorbed. Ensure vigorous stirring to facilitate this mass transfer[2].
-
Inadequate Conditions: The conditions may be too mild.
-
Increase Hydrogen Pressure: Incrementally increase the H₂ pressure (e.g., from 1 atm to 5 bar).
-
Increase Temperature: Gently warm the reaction (e.g., to 40-50°C), but monitor closely for the onset of side reactions.
-
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to the catalyst. Try a different solvent system or a co-solvent to improve solubility.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Catalytic Hydrogenation (Screening)
This protocol provides a robust starting point for screening catalysts and conditions. Safety is paramount. All hydrogenation reactions should be conducted in a well-ventilated fume hood, behind a blast shield, and by personnel trained in handling pyrophoric catalysts and hydrogen gas.
-
Vessel Preparation: To a suitable pressure reactor, add this compound (1.0 eq) and a solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, ~10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst.
-
For Raney Nickel: Use a commercial slurry. Weigh the required amount, remove the storage water, and wash with the reaction solvent before adding to the vessel.
-
For Pd/C or Pt/C: These are often handled as dry powders but are pyrophoric when dry and used. It is safer to wet the catalyst with a small amount of the reaction solvent to create a slurry before addition. A typical loading is 5-10 mol% of the metal relative to the substrate.
-
-
Hydrogen Purge: Seal the reactor again. Evacuate and backfill with hydrogen gas three times to ensure the atmosphere is pure hydrogen[2].
-
Reaction: Pressurize the reactor to the desired starting pressure (e.g., 3 bar / 45 psi). Begin vigorous stirring and maintain the desired temperature (start with room temperature).
-
Monitoring: Monitor the reaction via hydrogen uptake on the pressure gauge. A stable pressure indicates the reaction has stopped. Confirm completion by carefully depressurizing, purging with nitrogen, and taking a small aliquot for analysis (TLC, LC-MS).
-
Work-up: Once complete, vent the hydrogen and purge the system thoroughly with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. CRITICAL SAFETY NOTE: Never allow the filter cake containing the used catalyst to become dry, as it can spontaneously ignite in air[12]. Keep it wet with solvent or water at all times. Quench the wet filter cake with water and dispose of it in a designated, separate hazardous waste container.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4'-Chloro-3'-aminoacetophenone, which can be purified by recrystallization or column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
- Google Patents. (1991).
-
ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
ResearchGate. (2015). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]
- Google Patents. (1997).
-
Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?[Link]
-
Taylor & Francis Online. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ResearchGate. (n.d.). Scheme 4 Chemoselective CTH of 4-nitroacetophenone to 4-aminoacetophenone. [Link]
-
ResearchGate. (2021). Pt AlOOH/C Catalyst for Highly Efficient and Selective Hydrogenation of Nitroarenes. [Link]
-
ResearchGate. (2015). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules. [Link]
-
Nature. (2022). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. [Link]
-
ResearchGate. (n.d.). Selectivity/conversion vs. time profile for hydrogenation of...[Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
-
National Institutes of Health. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
ResearchGate. (n.d.). Selective hydrogenation of substituted nitroarenes over the 0.1 Pt/C12A7. [Link]
-
Reddit. (2022). Hydrogenation Reduction. [Link]
-
Royal Society of Chemistry. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. [Link]
-
ResearchGate. (2018). Selectivity Control on Hydrogenation of Substituted Nitroarenes via End‐on Adsorption of Reactants in Zeolite Encapsulated Pt Nanoparticles. [Link]
-
ResearchGate. (n.d.). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. [Link]
-
ScienceDirect. (2018). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. [Link]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. [a]...[Link]
-
Amanote Research. (n.d.). (PDF) Solvent Effects in Heterogeneous Selective. [Link]
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- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
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Technical Support Center: Scale-Up Synthesis of 4'-Chloro-3'-nitroacetophenone
Welcome to the comprehensive technical support guide for the scale-up synthesis of 4'-Chloro-3'-nitroacetophenone. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this critical synthesis from the laboratory bench to pilot plant and industrial-scale production. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, the robust and safe production of this compound is of paramount importance.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety considerations, all grounded in established scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the scale-up synthesis of this compound.
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges revolve around the inherent hazards of nitration reactions and the difficulties in controlling selectivity and purity on a larger scale. Key issues include:
-
Thermal Runaway: Nitration is a highly exothermic reaction, and improper heat management at scale can lead to a dangerous, uncontrolled reaction.[2]
-
Regioselectivity: Controlling the position of the nitro group on the aromatic ring is crucial. The starting material, 4-chloroacetophenone, has a chloro group (ortho, para-directing) and an acetyl group (meta-directing), leading to the potential for isomeric byproduct formation.
-
Byproduct Formation: Besides isomeric impurities, dinitration and oxidation byproducts can form, complicating purification.
-
Purification: Isolating the desired this compound isomer with high purity on a large scale requires optimized crystallization procedures.
-
Safety and Handling: The use of corrosive and oxidizing strong acids (sulfuric and nitric acid) necessitates stringent safety protocols and specialized equipment.[2]
Q2: What is the expected regioselectivity in the nitration of 4-chloroacetophenone?
A2: The acetyl group is a deactivating, meta-directing group, while the chloro group is a deactivating, ortho, para-directing group. In this case, the directing effects are complex. The acetyl group directs the incoming nitro group to the 3-position, while the chloro group directs it to the 2-position. Due to the stronger deactivating effect of the acetyl group, the primary product is the desired this compound. However, the formation of the 4-chloro-2-nitroacetophenone isomer is a common impurity that must be monitored and controlled.
Q3: What are the critical safety precautions for the industrial-scale nitration of 4-chloroacetophenone?
A3: Safety is the utmost priority. Key precautions include:
-
Dedicated Equipment: Use of corrosion-resistant reactors (e.g., glass-lined steel) is essential.
-
Thermal Hazard Assessment: A thorough thermal hazard study, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), should be conducted to understand the reaction's thermal profile and the potential for thermal runaway.
-
Emergency Systems: Reactors must be equipped with emergency cooling systems, pressure relief valves, and quench systems.
-
Controlled Addition: The nitrating agent (mixed acid) should be added slowly and sub-surface to ensure rapid mixing and prevent localized overheating.
-
Temperature Monitoring: Continuous and redundant temperature monitoring is critical.
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, aprons, and face shields.[2]
-
Ventilation: The reaction should be carried out in a well-ventilated area to handle nitric acid fumes and nitrogen oxides.
Q4: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the reaction progress and quantifying the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is typically effective.[3]
-
Gas Chromatography (GC): Can be used if the compounds are thermally stable and volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities in isolated samples.
-
Mass Spectrometry (MS): Useful for identifying byproducts and confirming the molecular weight of the product.
II. Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving common issues encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Troubleshooting & Solutions |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical for the formation of the nitronium ion (NO₂⁺). 3. Poor Mass Transfer: Inefficient mixing can lead to localized areas of low reactant concentration. | 1. Reaction Monitoring: Use HPLC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. Consider a slight increase in reaction temperature, but only after a thorough thermal hazard assessment. 2. Mixed Acid Composition: The typical mixed acid composition is a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst and a dehydrating agent. Experiment with slight variations in the ratio to optimize the reaction rate and yield. 3. Agitation: Ensure the reactor's agitation system is adequate for the scale of the reaction to maintain a homogenous mixture. |
| High Levels of Isomeric Impurities (e.g., 4-chloro-2-nitroacetophenone) | 1. Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity. 2. Rate of Addition: Rapid addition of the nitrating agent can cause localized temperature spikes, favoring the formation of undesired isomers. | 1. Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, to enhance regioselectivity.[4] 2. Controlled Addition: Add the mixed acid slowly and sub-surface to the solution of 4-chloroacetophenone in sulfuric acid to ensure efficient heat dissipation and maintain a consistent temperature throughout the reaction mass. |
| Formation of Dinitro Byproducts | 1. Excess Nitrating Agent: Using a large excess of nitric acid can lead to a second nitration on the aromatic ring. 2. Elevated Reaction Temperature: Higher temperatures increase the rate of the second nitration. | 1. Stoichiometry: Carefully control the stoichiometry of the nitrating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided. 2. Temperature Control: Maintain the reaction temperature at the lower end of the optimal range. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Isomeric impurities and byproducts can act as crystal growth inhibitors. 2. Incorrect Crystallization Solvent: The chosen solvent may not provide the optimal solubility profile for crystallization. 3. Rapid Cooling: Cooling the solution too quickly can lead to oiling out or the formation of very fine, impure crystals. | 1. Purification of Crude Product: If the crude product is oily, consider a pre-purification step such as a wash with a non-polar solvent to remove some impurities before attempting crystallization. 2. Solvent Screening: Screen various solvents for recrystallization. Ethanol, methanol, or mixtures of ethanol/water or isopropanol/water are often effective. The ideal solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures. 3. Controlled Cooling: Implement a controlled cooling profile for the crystallization process. Gradual cooling with gentle agitation promotes the growth of larger, purer crystals. Seeding the solution with a small amount of pure product can also induce crystallization. |
| Thermal Runaway or Uncontrolled Exotherm | 1. Inadequate Cooling: The cooling capacity of the reactor is insufficient for the heat generated by the reaction. 2. Rapid Addition of Reagents: Adding the nitrating agent too quickly will generate heat faster than it can be removed. 3. Loss of Cooling/Agitation: A failure in the cooling system or agitator can quickly lead to a thermal runaway. | 1. Scale-Down Studies: Perform calorimetric studies at the lab scale to accurately determine the heat of reaction and the required cooling capacity for the intended scale. 2. Controlled Addition Rate: The addition of the nitrating agent should be linked to the temperature of the reaction mass. An automated system that stops the addition if the temperature exceeds a set point is highly recommended. 3. Robust Engineering Controls: Ensure the reactor has a reliable cooling system with a backup. The agitator should have a backup power source. An emergency quench system with a suitable quenching agent (e.g., a large volume of cold water) should be in place. |
III. Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for your specific equipment and scale.
A. Synthesis of this compound (Lab Scale Adaptation)
This protocol is adapted from established procedures for the nitration of acetophenones.[4][5]
Materials:
-
4-Chloroacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ethanol (for recrystallization)
-
Activated Carbon
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 4-chloroacetophenone to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Cool the 4-chloroacetophenone solution to between -5 and 0 °C. Slowly add the cold nitrating mixture via the dropping funnel, maintaining the reaction temperature below 5 °C. The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for an additional 30-60 minutes. Monitor the reaction by HPLC.
-
Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Washing: Wash the crude product thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product.
B. Purification by Recrystallization
-
Solvent Selection: Dissolve the crude, dry product in a minimal amount of hot ethanol.
-
Decolorization: If the solution is highly colored, add a small amount of activated carbon and heat at reflux for a short period.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
IV. Visualizations
A. Reaction Workflow
Caption: General workflow for the synthesis of this compound.
B. Safety Considerations for Scale-Up
Caption: Key safety pillars for nitration scale-up.
V. References
-
This compound | SIELC Technologies. (2018, February 16). SIELC. [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. [Link]
-
This compound | C8H6ClNO3 | CID 79596. PubChem. [Link]
-
o-NITROACETOPHENONE. Organic Syntheses Procedure. [Link]
-
A kind of preparation method of nitroacetophenone. Google Patents.
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
-
Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]
-
Synthesis of 3-nitroacetophenone. IS MUNI. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
Acetophenone, m-nitro. Organic Syntheses Procedure. [Link]
-
Synthesis of 3-nitroacetophenone. IS MUNI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Impurity Identification in 4'-Chloro-3'-nitroacetophenone by NMR
Welcome to the technical support center for the analysis of 4'-Chloro-3'-nitroacetophenone. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the accurate identification of process-related impurities and degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a synthetic batch of this compound?
The most common impurities arise from the primary synthetic route: the nitration of 4'-chloroacetophenone. Consequently, you should anticipate:
-
Unreacted Starting Material: Residual 4'-chloroacetophenone.
-
Regioisomeric Byproducts: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 2'-nitro-4'-chloroacetophenone and 3'-nitro-2'-chloroacetophenone. The specific isomers and their ratios depend heavily on the reaction conditions.
-
Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) are often present in trace amounts.[1]
Q2: Why is NMR spectroscopy the preferred technique for this analysis?
NMR spectroscopy is an exceptionally powerful tool for identifying and distinguishing isomers, which are compounds with the same molecular formula but different atomic arrangements.[2] Unlike mass spectrometry, which would show identical masses for regioisomers, NMR provides detailed information about the chemical environment of each proton and carbon atom. This allows for the unambiguous differentiation of substitution patterns on the aromatic ring based on chemical shifts and spin-spin coupling constants.[3][4] Furthermore, NMR is non-destructive and can be used for quantification (qNMR) to determine the purity of the active pharmaceutical ingredient (API).[5]
Q3: What initial NMR experiments are essential for a preliminary analysis?
For a comprehensive initial assessment, the following experiments are recommended:
-
¹H NMR: This is the fastest and most sensitive experiment. It provides crucial information on the number of different proton environments, their relative ratios (via integration), and their connectivity (via spin-spin coupling).
-
¹³C{¹H} NMR: This experiment reveals the number of unique carbon environments in the molecule. Since signals are typically sharp singlets (due to proton decoupling), it is excellent for spotting minor impurities that might be hidden in a complex ¹H spectrum.[4]
Q4: My initial ¹H NMR spectrum is highly complex and shows overlapping signals. What is the next logical step?
Signal overlap in the aromatic region is a common challenge. The best course of action is to run two-dimensional (2D) NMR experiments.[3]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the connectivity within the aromatic spin systems of the main compound and its impurities.[4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It helps resolve overlapping proton signals by spreading them out over the wider carbon chemical shift range.[3]
Troubleshooting Guides: From Spectrum to Solution
This section addresses specific issues you may encounter during your analysis in a practical question-and-answer format.
Problem: My ¹H NMR spectrum displays more than three signals in the aromatic region. How do I identify the source?
Answer: This is a classic sign of isomeric impurities. This compound has a 1,2,4-trisubstituted aromatic ring, which should give rise to three distinct aromatic proton signals. The presence of additional signals strongly suggests the co-existence of regioisomers.
Causality: The electronic environment of each aromatic proton is dictated by the positions of the electron-withdrawing acetyl (-COCH₃), nitro (-NO₂) and chloro (-Cl) groups.[6] Changing the substitution pattern, as in a regioisomer, alters these environments, resulting in a different set of chemical shifts and coupling constants.
Troubleshooting Workflow:
-
Analyze the Splitting Patterns:
-
Main Product (4'-Chloro-3'-nitro): Expect a doublet (H-5'), a doublet of doublets (H-6'), and another doublet (H-2'). The coupling constants will be key to assignment.
-
Potential Isomer (e.g., 4'-Chloro-2'-nitro): This isomer would exhibit a different pattern. For example, you might see a doublet, a doublet of doublets, and a singlet-like signal (or a very small doublet) depending on the specific arrangement.
-
-
Run a ¹H-¹H COSY: This experiment will definitively show which aromatic protons are adjacent. For the main product, you will see a correlation between the signals for H-5' and H-6'. The signal for H-2' will show no cross-peaks to the other two, confirming its isolation. An isomeric impurity will show a different COSY correlation pattern.
-
Utilize ¹H-¹³C HSQC: Correlate the impurity's proton signals to their attached carbons. This provides an additional layer of confirmation and is useful for full characterization.
Problem: I suspect my sample is contaminated with the starting material, 4'-chloroacetophenone. How can I confirm this?
Answer: The presence of unreacted 4'-chloroacetophenone can be confirmed by looking for its characteristic, highly symmetric NMR signature.
Causality: 4'-chloroacetophenone is a para-substituted (1,4-disubstituted) benzene ring. Due to the plane of symmetry through the molecule, there are only two unique aromatic proton environments. This results in a deceptively simple "AA'BB'" system that appears as two distinct doublets in the aromatic region.
Troubleshooting Steps:
-
Look for a Symmetric Pattern: Scan the aromatic region of your ¹H NMR spectrum for two doublets of equal integration, typically centered around 7.4-7.5 ppm and 7.8-7.9 ppm.[7]
-
Check the ¹³C Spectrum: The starting material will have four aromatic carbon signals, whereas the product will have six. The presence of the simpler set of four signals is a strong indicator.[7]
-
Spiking Experiment (Optional): If you have a pure standard of 4'-chloroacetophenone, add a small amount to your NMR sample and re-acquire the spectrum. A significant increase in the intensity of the suspected impurity signals provides definitive proof.
Problem: My spectrum has sharp singlets at unexpected chemical shifts (e.g., ~2.17, ~7.26, ~1.5 ppm). What are they?
Answer: These are almost certainly signals from residual laboratory solvents or common contaminants like silicone grease. They are a frequent occurrence in NMR analysis.
Causality: Solvents used in the reaction or purification (like acetone, chloroform, or water) and grease from glassware joints are common sources of contamination that are highly visible in sensitive ¹H NMR spectra.[8]
Troubleshooting Steps:
-
Consult a Solvent Impurity Chart: Compare the chemical shifts of the unknown singlets to published tables of common NMR impurities.[1]
-
Chloroform-d (CDCl₃): Residual CHCl₃ appears at ~7.26 ppm.
-
Acetone: Appears at ~2.17 ppm.
-
Water: Appears around ~1.56 ppm in CDCl₃, but its shift is highly dependent on temperature and sample conditions.
-
Silicone Grease: Often appears as a broad singlet near 0 ppm.
-
-
Perform a D₂O Shake: If you suspect a peak is from water or another exchangeable proton (like an alcohol), add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The suspected peak should diminish or disappear completely.[9]
Experimental Protocols & Data Interpretation
Protocol 1: Standard ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of your this compound sample. Dissolve it in approximately 0.6 mL of a deuterated solvent (CDCl₃ is common) in a clean, dry vial.[10]
-
Transfer: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (typically 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (may require several hundred or thousand scans for good signal-to-noise).
-
-
Processing: Fourier transform the data, apply phase correction, and calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.
Protocol 2: 2D NMR for Structural Elucidation (COSY & HSQC)
-
Sample Preparation: Use a slightly more concentrated sample (15-25 mg in 0.6 mL of solvent) to reduce experiment time.
-
Acquisition:
-
Load the standard parameter sets for COSY and gradient-selected HSQC experiments on your spectrometer.
-
The COSY experiment is relatively quick.
-
The HSQC experiment will take longer, depending on the sample concentration.
-
-
Processing: Process both dimensions of the 2D data using the spectrometer's software. The resulting contour plots will show correlation peaks that are essential for assignment.
Data Interpretation Table
The following table summarizes expected NMR data for the target compound and key potential impurities. Chemical shifts can vary slightly based on solvent and concentration.
| Compound | Atom | ¹H Shift (ppm) & Multiplicity | J (Hz) | ¹³C Shift (ppm) |
| This compound (Product) | -COCH₃ | ~2.68 (s) | - | ~27.0 |
| C=O | - | - | ~195.5 | |
| H-2' | ~8.45 (d) | ~2.1 | ~126.0 | |
| H-5' | ~7.65 (d) | ~8.4 | ~129.5 | |
| H-6' | ~8.15 (dd) | ~8.4, ~2.1 | ~132.0 | |
| C-1' | - | - | ~138.0 | |
| C-2' | - | - | ~126.0 | |
| C-3' | - | - | ~148.0 | |
| C-4' | - | - | ~135.0 | |
| C-5' | - | - | ~129.5 | |
| C-6' | - | - | ~132.0 | |
| 4'-Chloroacetophenone (Starting Material) [7] | -COCH₃ | ~2.59 (s) | - | ~25.6 |
| C=O | - | - | ~196.8 | |
| H-2', H-6' | ~7.90 (d) | ~8.0 | ~129.7 | |
| H-3', H-5' | ~7.44 (d) | ~8.0 | ~128.9 | |
| C-1' | - | - | ~135.5 | |
| C-4' | - | - | ~139.6 | |
| Common Solvents [1] | ||||
| Chloroform (in CDCl₃) | CH | 7.26 (s) | - | 77.16 |
| Acetone | CH₃ | 2.17 (s) | - | 30.6 |
| Water (in CDCl₃) | H₂O | ~1.56 (s, broad) | - | - |
Visualized Workflows and Structures
Impurity Identification Workflow
The following diagram outlines a systematic approach to identifying impurities in your sample using NMR.
Caption: A logical workflow for NMR-based impurity identification.
Key Chemical Structures
This diagram illustrates the target molecule and its relationship to a primary impurity source.
Caption: Synthesis relationship of the target compound and impurities.
References
- Vertex AI Search. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
- National Institutes of Health (NIH). (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. PMC.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (2025). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry.
-
Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]
- ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone.
- Internet Archive. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis.
- Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
- ACS Omega. (2020).
- Slideshare. (n.d.). NMR Spectroscopy in pharmaceutical analysis | PDF.
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
- Journal of Organic Chemistry. (2010).
- Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone.
- Organic Syntheses Procedure. (n.d.). Acetophenone, m-nitro-.
-
PubChem. (n.d.). P-Chloroacetophenone. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. news-medical.net [news-medical.net]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. emerypharma.com [emerypharma.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]
resolving issues with incomplete conversion in 4'-Chloro-3'-nitroacetophenone reactions
Welcome to the technical support center for reactions involving 4'-Chloro-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing derivatives of this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to resolve common issues, particularly incomplete conversion, and to optimize your reaction outcomes.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a ketone, a nitro group, and a chloro-substituent on the aromatic ring, allows for a variety of chemical transformations. The most common of these is the selective reduction of the nitro group to an amine, a critical step in the synthesis of many target molecules. However, the presence of multiple reactive sites can lead to challenges such as incomplete reactions and the formation of undesired byproducts. This guide provides practical, experience-driven advice to overcome these hurdles.
Troubleshooting Guide: Incomplete Nitro Group Reduction
One of the most frequent challenges encountered is the incomplete reduction of the nitro group in this compound to the desired 4'-Chloro-3'-aminoacetophenone. This can manifest as a stalled reaction or a mixture of starting material, intermediates, and the final product.
Q1: My catalytic hydrogenation is stalling. What are the likely causes and how can I resolve this?
Incomplete catalytic hydrogenation is a common issue that can often be traced back to the catalyst's activity or the presence of impurities.
Potential Causes & Solutions:
-
Catalyst Deactivation (Poisoning): The catalyst is the heart of the hydrogenation reaction, and its performance is paramount.
-
Explanation: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly susceptible to poisoning by various functional groups and impurities.[2] Common poisons include sulfur compounds (e.g., thiols, sulfides), nitrogen-containing heterocycles, and even the reaction intermediates or products themselves.[3][4] The hydroxylamine intermediate, for instance, can adsorb strongly to the catalyst surface and inhibit further reaction.[3]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your starting material, solvent, and hydrogen gas are of high purity.
-
Fresh Catalyst: If you suspect catalyst poisoning, use a fresh batch of catalyst.
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially with Raney Nickel.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects.
-
-
-
Insufficient Hydrogen Pressure or Agitation: Proper mass transfer of hydrogen to the catalyst surface is critical.
-
Explanation: The reduction reaction is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient mixing can lead to a localized depletion of hydrogen at the catalyst surface, slowing down the reaction.
-
Troubleshooting Steps:
-
Increase Agitation Speed: Ensure vigorous stirring to maintain a good suspension of the catalyst and enhance gas-liquid mass transfer.
-
Optimize Hydrogen Pressure: While higher pressure generally increases the reaction rate, it's essential to operate within the safety limits of your equipment. For challenging reductions, increasing the pressure from atmospheric to 50-100 psi can be beneficial.
-
-
-
Formation of Inhibitory Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5][6][7]
-
Explanation: These intermediates can sometimes be stable under certain conditions and may require more forcing conditions to be fully reduced to the amine.[8] The condensation of these intermediates can also lead to the formation of azoxy and azo compounds, which can be difficult to reduce and may also act as catalyst inhibitors.[9][10]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: A moderate increase in temperature (e.g., from room temperature to 40-60 °C) can often facilitate the reduction of these intermediates. However, be cautious as higher temperatures can sometimes promote side reactions.[5]
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC. If the reaction has slowed but not stopped, extending the reaction time may be sufficient to achieve full conversion.[9]
-
-
Q2: I'm using a chemical reducing agent like SnCl₂ or Fe, but the reaction is incomplete. What should I do?
Chemical reductions offer an alternative to catalytic hydrogenation, but they come with their own set of challenges.
Potential Causes & Solutions:
-
Stoichiometry of the Reducing Agent: The amount of reducing agent is critical for a complete reaction.
-
Explanation: Reductions with metals like tin (Sn) or iron (Fe) in acidic media, or with salts like stannous chloride (SnCl₂), are stoichiometric reactions.[11][12] An insufficient amount of the reducing agent will inevitably lead to incomplete conversion.
-
Troubleshooting Steps:
-
Verify Stoichiometry: For SnCl₂·2H₂O, a common molar ratio is 3-5 equivalents relative to the nitro compound.[12][13] For Fe, an excess is also typically used.[14] Ensure you are using the correct stoichiometry.
-
Purity of Reducing Agent: Use a fresh, high-purity source of the reducing agent. Old or partially oxidized reagents will have lower activity.
-
-
-
Inadequate Acidity: The pH of the reaction medium plays a crucial role.
-
Explanation: Metal-based reductions often require an acidic environment (e.g., HCl, acetic acid) to proceed efficiently.[15][16] The acid activates the metal and provides the necessary protons for the reduction.
-
Troubleshooting Steps:
-
Ensure Sufficient Acid: Make sure you are using a sufficient concentration and volume of acid as specified in the protocol. For Sn/HCl reductions, concentrated HCl is often used.[15]
-
Monitor pH: While not always practical during the reaction, ensuring the initial conditions are sufficiently acidic is key.
-
-
-
Poor Solubility: The substrate needs to be accessible to the reducing agent.
-
Explanation: If your this compound has poor solubility in the chosen solvent system, the reaction rate will be limited.
-
Troubleshooting Steps:
-
Solvent Selection: Common solvents for SnCl₂ reductions include ethanol and ethyl acetate.[12][17] If solubility is an issue, consider a co-solvent system or a different solvent altogether.
-
Increase Temperature: Heating the reaction mixture can improve solubility and increase the reaction rate. Refluxing is common for these types of reductions.[9]
-
-
-
Work-up Issues: Incomplete conversion might be an artifact of a difficult work-up.
-
Explanation: The work-up for SnCl₂ reductions can be challenging due to the formation of tin salts that can precipitate and trap the product.[17][18] This can lead to the appearance of incomplete conversion if the product is not efficiently extracted.
-
Troubleshooting Steps:
-
Careful Neutralization: After the reaction, careful basification (e.g., with NaOH or NaHCO₃ solution) is required. This can lead to the formation of tin hydroxides.[9][17]
-
Filtration Aid: Using a filtration aid like Celite can help to remove the tin salts more effectively.[17]
-
Thorough Extraction: Ensure you are extracting the aqueous layer multiple times with a suitable organic solvent to recover all of the product.
-
-
Visualizing the Troubleshooting Workflow
To aid in diagnosing issues with incomplete nitro group reduction, the following workflow can be utilized:
Caption: A flowchart for troubleshooting incomplete nitro group reduction.
Frequently Asked Questions (FAQs)
Q3: Which reduction method is best for this compound?
The "best" method depends on the specific requirements of your synthesis, such as functional group tolerance, scale, and available equipment.
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | High yielding, clean reaction with water as the only byproduct.[16] | Potential for dehalogenation (removal of the chloro group), catalyst poisoning.[2][14] |
| Transfer Hydrogenation (e.g., Pd/C, HCOOH-NEt₃) | Avoids the need for high-pressure hydrogen gas. | May be slower and require higher catalyst loading. |
| SnCl₂/HCl | Good for substrates with functional groups sensitive to hydrogenation.[18] | Difficult work-up due to tin salts, stoichiometric waste.[17][18] |
| Fe/HCl or Fe/NH₄Cl | Inexpensive and effective.[14] | Can require harsh acidic conditions and generates significant iron sludge.[16] |
For preserving the chloro-substituent, Raney Nickel can sometimes be a better choice than Pd/C.[14]
Q4: How can I monitor the progress of my reaction?
Effective reaction monitoring is crucial to determine the endpoint and avoid the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. The disappearance of the starting material spot is a good indicator of reaction completion.[9]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of starting material remaining and the formation of any byproducts.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to monitor the reaction and identify any volatile byproducts.[9]
Q5: What are the common side products, and how can I avoid them?
Besides incomplete reduction, the formation of side products is a common issue.
-
Azo and Azoxy Compounds: These colored impurities arise from the condensation of partially reduced intermediates (nitroso and hydroxylamine species).[9]
-
Avoidance: Ensure a consistently reducing environment and drive the reaction to completion. A healthy, active catalyst in hydrogenation or a sufficient excess of the chemical reducing agent is key.[9]
-
-
Dehalogenation: Catalytic hydrogenation, particularly with Pd/C, can sometimes lead to the reduction of the C-Cl bond, resulting in the formation of 3'-nitroacetophenone or 3'-aminoacetophenone.
-
Avoidance: Use a less active catalyst (e.g., Raney Nickel), lower the reaction temperature and pressure, or switch to a chemical reduction method.[14]
-
-
Over-reduction of the Ketone: While the ketone is generally less reactive to these reduction conditions than the nitro group, aggressive conditions (e.g., high H₂ pressure/temperature, or using strong reducing agents like NaBH₄) can lead to the reduction of the ketone to a secondary alcohol.[11][15]
Experimental Protocols
Protocol 1: General Procedure for Nitro Reduction using SnCl₂
This protocol provides a general guideline for the reduction of this compound using stannous chloride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution.[12]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[9]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution until the solution is basic.[17]
-
Work-up: A precipitate of tin salts will form. Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.[17]
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Reaction Pathway Diagram
The reduction of this compound to 4'-Amino-3'-chloroacetophenone proceeds through several intermediates.
Caption: Simplified pathway for the reduction of a nitro group.
References
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene Primary.... Retrieved from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
VCU Scholars Compass. (2014). INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Chemistry Online. (2022). Chemoselective reductions of 4-nitroacetophenone. Retrieved from [Link]
-
Jinan Ankono New Materials Co., Ltd. (n.d.). Trustworthy Manufacturer Supply Wholesale 37148-48-4 with Efficient Shipping. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
ResearchGate. (2016). Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (1995). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
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MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
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OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Sciencemadness Discussion Board. (2022). Reduction of 4-Chloro-3-nitrotoluene failure. Retrieved from [Link]
-
AMyD. (2025). Chemoselective Reduction of 4-Nitroacetophenone. Retrieved from [Link]
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Technical Support Center: Column Chromatography Purification of 4'-Chloro-3'-nitroacetophenone Derivatives
Welcome to the technical support center for the column chromatography purification of 4'-Chloro-3'-nitroacetophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of chemical intermediates. As these compounds are foundational in the synthesis of various pharmaceutical agents and biologically active molecules, achieving high purity is paramount.[1][2][3]
This resource is structured to provide immediate, actionable advice through a series of frequently asked questions and detailed troubleshooting guides. The methodologies and principles described herein are grounded in established chromatographic theory and validated through practical application.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of column chromatography for this compound derivatives.
Q1: What is the best stationary phase for the purification of this compound derivatives?
A1: For the purification of moderately polar compounds like this compound and its derivatives, silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[4] The polar nature of the silica surface, with its silanol groups (Si-OH), allows for effective separation based on the polarity of the compounds in your mixture. The nitro and carbonyl groups on the target molecule, along with the chloro substituent, create a dipole moment that facilitates interaction with the stationary phase, enabling separation from less polar byproducts or more polar impurities. In cases where the derivative is highly sensitive to the acidic nature of silica gel, neutral or basic alumina can be considered as an alternative.[5][6]
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
A2: The key to a successful separation is selecting a mobile phase that provides an optimal retention factor (Rf) for your target compound. An ideal Rf value on a Thin Layer Chromatography (TLC) plate is typically between 0.2 and 0.4 .[4]
A common and effective solvent system for these derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate .[4][7][8]
Step-by-Step Eluent Selection:
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent and spot it on a TLC plate.
-
Developing: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and run the TLC.
-
Visualization: Observe the separation under a UV lamp.
-
Optimization: If the spots remain at the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate. If the spots run with the solvent front, the eluent is too polar; decrease the ethyl acetate concentration.[9][10] Continue this process until you achieve the desired Rf for your product, with good separation from impurities.
Q3: My this compound derivative is a solid. How should I load it onto the column?
A3: There are two primary methods for loading a solid sample onto a column: wet loading and dry loading.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) to ensure complete dissolution.[11] Using a pipette, carefully apply the solution to the top of the silica bed. This method is quick but can lead to band broadening if too much or too strong a solvent is used for dissolution.
-
Dry Loading: This is often the preferred method for compounds that are not readily soluble in the mobile phase.[11] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading typically results in sharper bands and better separation.[11]
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a silica gel to crude product mass ratio of 30:1 to 100:1 . The exact ratio depends on the difficulty of the separation. For easily separated components (large ΔRf on TLC), a 30:1 ratio may suffice. For challenging separations with closely eluting impurities, a higher ratio (e.g., 100:1) will provide better resolution.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Separation / Co-elution of Product and Impurities | 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized for the specific derivative. 2. Column Overloading: Too much crude material was loaded onto the column for the amount of silica gel used.[5] 3. Improper Column Packing: Channels or cracks in the silica bed are causing the sample to travel unevenly.[5] | 1. Re-optimize the Mobile Phase: Go back to TLC analysis. Try different solvent combinations (e.g., dichloromethane/hexane, acetone/hexane) or a gradient elution. A gradient elution, where the polarity of the mobile phase is gradually increased during the run (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 20%), can significantly improve the separation of compounds with different polarities.[4] 2. Reduce Sample Load: Decrease the amount of crude product or increase the size of the column and the amount of silica gel. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. A layer of sand on top of the silica can help prevent disturbance of the bed when adding solvent.[4][11] |
| Product Elutes Too Quickly (at the solvent front) | 1. Mobile Phase is Too Polar: The eluent is too strong and is not allowing for sufficient interaction between your compound and the silica gel. | 1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention time of your compound on the column. |
| Product Does Not Elute from the Column | 1. Mobile Phase is Not Polar Enough: The eluent is too weak to move your compound down the column.[5] 2. Compound Decomposition on Silica: Some compounds can be unstable on the acidic silica gel.[5][6] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent. If necessary, a small amount of a highly polar solvent like methanol can be added to the eluent to wash the column. 2. Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (decomposition products) appear. If decomposition is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[5][6] |
| Tailing of the Product Band | 1. Strong Compound-Silica Interaction: Acidic or basic functional groups on the derivative can interact too strongly with the silanol groups. 2. Column Overloading: Concentrated bands can lead to tailing. | 1. Modify the Mobile Phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine can have the same effect.[5] 2. Load Less Sample: Ensure the sample is not too concentrated when loaded onto the column. |
| Column Runs Dry or Flow Stops | 1. Insoluble Impurities: Precipitation of impurities at the top of the column can cause a blockage.[12] 2. Fine Particles Clogging the Frit: Very fine silica particles may be blocking the column outlet. | 1. Pre-filter the Sample: If your crude product contains insoluble material, filter it before loading it onto the column. 2. Proper Packing: Ensure the column has a plug of cotton or glass wool at the bottom, followed by a thin layer of sand, to prevent the silica from clogging the stopcock.[4] |
Experimental Protocols & Data
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80, 30:70).
-
Dissolve a small sample of the crude this compound derivative in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the product and impurities to determine the optimal solvent system.
Table of Expected Rf Values for this compound:
| Mobile Phase (Ethyl Acetate:Hexane) | Approximate Rf Value |
| 10:90 | 0.25 |
| 20:80 | 0.42[13] |
| 30:70 | 0.58 |
Note: These are approximate values. The actual Rf will depend on the specific derivative and experimental conditions.
Protocol 2: Standard Column Chromatography Purification
-
Column Preparation: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[4]
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, gently tapping the sides to ensure even packing. Allow the excess solvent to drain until it is just above the silica bed. Add a protective layer of sand on top.
-
Sample Loading: Load the sample using either the wet or dry loading method as described in the FAQs.
-
Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection & Analysis: Collect fractions in test tubes or vials. Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light.
-
Isolation: Combine the pure fractions containing your product, and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visual Workflow and Logic Diagrams
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting poor separation.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4'-(Methylthio)acetophenone.
- Benchchem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing 4-Chloroacetophenone.
- Google Patents. (n.d.). US4433173A - Acetophenone purification.
- SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- MDPI. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.
- Rasayan Journal of Chemistry. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY.
- SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- Google Patents. (n.d.). US5240568A - Removal of acetophenone from phenol purification residues.
- ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. (1) 2′-Nitroacetophenone.
- SIELC Technologies. (2018). This compound.
- ResearchGate. (2022). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?.
- Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
- Sigma-Aldrich. (n.d.). This compound 99 5465-65-6.
- YouTube. (2019). Chromatography Troubleshooting.
- Organic Syntheses Procedure. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers.
- SlidePlayer. (n.d.). Chromatographic Methods of Analysis.
- Benchchem. (n.d.). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone.
- Sigma-Aldrich. (n.d.). This compound 99 5465-65-6.
- PubChem. (n.d.). This compound.
- University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography.
- Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
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managing temperature control during exothermic nitration of 4-chloroacetophenone
Introduction: The Challenge of a Controlled Exotherm
The nitration of 4-chloroacetophenone is a cornerstone reaction for the synthesis of various pharmaceutical intermediates and fine chemicals. The reaction, while conceptually straightforward electrophilic aromatic substitution, presents a significant process safety challenge due to its highly exothermic nature. All chemical reactions involve an energy change, and in an exothermic reaction, the energy released when forming the bonds in the products is greater than the energy required to break the bonds in the reactants.[1][2] The nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric and sulfuric acids, reacts vigorously with the activated aromatic ring.
Without precise temperature control, the rate of heat generation can rapidly outpace the heat removal capacity of the reactor system.[3] This can lead to a thermal runaway, a dangerous situation characterized by a rapid, uncontrolled increase in temperature and pressure, potentially resulting in boiling of the reaction mixture, vessel over-pressurization, and even explosive decomposition of the nitro compound.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for safely managing the temperature profile of this reaction. It includes a detailed troubleshooting guide for common issues, answers to frequently asked questions, and a validated experimental protocol designed to ensure a controlled and successful nitration.
Troubleshooting Guide: Real-Time Problem Solving
This section is designed to address critical issues that may arise during the experiment. The primary focus is on identifying the root cause of temperature deviations and providing immediate, actionable solutions.
Issue 1: Uncontrolled Temperature Spike (Potential Thermal Runaway)
Question: My reaction temperature is rising rapidly and is not responding to my cooling bath. What are the immediate steps, and what could be the underlying causes?
Answer: An uncontrolled temperature spike is the most critical emergency in this procedure. Your immediate goal is to halt the reaction's acceleration and prevent a runaway.
Immediate Emergency Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.
-
Maximize Cooling: Ensure your cooling bath is at maximum capacity. Add more ice, salt, or dry ice to the bath to lower its temperature further.
-
Alert a Colleague and Supervisor: Inform someone in your vicinity of the situation. Do not handle a potential runaway reaction alone.
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, prepare to quench the reaction. This is a last resort. The standard procedure is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[6] Caution: This quenching process is itself highly exothermic due to the dilution of concentrated sulfuric acid and should only be performed as a final emergency measure with appropriate safety shields and personal protective equipment (PPE) in place.[6]
Troubleshooting Potential Causes:
The table below summarizes the most common causes of a thermal excursion and provides both immediate diagnostic questions and long-term preventative measures.
| Potential Cause | Diagnostic Clues & Questions | Preventative Measures |
| Inadequate Cooling Capacity | Is the cooling bath temperature rising? Is there enough cooling medium (ice, salt, etc.)? Is the flask making good contact with the bath? | Use a larger cooling bath or a more efficient cooling medium (e.g., an ice-salt bath can achieve temperatures down to -20°C).[7] Ensure the flask is immersed to at least the level of the reaction mixture. |
| Rapid Addition of Nitrating Agent | Was the nitrating mixture added faster than the prescribed rate? Did the temperature spike occur shortly after starting or increasing the addition rate? | Add the nitrating mixture dropwise via an addition funnel.[6] The rate should be slow enough that the internal temperature remains stable and well within the target range (e.g., 0-5°C).[7] |
| Inefficient Stirring / Agitation | Is the stir bar/overhead stirrer functioning correctly? Is the vortex in the center of the liquid deep and consistent? Is the reaction mixture becoming thick or viscous? | Use a powerful magnetic stirrer or, preferably, an overhead mechanical stirrer for better torque and mixing, especially as the reaction progresses.[7] Inefficient stirring can create localized "hot spots" where the reaction accelerates, propagating through the mixture.[5] |
| Incorrect Reagent Concentration or Ratio | Were the concentrations of nitric and sulfuric acid verified? Was fuming nitric acid or oleum used inadvertently? | Always use verified, correct concentrations of acids as specified in the protocol. Using overly concentrated reagents significantly increases the reaction's rate and exothermicity.[6] |
| Accumulation of Unreacted Reagents | Was the initial reaction temperature too low, leading to a slow start? Did the temperature begin to rise suddenly after a period of seemingly low reactivity? | Maintain the temperature within the optimal range from the start. A reaction that is too cold can be dangerous because the nitrating agent can accumulate. A small, subsequent temperature increase can then initiate a rapid, delayed, and highly exothermic reaction with the built-up reagent. |
Issue 2: Reaction Stagnation or Low Temperature
Question: I've been adding the nitrating mixture for a while, but the internal temperature is barely rising and is well below the target range. Is this a problem?
Answer: Yes, this can be a significant and insidious problem. While it may seem safe, a lack of exotherm often indicates that the reaction has not initiated properly. This leads to a dangerous accumulation of unreacted nitrating agent in the flask.
Potential Causes and Solutions:
-
Substrate Purity: Impurities in the 4-chloroacetophenone starting material could be inhibiting the reaction. Ensure the starting material is pure.
-
Acid Quality: The sulfuric acid may have absorbed atmospheric moisture, reducing its effectiveness as a dehydrating agent and preventing the formation of the nitronium ion. Use fresh, anhydrous-grade sulfuric acid.
-
Temperature Too Low: While avoiding high temperatures is crucial, the reaction still requires a certain activation energy. If the cooling is overly aggressive (e.g., -20°C when 0°C is sufficient), the reaction rate may be negligible.
-
Solution: Stop adding the nitrating mixture. Allow the flask to warm very slowly by a few degrees (e.g., from -5°C to 0°C) while monitoring the temperature closely. A slight increase in temperature may be sufficient to initiate the reaction, at which point a controlled exotherm should be observed. If it does, immediately resume cooling to maintain the target temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in this reaction? A1: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, the sulfuric acid acts as a solvent and a heat sink, helping to moderate the temperature of the reaction mixture.
Q2: What is the optimal temperature range for the nitration of 4-chloroacetophenone? A2: For acetophenone and its derivatives, a temperature range of 0°C to 5°C is generally recommended.[7] Maintaining the temperature below 5°C is critical to minimize the formation of dinitrated and oxidized byproducts and to ensure a controllable reaction rate. Some procedures for deactivated substrates may call for slightly higher temperatures, but this must be approached with extreme caution.[8]
Q3: How should I properly quench the reaction and work up the product? A3: The standard and safest method is to pour the completed reaction mixture slowly, with good stirring, into a large beaker containing a slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[9] This dissipates the heat from both the reaction and the dilution of the acid. The precipitated solid product can then be collected by vacuum filtration and washed with cold water until the filtrate is neutral.[9]
Q4: Can I use a different solvent for this reaction? A4: While nitrations are often run "neat" (without an additional solvent), inert solvents like dichloromethane (DCM) can sometimes be used.[8] However, this can decrease the reaction rate and may lead to a biphasic mixture if the acids do not dissolve. For this specific substrate, the established method using sulfuric acid as the reaction medium is highly recommended for its reliability.
Preventative Measures & Best Practices
Proactive control is always superior to reactive troubleshooting. The following workflow and protocol are designed to prevent temperature control issues from occurring.
Troubleshooting Workflow Diagram
This diagram illustrates the decision-making process for managing the reaction temperature.
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preventing polysubstitution in Friedel-Crafts reactions with acetophenones
Topic: Preventing Polysubstitution in Friedel-Crafts Reactions with Acetophenones
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Friedel-Crafts Acylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you master your electrophilic aromatic substitution reactions. This guide is structured to address the specific challenges of controlling reactivity and preventing polysubstitution, particularly when synthesizing acetophenones and related ketones.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the control of Friedel-Crafts acylation reactions.
Q1: Why is polysubstitution a significant concern in Friedel-Crafts alkylation but not typically in acylation?
A1: The key difference lies in the nature of the group being added to the aromatic ring. In Friedel-Crafts alkylation, an alkyl group is added. Alkyl groups are electron-donating and therefore activate the aromatic ring, making the monoalkylated product more reactive than the starting material.[1][2] This increased reactivity promotes further alkylation, often leading to a mixture of polyalkylated products.[3][4][5] Conversely, Friedel-Crafts acylation adds an acyl group (e.g., an acetyl group to form acetophenone). The carbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring.[1][4][6] This deactivation makes the monosubstituted product significantly less reactive than the initial substrate, thus preventing further acylation reactions under normal conditions.[5]
Q2: Under what circumstances might I still observe polysubstitution in a Friedel-Crafts acylation?
A2: While rare, polysubstitution can occur if the starting aromatic ring is highly activated by potent electron-donating groups (e.g., -OH, -OR, -NH2). These activating groups can sometimes override the deactivating effect of the newly introduced acyl group, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or with a highly active catalyst system).
Q3: What is the role of the Lewis acid catalyst (e.g., AlCl₃) in controlling the reaction?
A3: The Lewis acid plays a dual role. Primarily, it generates the highly electrophilic acylium ion from the acyl halide or anhydride, which is necessary for the reaction to proceed.[7][8][9] Critically for controlling the reaction, the Lewis acid also complexes with the carbonyl oxygen of the ketone product.[10][11] This complexation further enhances the deactivating effect of the acyl group, effectively shutting down any potential for a second acylation event. Because of this product complexation, a stoichiometric amount of the Lewis acid is typically required, rather than a catalytic amount.[10][11]
Q4: How does reaction temperature influence the formation of byproducts?
A4: Higher reaction temperatures increase the overall reaction rate but can also decrease selectivity. Elevated temperatures can provide sufficient energy to overcome the activation barrier for the acylation of the deactivated mono-acylated product, potentially leading to di-acylation, especially with highly reactive substrates. For optimal selectivity, it is generally recommended to run the reaction at lower temperatures (e.g., 0-10°C) initially and then allow it to proceed at room temperature or with gentle heating if necessary.[3][12]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving specific experimental challenges.
Issue 1: Significant Formation of Di-acylated or Other Polysubstituted Products
-
Probable Cause: The aromatic substrate possesses strong activating groups that make the mono-acylated product still susceptible to electrophilic attack.
-
Troubleshooting & Optimization:
-
Strict Stoichiometric Control: Carefully control the molar ratio of the acylating agent to the aromatic substrate. Use a 1:1 or a slight excess of the aromatic compound to ensure the acylating agent is the limiting reagent.[12]
-
Lower Reaction Temperature: Perform the initial addition of reagents at a reduced temperature (e.g., 0 °C) to minimize the kinetic energy available for a second substitution.[3]
-
Choice of Lewis Acid: While AlCl₃ is common, a milder Lewis acid (e.g., FeCl₃, ZnCl₂) might provide sufficient reactivity for the first acylation while being less capable of promoting the second.
-
Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents like dichloromethane or 1,2-dichloroethane are standard. Highly polar solvents are generally avoided.
-
Issue 2: Reaction Fails to Initiate or Proceeds with Very Low Yield
-
Probable Cause A: Deactivated Aromatic Ring: The starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), which make the ring too electron-poor to react.[6][13][14] Friedel-Crafts acylation is generally not feasible on strongly deactivated rings.
-
Probable Cause B: Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[13][15] Any water present in the reagents or glassware will hydrolyze and deactivate the catalyst.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Reagents and solvents should be certified anhydrous.[15] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Use a fresh, unopened container of the Lewis acid catalyst if possible. Old AlCl₃ can appear clumpy and yellowed due to hydrolysis.
-
Substrate Compatibility: If your substrate has basic functional groups like amines (-NH₂) or hydroxyls (-OH), the Lewis acid will complex with these sites preferentially, deactivating both the catalyst and the substrate.[13][14][16] These groups typically require protection before attempting a Friedel-Crafts reaction.
-
Table 1: Recommended Reaction Parameters for Selective Mono-acylation
| Parameter | Recommended Condition | Rationale |
| Aromatic Substrate : Acylating Agent | 1.1 : 1.0 | Ensures the acylating agent is the limiting reagent, minimizing polysubstitution. |
| Lewis Acid (AlCl₃) : Acylating Agent | 1.0 - 1.2 : 1.0 | A stoichiometric amount is necessary to drive the reaction and complex with the product.[15][17] |
| Initial Reaction Temperature | 0 - 5 °C | Controls the initial exothermic reaction and enhances selectivity. |
| Solvent | Anhydrous Dichloromethane or Nitrobenzene | Provides a non-reactive medium. Nitrobenzene can be used for less reactive substrates. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from deactivating the Lewis acid catalyst.[15] |
Key Mechanism: The Role of Acyl Group Deactivation
The success of selective mono-acylation hinges on the powerful electron-withdrawing nature of the acyl group. Once attached to the aromatic ring, it deactivates the ring towards further electrophilic attack through two primary effects:
-
Inductive Effect: The highly electronegative oxygen atom of the carbonyl group pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect: The carbonyl group can withdraw electron density from the ring via resonance, delocalizing the pi-electrons onto the oxygen atom. This reduces the nucleophilicity of the ring.
The following diagram illustrates how the acetyl group in acetophenone withdraws electron density, making a second electrophilic attack unfavorable.
Caption: Deactivation of the aromatic ring by the acetyl group.
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation of Benzene to Acetophenone
This protocol outlines a standard procedure that inherently avoids polysubstitution due to the deactivating nature of the product.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Benzene (C₆H₆)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice Bath
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure the entire system is under an inert atmosphere (N₂ or Ar).[12]
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Begin stirring to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension. After this addition, add anhydrous benzene (1.0-1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold, dilute HCl to hydrolyze the aluminum complexes.[15]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield crude acetophenone. The product can be further purified by vacuum distillation.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Filo. (2023, November 4). Use Figure 16-11 to explain why Friedel–Crafts alkylations often give polysubstitution but Friedel–Crafts acylations do not. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Reddit. (2019, February 19). Stoichiometric Catalyst in Friedel Crafts Acylation. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Retrieved from [Link]
-
StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. Retrieved from [Link]
-
Journal of the Chemical Society, Transactions. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Sciencemadness.org. (2016, August 8). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
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stability issues and degradation pathways of 4'-Chloro-3'-nitroacetophenone
Welcome to the technical support center for 4'-Chloro-3'-nitroacetophenone (CAS No. 5465-65-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and understand the degradation pathways of this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its stability is paramount for reliable and reproducible experimental outcomes.[1][2]
I. Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered during the handling, storage, and use of this compound, providing insights into the root causes and offering actionable solutions.
Issue 1: Appearance of a New, More Polar Impurity During Aqueous Workup or in Protic Solvents.
Symptoms:
-
A new spot appears on your Thin Layer Chromatography (TLC) plate, typically with a lower Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC) analysis shows a new peak with a shorter retention time.
-
The reaction mixture or isolated product has a yellowish or brownish tint that intensifies over time.
Underlying Cause: Hydrolytic Degradation
The chlorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the meta position.[3][4][5] In the presence of water or other nucleophilic species (e.g., alcohols), the chloro group can be displaced to form 4'-Hydroxy-3'-nitroacetophenone. This reaction is often accelerated by basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolytic degradation.
Issue 2: Formation of a Less Polar, Colored Impurity, Especially During Reductive Processes.
Symptoms:
-
The appearance of a new, less polar spot on the TLC plate.
-
Formation of colored byproducts (often orange, red, or brown).
-
Incomplete conversion to the desired product during a reduction reaction.
Underlying Cause: Incomplete Reduction of the Nitro Group
The nitro group of this compound is readily reduced.[6][7][8][9] However, incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamino compounds. These intermediates can further react to form colored dimeric species like azoxy and azo compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitro group reduction.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Recommended storage is at refrigerated temperatures (2-8 °C). Avoid exposure to moisture, strong bases, and light.
Q2: Is this compound sensitive to light?
A: Yes, nitroaromatic compounds can be photochemically active.[10][11][12] Prolonged exposure to UV or visible light may lead to degradation. It is advisable to handle the compound in a well-ventilated fume hood with minimized light exposure and store it in an amber-colored vial or a light-protected container.
Q3: Can I use alcoholic solvents with this compound?
A: While soluble in many organic solvents, caution should be exercised with nucleophilic solvents like alcohols, especially at elevated temperatures or in the presence of a base. These conditions can promote nucleophilic aromatic substitution of the chloro group, leading to the formation of the corresponding alkoxy derivative as an impurity. If an alcoholic solvent is necessary, it is best to use it at low temperatures and for the shortest possible duration.
Q4: What are the expected major degradation products I should look for in a stability study?
A: Based on the functional groups present, the primary degradation products to monitor in a forced degradation study would be:
-
Hydrolysis: 4'-Hydroxy-3'-nitroacetophenone.
-
Reduction: 4'-Chloro-3'-aminoacetophenone and 1-(4-chloro-3-nitrophenyl)ethanol.
-
Photolysis: A complex mixture of products may form, potentially including nitrophenols and nitroso compounds.[10]
Q5: How can I develop a stability-indicating HPLC method for this compound?
A: A stability-indicating method must be able to resolve the parent compound from its potential degradation products and process-related impurities.[13][14][15][16][17] A good starting point is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to separate compounds with a range of polarities. The method should be validated by performing forced degradation studies and demonstrating peak purity using a photodiode array (PDA) detector and ideally, a mass spectrometer (MS).
III. Degradation Pathways and Mechanistic Insights
Understanding the potential degradation pathways is crucial for predicting and controlling the stability of this compound.
Caption: Major degradation pathways of this compound.
IV. Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The specific conditions (temperature, duration, reagent concentration) should be optimized to achieve a target degradation of 5-20%.
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare solutions of 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), and purified water (neutral hydrolysis).
-
-
Stress Conditions:
-
For each condition, mix equal volumes of the stock solution and the respective hydrolysis solution in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent.
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Stress Conditions:
-
Mix equal volumes of the stock solution and the H₂O₂ solution.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Sample Analysis:
-
Dilute the samples with the mobile phase.
-
Analyze by HPLC.
-
Protocol 3: Photostability Study
-
Sample Preparation:
-
Place a solid sample of this compound and a solution of the compound in a suitable solvent in clear and UV-protected containers.
-
-
Exposure:
-
Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain a control sample in the dark.
-
-
Sample Analysis:
-
At the end of the exposure period, dissolve the solid sample and dilute the solution.
-
Analyze all samples by HPLC.
-
V. Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 5465-65-6 | [1][2][18][19][20][21] |
| Molecular Formula | C₈H₆ClNO₃ | [18][20] |
| Molecular Weight | 199.59 g/mol | [1][18][19][20] |
| Appearance | Tan crystalline powder | [2] |
| Melting Point | 99-101 °C | [1] |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [18] |
VI. References
-
Reactions of Aromatic Nitrocompounds. I. Photochemistry. (DTIC)
-
The selective reduction of meta- (and para-) nitroacetophenone. (ACS Publications)
-
Chemoselectivity in the Reduction of 3-Nitroacetophenone. (Ambeed.com)
-
Common side products in the reduction of 3'-nitroacetophenone. (Benchchem)
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (Semantic Scholar)
-
Photochemistry of Nitro and Nitroso Compounds. (ResearchGate)
-
Excited state dynamics and photochemistry of nitroaromatic compounds. (RSC Publishing)
-
The selective reduction of meta- (and para-) nitroacetophenone. (Journal of Chemical Education)
-
Hydrolysis of o‐ and p‐nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. (Semantic Scholar)
-
Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). (RSC Publishing)
-
Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. (ResearchGate)
-
Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. (ResearchGate)
-
3-Nitrochlorobenzene. (Wikipedia)
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (NCBI)
-
Preparation of nitrophenols. (Google Patents)
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (LCGC International)
-
This compound 99% 5465-65-6. (Sigma-Aldrich)
-
Nucleophilic Aromatic Substitution. (YouTube)
-
This compound | C8H6ClNO3 | CID 79596. (PubChem)
-
This compound 99% 5465-65-6. (Sigma-Aldrich)
-
4-Chloro-3-nitroacetophenone. (Chem-Impex)
-
Stability Indicating Methods. (YouTube)
-
Nucleophilic aromatic substitution | chemical reaction. (Britannica)
-
This compound. (gsrs.ncats.nih.gov)
-
Nucleophilic Aromatic Substitution EXPLAINED!. (YouTube)
-
Stability Indicating HPLC Method Development: A Review. (Semantic Scholar)
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Master Organic Chemistry)
-
3.7: Nucleophilic Aromatic Substitution. (Chemistry LibreTexts)
-
Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. (PubMed)
-
This compound CAS#: 5465-65-6. (ChemicalBook)
-
Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (ResearchGate)
-
Sigma-Aldrich 193968 4′-Chloro-3′-nitroacetophenone. (sigmaaldrich.com)
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 4'-Chloro-3'-nitroacetophenone
For the discerning researcher in organic synthesis and drug development, a nuanced understanding of substituent effects on aromatic systems is paramount. This guide provides an in-depth comparative analysis of the reactivity of 4'-Chloro-3'-nitroacetophenone, a versatile building block, against other substituted acetophenones. We will dissect its behavior in key chemical transformations, supported by theoretical principles and detailed experimental protocols.
The Electronic Landscape of this compound
The reactivity of this compound is dictated by the interplay of its three substituents: the acetyl group, the nitro group, and the chlorine atom. Both the nitro group and the acetyl group are potent electron-withdrawing groups, significantly reducing the electron density of the aromatic ring through both inductive and resonance effects.[1][2] The chlorine atom, while also electron-withdrawing inductively, can donate electron density through resonance, although its inductive effect is generally dominant.
This unique electronic profile renders the aromatic ring highly electron-deficient, a key factor influencing its reactivity in both nucleophilic and electrophilic aromatic substitution reactions. Furthermore, these substituents modulate the electrophilicity of the carbonyl carbon in the acetyl group.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNA r)
The strongly electron-withdrawing nature of the nitro and acetyl groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNA r).[3][4] This is where the compound exhibits its most pronounced reactivity compared to other acetophenones. The nitro group, being ortho to the chlorine atom, provides significant resonance stabilization to the negatively charged Meisenheimer intermediate formed during the reaction.[5][6]
Comparative Analysis:
-
vs. 4'-Chloroacetophenone: this compound is significantly more reactive towards nucleophiles. The additional nitro group in the ortho position drastically enhances the electrophilicity of the carbon bearing the chlorine and stabilizes the intermediate.
-
vs. 3'-Nitroacetophenone: While 3'-nitroacetophenone has an electron-withdrawing group, it lacks a good leaving group for a typical SNA r reaction.
-
vs. 4'-Nitroacetophenone: This compound can undergo SNA r if a suitable leaving group is present in the ortho or para position, but the combined electron-withdrawing power of the nitro and acetyl groups in this compound makes it a more reactive substrate.
The general mechanism for the SNA r reaction is depicted below:
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Reactions at the Carbonyl Group
The electron-withdrawing substituents on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
Comparative Analysis:
-
vs. Acetophenone: The carbonyl group in this compound is more reactive towards nucleophiles (e.g., reducing agents like NaBH₄) than that in acetophenone.
-
vs. 4'-Nitroacetophenone: The additional inductive effect of the chlorine in this compound likely makes its carbonyl group slightly more reactive than that of 4'-nitroacetophenone.
-
vs. Acetophenones with Electron-Donating Groups (e.g., 4'-Methoxyacetophenone): The carbonyl group in this compound is significantly more reactive than in acetophenones bearing electron-donating groups, which decrease the electrophilicity of the carbonyl carbon.
Quantitative Comparison of Reactivity
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for comparing the reactivity of substituted aromatic compounds. [7]The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) is characteristic of the reaction's sensitivity to these effects.
| Substituent | σ_meta | σ_para |
| -COCH₃ | 0.38 | 0.50 |
| -NO₂ | 0.71 | 0.78 |
| -Cl | 0.37 | 0.23 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
Data sourced from various online chemical data repositories.
For nucleophilic aromatic substitution, a large positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction. For reactions at the carbonyl group, such as reduction, a positive ρ value is also observed, as electron-withdrawing groups enhance the carbonyl's electrophilicity. Conversely, for electrophilic aromatic substitution, ρ is large and negative, signifying that electron-donating groups are activating.
Based on the additive nature of Hammett constants, the cumulative electron-withdrawing effect in this compound is substantial, predicting its high reactivity in nucleophilic reactions and low reactivity in electrophilic reactions.
Experimental Protocols
Comparative Reduction of Substituted Acetophenones
This protocol allows for the direct comparison of the reduction rates of different acetophenone derivatives.
Workflow Diagram:
Caption: Experimental workflow for the comparative reduction of acetophenones.
Step-by-Step Methodology:
-
Preparation: Prepare 0.1 M solutions of this compound, 4'-chloroacetophenone, 4'-nitroacetophenone, and acetophenone in absolute ethanol. Prepare a 0.025 M solution of sodium borohydride (NaBH₄) in ethanol.
-
Reaction: In a jacketed reaction vessel maintained at 25 °C, place 10 mL of one of the acetophenone solutions. At time zero, add 10 mL of the NaBH₄ solution with vigorous stirring.
-
Sampling: At 2, 5, 10, 20, and 30-minute intervals, withdraw a 1 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of 1 M HCl.
-
Extraction: Add 2 mL of ethyl acetate to the quenched aliquot, vortex, and allow the layers to separate.
-
Analysis: Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining acetophenone derivative.
-
Data Processing: Plot the natural logarithm of the acetophenone concentration versus time. The slope of this plot will be the pseudo-first-order rate constant.
Competitive Nitration of Acetophenones
This experiment qualitatively demonstrates the relative deactivation of the aromatic ring towards electrophilic attack.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask cooled in an ice bath, combine equimolar amounts (e.g., 5 mmol each) of acetophenone and this compound in 20 mL of concentrated sulfuric acid.
-
Nitration: Slowly add a nitrating mixture (5 mmol of concentrated nitric acid in 5 mL of concentrated sulfuric acid) dropwise to the stirred solution, keeping the temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 30 minutes.
-
Workup: Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Analysis: Collect the precipitated solids by filtration. Analyze the product mixture by GC-MS or ¹H NMR to determine the relative amounts of nitrated acetophenone and nitrated this compound. A significantly higher proportion of m-nitroacetophenone is expected.
Conclusion
This compound is a highly polarized molecule with distinct reactivity profiles. Its electron-deficient aromatic ring makes it an excellent substrate for nucleophilic aromatic substitution, far surpassing the reactivity of acetophenones lacking strong, well-positioned electron-withdrawing groups. Conversely, this same electronic feature renders it highly unreactive towards electrophilic attack. The carbonyl group, activated by the electron-withdrawing substituents, is more susceptible to nucleophilic addition compared to less substituted acetophenones. This detailed understanding of its comparative reactivity allows for its strategic application in the synthesis of complex pharmaceutical and agrochemical targets.
References
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Wikipedia. (n.d.). Hammett equation. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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CK-12 Foundation. (2026). Electrophilic Substitution Reactions - Haloarenes. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]
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Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [Link]
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YouTube. (2022). Reactivity Comparison Of Benzaldehyde, Acetophenone & Benzophenone. [Link]
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YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
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ResearchGate. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone.... [Link]
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ResearchGate. (n.d.). Hammett plot for the competitive TH of acetophenone and a few.... [Link]
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ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. [Link]
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ResearchGate. (n.d.). Stereoselective reduction of acetophenone using two enantiocomplementary ADHs. Conditions. [Link]
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YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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A Spectroscopic Guide to Differentiating 4'-Chloro-3'-nitroacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of chemical isomers is a fundamental requirement in drug discovery and development. Seemingly minor changes in the positional arrangement of functional groups on an aromatic scaffold can profoundly alter a molecule's physicochemical properties, biological activity, and toxicological profile. This guide provides an in-depth spectroscopic comparison of 4'-Chloro-3'-nitroacetophenone and its key positional isomers, offering a robust framework for their unambiguous identification.
By synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore the unique spectral fingerprints of each isomer. This analysis is grounded in the fundamental principles of spectroscopy, explaining the causality behind the observed spectral differences based on the distinct electronic environments created by the acetyl, chloro, and nitro substituents.
The Isomers: A Structural Overview
The core structure is acetophenone with one chloro and one nitro group substituting the phenyl ring. The position of these three groups relative to each other defines the isomer. For this guide, we will compare the target compound, this compound, with three of its common positional isomers.
Caption: Molecular structures of the chloro-nitroacetophenone isomers.
Comparative Spectroscopic Analysis
The electronic interplay between the electron-withdrawing acetyl (-COCH₃) and nitro (-NO₂) groups, and the inductively withdrawing but resonance-donating chloro (-Cl) group, dictates the unique spectroscopic signature of each isomer. The nitro and acetyl groups are strongly deactivating and meta-directing, while the chlorine atom is deactivating but ortho, para-directing.[1][2] This leads to predictable and measurable differences in their spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy provides the most definitive data for isomer differentiation by mapping the chemical environment of each proton (¹H) and carbon (¹³C) nucleus.
Causality of Chemical Shifts: The chemical shift of an aromatic proton is highly sensitive to its electronic environment. Electron-withdrawing groups (like -NO₂ and -COCH₃) decrease the electron density around nearby protons, "deshielding" them from the external magnetic field and shifting their resonance to a higher frequency (downfield, higher ppm value).[3][4] Protons ortho or para to these groups are most affected.[5][6] Conversely, electron-donating effects shield nuclei, shifting them upfield. While chlorine is electronegative, its lone pairs can participate in resonance, slightly shielding the ortho and para positions relative to its inductive effect.[1] The splitting patterns (coupling constants, J) reveal the relative positions of protons: ortho coupling is typically largest (7-10 Hz), followed by meta (2-3 Hz), and para (0-1 Hz).
¹H NMR Comparison:
-
This compound: The aromatic region will display three distinct signals. The proton at C2' (ortho to the acetyl group and meta to the nitro group) will be a doublet. The proton at C5' (ortho to the chloro group and meta to the acetyl group) will be a doublet of doublets. The proton at C6' (ortho to both the nitro and chloro groups) will be the most deshielded and appear as a doublet.
-
4'-Chloro-2'-nitroacetophenone: The proton at C3' (between the nitro and acetyl groups) will be significantly deshielded. The proton at C5' (ortho to the chloro group) will be the most upfield of the aromatic signals.
-
3'-Chloro-4'-nitroacetophenone: This isomer presents a more classic ABC system. The proton at C2' (ortho to the acetyl group and adjacent to the chloro group) will be highly deshielded. The proton at C5' (ortho to the nitro group) will also be significantly downfield.
-
2'-Chloro-4'-nitroacetophenone: The steric hindrance from the ortho-chloro group may cause the acetyl group to twist out of the plane of the benzene ring, slightly altering the electronic effects.[7] The proton at C3' (ortho to the acetyl group) will be a doublet, while the proton at C5' (sandwiched between the chloro and nitro groups) will be significantly deshielded and appear as a doublet of doublets.
¹³C NMR Comparison:
The principles of shielding and deshielding also apply to ¹³C NMR. The carbon atom directly attached to a substituent (the ipso-carbon) shows a large shift. The carbonyl carbon of the acetyl group is typically found around 195-200 ppm, while the methyl carbon is observed near 25-30 ppm.[8][9] The ipso-carbon attached to the nitro group is significantly deshielded (shifted downfield), while the ipso-carbon attached to the chlorine atom is also deshielded, but to a lesser extent.[1][7]
| Spectroscopic Feature | This compound | 4'-Chloro-2'-nitroacetophenone (Predicted) | 3'-Chloro-4'-nitroacetophenone (Predicted) | 2'-Chloro-4'-nitroacetophenone (Predicted) |
| ¹H NMR (Aromatic δ, ppm) | ~8.2 (d), ~8.0 (dd), ~7.7 (d) | ~8.0 (d), ~7.8 (dd), ~7.6 (d) | ~8.4 (d), ~8.2 (dd), ~7.9 (d) | ~8.3 (dd), ~8.1 (d), ~7.8 (d) |
| ¹H NMR (Methyl δ, ppm) | ~2.6 | ~2.7 | ~2.7 | ~2.6 |
| ¹³C NMR (Carbonyl C, ppm) | ~195.5 | ~196 | ~196 | ~197 |
| IR (C=O stretch, cm⁻¹) | ~1700 | ~1705 | ~1710 | ~1715 |
| **IR (NO₂ asymm. stretch, cm⁻¹) ** | ~1530 | ~1540 | ~1525 | ~1550 |
| MS (Key Fragments, m/z) | 199/201 (M+), 184/186, 154, 126 | 199/201 (M+), 184/186, 154, 126 | 199/201 (M+), 184/186, 154, 126 | 199/201 (M+), 184/186, 154, 126 |
Table 1: Summary of Key Spectroscopic Data for Chloro-nitroacetophenone Isomers. Predicted values are based on established substituent effects.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is excellent for confirming the presence of key functional groups.
-
Carbonyl (C=O) Stretch: The acetophenone carbonyl group typically shows a strong, sharp absorption band between 1680-1720 cm⁻¹. Its exact position is influenced by conjugation and the electronic effects of the ring substituents. Strong electron-withdrawing groups can slightly increase the frequency. Steric hindrance from an ortho substituent can disrupt coplanarity, decreasing conjugation and increasing the C=O stretching frequency.[10]
-
Nitro (NO₂) Stretch: The nitro group is identified by two strong absorptions: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine stretch appears in the fingerprint region, typically between 700-800 cm⁻¹.
-
Aromatic C-H Bending: The out-of-plane C-H bending patterns in the 680-900 cm⁻¹ range can sometimes give clues about the substitution pattern of the aromatic ring.
The primary differentiator among isomers in IR will be subtle shifts in the carbonyl stretching frequency due to changes in electronic effects and steric hindrance. For example, the C=O stretch of 2'-Chloro-4'-nitroacetophenone is expected at a slightly higher wavenumber compared to the others due to potential steric clash between the acetyl and chloro groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): All isomers will have the same molecular formula (C₈H₆ClNO₃) and therefore the same nominal molecular weight of 199 g/mol .[11]
-
Isotopic Pattern: A key diagnostic feature is the presence of the chlorine isotope ³⁷Cl. This results in a characteristic M+2 peak (at m/z 201) that is approximately one-third the intensity of the molecular ion peak (M⁺, at m/z 199).
-
Fragmentation: While the primary fragmentation pathways might be similar, the relative abundances of fragment ions could differ slightly. Common fragmentation patterns for acetophenones include:
-
Loss of the methyl group (-CH₃) to form a stable acylium ion ([M-15]⁺).
-
Loss of the acetyl group (-COCH₃) to form a chloronitrophenyl cation ([M-43]⁺).
-
Loss of the nitro group (-NO₂).
-
While MS is essential for confirming molecular weight and elemental composition, it is generally less powerful than NMR for distinguishing between these specific positional isomers, as their fragmentation patterns are often very similar.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Caption: Standardized workflow for spectroscopic analysis of isomers.
Protocol 1: NMR Spectroscopy
-
Objective: To determine the precise chemical environment of all hydrogen and carbon nuclei.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[12]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
Data Analysis: Process the raw data (FID) using appropriate software. Analyze the resulting spectra for chemical shifts (δ), signal multiplicity (splitting patterns), and integration (for ¹H NMR).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations (e.g., C=O, NO₂).
Protocol 3: Mass Spectrometry
-
Objective: To confirm the molecular weight and analyze fragmentation patterns.
-
Instrumentation: A mass spectrometer, commonly coupled with a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS), using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the isomer in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Inject the sample into the instrument. For GC-MS, a temperature program will be used to elute the compound from the GC column before it enters the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺) and the corresponding M+2 peak to confirm the presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure.[12]
Conclusion
While mass spectrometry can confirm the molecular formula and IR spectroscopy can identify the necessary functional groups, ¹H NMR spectroscopy stands out as the most powerful and definitive technique for distinguishing between the positional isomers of this compound. The unique chemical shifts and, most importantly, the distinct splitting patterns of the aromatic protons provide a clear and unambiguous fingerprint for each isomer. By carefully applying the standardized protocols and understanding the electronic principles that govern these spectral differences, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and quality of their work in research and development.
References
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National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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A Comparative Guide to Catalysts for the Selective Reduction of the Nitro Group
The selective reduction of a nitro group to an amine is a cornerstone transformation in organic synthesis, particularly pivotal in the pharmaceutical and fine chemical industries. The resulting aryl and alkyl amines are fundamental building blocks for a vast array of molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1][2] The judicious selection of a catalytic system is paramount, as it directly governs the reaction's efficiency, chemoselectivity, scalability, and overall economic and environmental footprint.[2][3]
This guide provides an in-depth, objective comparison of the performance of various catalysts for the selective reduction of the nitro group. We will delve into the mechanistic nuances of different catalyst classes, present supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
The Landscape of Catalytic Nitro Reduction
The methodologies for nitro group reduction are diverse, broadly categorized into catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions.[2] Catalytic hydrogenation, often the preferred method for its high efficiency and clean reaction profiles, typically employs a heterogeneous catalyst with molecular hydrogen (H₂).[2] However, the challenge lies in achieving high chemoselectivity, particularly in the presence of other reducible functional groups such as alkenes, alkynes, carbonyls, nitriles, and halides.[4][5]
This guide will focus on a comparative analysis of three major classes of catalysts:
-
Noble Metal Catalysts: The workhorses of nitro reduction, valued for their high activity.
-
Non-Noble Metal Catalysts: Cost-effective and environmentally benign alternatives gaining prominence.
-
Metal-Free Catalysts: An emerging class offering unique selectivity profiles and sustainable advantages.
Noble Metal Catalysts: The Gold Standard
Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and gold (Au) are renowned for their exceptional activity in nitro group reduction.[6][7] They are typically used in heterogeneous form, supported on materials like activated carbon (e.g., Pd/C, Pt/C) or metal oxides (e.g., Au/TiO₂).[7][8]
Mechanism of Action
The reduction of nitroarenes on noble metal surfaces is generally understood to proceed through a series of steps involving the adsorption and activation of both the nitro compound and the hydrogen source. Two primary pathways are often considered: the direct route and the condensation route.[8]
-
Direct Pathway: The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[8][9]
-
Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form azoxy and azo compounds, which are then further reduced to the amine.[8][9]
The following diagram illustrates the generalized mechanism for the catalytic hydrogenation of a nitroarene.
Caption: Generalized mechanism of nitroarene reduction on a noble metal catalyst surface.
Performance Comparison
Palladium on carbon (Pd/C) is often the catalyst of choice for its high activity and versatility.[10] Platinum on carbon (Pt/C) can be advantageous when dehalogenation is a concern, although it may sometimes require more forcing conditions.[3][10] Raney Nickel, while a non-noble metal catalyst, is often compared to Pd/C and Pt/C and is a cost-effective alternative, particularly for large-scale industrial processes.[3][10] Gold-based catalysts, particularly on supports like TiO₂, have shown exceptional chemoselectivity, attributed to the preferential adsorption of the nitro group at the metal-support interface.[4][8]
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Key Advantages | Potential Drawbacks |
| 5% Pd/C | H₂ (1 atm) | Methanol | 25 | 1 | >99 | >99 | High activity, versatile | Can reduce other functional groups |
| 5% Pt/C | H₂ (1 atm) | Ethanol | 25 | 2 | >99 | >99 | Good for substrates with halogens | May require harsher conditions |
| Raney Nickel | H₂ | Ethanol | 25-50 | 2-4 | >95 | >95 | Cost-effective, good for dehalogenation-sensitive substrates | Pyrophoric, lower selectivity than noble metals in some cases |
| Au/TiO₂ | H₂ (1 atm) | Toluene | 80 | 3 | >99 | >99 | Excellent chemoselectivity | Higher cost than Pd/C and Pt/C |
Note: The performance of these catalysts can be significantly influenced by factors such as catalyst preparation methods, particle size, support material, and the presence of promoters or inhibitors.[3]
Experimental Protocol: General Procedure for Nitroarene Reduction using Pd/C
This protocol describes a general procedure for the reduction of a nitroarene using palladium on carbon as the catalyst.[2]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (1-5 mol%)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen source (hydrogen gas balloon or cylinder)
-
Reaction vessel (e.g., round-bottom flask, pressure vessel)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic nitro compound in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically atmospheric to 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the product by crystallization or column chromatography if necessary.
Non-Noble Metal Catalysts: The Rise of Sustainable Alternatives
Driven by the high cost and limited availability of noble metals, significant research has focused on developing efficient and selective catalysts based on earth-abundant 3d-metals such as iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu).[11][12] These non-noble metal catalysts offer a more sustainable and economical approach to nitro group reduction.[11]
Mechanistic Considerations
The mechanism of nitro reduction with non-noble metal catalysts often follows a similar pathway to that of noble metals, involving nitroso and hydroxylamine intermediates.[8][12] However, the nature of the active sites and the interaction with the support can lead to different selectivity profiles. For instance, some iron-based catalysts have demonstrated remarkable chemoselectivity, tolerating a wide range of functional groups.[13]
A notable approach is catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor molecule (e.g., hydrazine hydrate, formic acid, ammonium formate) to generate hydrogen in situ, thereby avoiding the need for high-pressure hydrogen gas.[14][15][16]
The following diagram illustrates a typical experimental workflow for catalytic transfer hydrogenation.
Caption: Experimental workflow for catalytic transfer hydrogenation of a nitro compound.
Performance of Selected Non-Noble Metal Catalysts
A variety of non-noble metal catalysts have been developed with impressive activity and selectivity. For example, nickel-molybdenum oxide catalysts supported on SBA-15 have shown excellent yields for the reduction of various substituted nitroarenes using hydrazine hydrate as a hydrogen donor.[1] Iron-based catalysts, in particular, have been highlighted for their high chemoselectivity and tolerance of a broad range of functional groups.[13]
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (min) | Yield (%) | Key Features |
| Ni-MoO₃/CN@SBA-15 | N₂H₄·H₂O | Ethanol | 80 | ≤60 | >99 | High activity and selectivity, mild conditions |
| Fe/CaCl₂ | N₂H₄·H₂O | Ethanol | Reflux | 15-60 | 85-98 | Excellent functional group tolerance, simple procedure |
| V₂O₅/TiO₂ | N₂H₄·H₂O | Ethanol | Ambient | - | High | Photocatalytic reduction under visible light, recyclable |
| Co-Zn/N-C | HCOOH | - | 100 | 240 | >99 | Good activity and selectivity in transfer hydrogenation |
Experimental Protocol: Transfer Hydrogenation using Fe/NH₄Cl
This protocol describes a classic and robust method for the reduction of a nitroarene using iron powder and ammonium chloride.[2]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Iron powder (3-5 eq)
-
Ammonium chloride (1-2 eq)
-
Solvent (e.g., ethanol/water mixture)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, suspend the aromatic nitro compound in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with the reaction solvent.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product as needed.
Metal-Free Catalysts: A New Frontier in Green Chemistry
The development of metal-free catalytic systems for nitro group reduction represents a significant advancement in sustainable chemistry.[9][15][17] These catalysts, often based on organocatalysts or doped carbon materials, offer the potential to eliminate metal contamination in the final product, a critical consideration in pharmaceutical synthesis.
Mechanisms of Metal-Free Catalysis
Metal-free catalysts operate through distinct mechanisms compared to their metal-based counterparts. For example, phosphorus-doped carbon nanotubes (P-CNTs) have been shown to activate hydrogen molecules through a frustrated Lewis pair (FLP) mechanism.[9] The phosphorus and adjacent carbon atoms on the nanotube surface act as Lewis basic and acidic sites, respectively, facilitating the heterolytic cleavage of H₂.[9]
Other metal-free systems utilize reagents like tetrahydroxydiboron (B₂(OH)₄) in the presence of an organocatalyst like 4,4'-bipyridine.[17][18] This system has demonstrated remarkable chemoselectivity and rapid reaction times at room temperature.[17]
Caption: Simplified mechanism of H₂ activation by a P-doped carbon nanotube via a frustrated Lewis pair.
Performance of Metal-Free Systems
Metal-free catalysts have shown impressive performance in the selective reduction of nitroarenes, often with excellent tolerance for sensitive functional groups.
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (min) | Yield (%) | Key Advantages |
| P-CNTs | H₂ | - | Mild | - | High | High chemoselectivity, metal-free |
| B₂(OH)₄ / 4,4'-bipyridine | B₂(OH)₄ | Water | Room Temp | ~5 | 73-97 | Rapid reaction, high chemoselectivity, metal-free |
| HSiCl₃ / Tertiary Amine | HSiCl₃ | - | Mild | - | High | Wide functional group tolerance, metal-free |
Experimental Protocol: Metal-Free Reduction using B₂(OH)₄
This protocol is based on the work of Han and colleagues for the rapid, metal-free reduction of aromatic nitro compounds.[17]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Tetrahydroxydiboron (B₂(OH)₄) (1.5 eq)
-
4,4'-Bipyridine (0.2 eq)
-
Solvent (e.g., water or methanol)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
To a solution of the aromatic nitro compound in the chosen solvent, add 4,4'-bipyridine.
-
Add tetrahydroxydiboron to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 5-15 minutes.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Conclusion
The selective reduction of the nitro group is a critical transformation in modern organic synthesis. While noble metal catalysts remain highly effective and widely used, the development of non-noble metal and metal-free catalytic systems offers compelling advantages in terms of cost, sustainability, and chemoselectivity. The choice of the optimal catalyst depends on a careful consideration of the specific substrate, desired reaction conditions, and the overall goals of the synthesis. This guide provides a framework for researchers to navigate the diverse landscape of available catalysts and select the most appropriate system to achieve their synthetic objectives efficiently and selectively.
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A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews. [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
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Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ChemInform. [Link]
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Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry. [Link]
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Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science. [Link]
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Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]
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Homogeneous catalyzed reduction of nitro compounds. III. Synthesis of aliphatic amines. The Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Alternatives in Heterocyclic Synthesis: Moving Beyond 4'-Chloro-3'-nitroacetophenone
Introduction: The Role and Limitations of a Classic Building Block
4'-Chloro-3'-nitroacetophenone (CAS: 5465-65-6) is an aromatic ketone that has historically served as a reliable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a ketone, a nitro group, and a chlorine atom, offers multiple points for chemical modification, making it a versatile precursor.[2] It is particularly noted as a starting point in the synthesis of precursors for the anti-HIV drug Nevirapine and as a logical antecedent to 2-amino-5-chlorobenzophenone, a critical intermediate for the benzodiazepine class of drugs.[3][4][5]
However, the contemporary landscape of drug development and chemical manufacturing demands a continuous evolution towards greater efficiency, safety, and sustainability.[6] Classical synthetic routes relying on intermediates like this compound often face challenges, including moderate yields, the use of harsh reagents, and potential environmental and safety concerns.[7][8] The nitro group, while a useful directing group and precursor to an amine, often requires strong reducing agents, and the overall synthetic pathways can be lengthy. This guide provides an in-depth comparison of traditional synthetic routes with modern, field-proven alternatives that offer significant advantages in yield, cost, and green chemistry principles.
Core Application I: The Synthesis of Nevirapine
Nevirapine was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV and remains a critical medication, especially in developing countries.[3] The efficiency of its synthesis directly impacts its global accessibility and affordability.
Traditional Synthetic Logic
While direct synthesis from this compound is not the primary commercial route, its derivatives are central to early-generation syntheses. The core challenge lies in constructing the complex dipyrido[3,2-b:2',3'-e][3][5]diazepine ring system. Early methods involved coupling two substituted pyridine rings, such as 2-chloro-nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC).[9] These multi-step processes were characterized by modest overall yields, often around 59-68%.[9][10]
Alternative Pathway: A Greener, High-Yield Approach
Philanthropic and academic collaborations have led to a paradigm shift in Nevirapine synthesis, focusing on process intensification and green chemistry. A highly efficient, consolidated route has been developed that bypasses the older, more complex pathways.[3]
This modern approach utilizes methyl 2-cyclopropylaminonicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC) as starting materials.[9] The key innovation is a "one-pot" process where two discrete chemical reactions are performed in a single solvent system (diglyme) with a common strong base (sodium hydride). This strategy dramatically reduces the number of unit operations, avoids costly solvent exchanges, and minimizes waste.[9]
Comparative Performance Data: Nevirapine Synthesis
| Metric | First-Generation Process[9] | Second-Generation Process[10] | "Medicines for All" Process[3][9] |
| Key Intermediates | 2-chloro-nicotinic acid, CAPIC | 2-cyclopropylamino-nicotinic acid | Me-CAN, CAPIC |
| Overall Yield | ~59% | ~68% | ~87-91% |
| Number of Unit Operations | Multiple (5+ steps) | Multiple | Consolidated (Effectively 1-2) |
| Key Reagents | Various coupling agents | Various coupling agents | Sodium Hydride |
| Solvent Strategy | Multiple solvents, exchanges required | Multiple solvents, exchanges required | Single solvent system (diglyme) |
| Advantages | Established route | Improved yield over first-gen | High yield, low cost, green |
| Disadvantages | Low yield, high cost, complex | High cost, complex | Requires specific starting materials |
Experimental Protocol: Ultra-Efficient One-Pot Nevirapine Synthesis [9]
This protocol is a conceptual summary based on published, optimized processes and should be adapted and validated for laboratory use.
-
Reagents & Setup: Charge a suitable, inert-atmosphere reactor with methyl 2-cyclopropylaminonicotinate (Me-CAN), 2-chloro-3-amino-4-picoline (CAPIC), and the solvent (diglyme).
-
Base Addition: Under controlled temperature, add sodium hydride (NaH) to the stirred mixture. The NaH acts as a strong base for both the initial coupling and the subsequent cyclization.
-
Reaction I (Coupling): The reaction is heated to facilitate the formation of the N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide intermediate.
-
Reaction II (Cyclization): Continued heating in the same pot effects an intramolecular cyclization to form the Nevirapine diazepine ring system.
-
Workup & Isolation: Upon reaction completion, the mixture is carefully quenched. The crude Nevirapine is then precipitated, filtered, and washed.
-
Purification: The crude product is purified by recrystallization to yield API-grade Nevirapine that meets or exceeds all US Pharmacopeia (USP) standards.
Caption: Comparison of multi-pot vs. one-pot Nevirapine synthesis workflows.
Core Application II: Synthesis of 2-Amino-5-chlorobenzophenone for Benzodiazepines
2-Amino-5-chlorobenzophenone is a cornerstone intermediate for a multitude of pharmaceuticals, most notably benzodiazepines such as prazepam and lorazepam.[4][5] The efficiency and environmental impact of its synthesis are therefore of significant industrial interest.
Traditional Pathway: Friedel-Crafts Acylation
A classical and direct route to this intermediate is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[11][12] While direct, this method has considerable drawbacks.
-
Harsh Conditions: Requires strictly anhydrous conditions and a stoichiometric amount of the Lewis acid catalyst.[13]
-
Moderate Yields: Reported yields are often low to moderate (e.g., 39%), partly due to the deactivating effect of the amino group and the formation of stable complexes with the catalyst.[11]
-
Byproduct Formation: The reaction can produce isomeric byproducts, complicating the purification process.[4]
Alternative Pathway: The Benzisoxazole Route
A more modern, higher-yielding, and environmentally conscious approach proceeds through a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate.[4][11] This method avoids some of the harsher reagents of the Friedel-Crafts reaction and typically delivers a cleaner product with a higher overall yield.
The synthesis involves the base-catalyzed cyclization of p-chloronitrobenzene and phenylacetonitrile to form the benzisoxazole ring. This intermediate is then reductively cleaved to yield the target 2-amino-5-chlorobenzophenone.[11]
Comparative Performance Data: 2-Amino-5-chlorobenzophenone Synthesis
| Metric | Friedel-Crafts Acylation[11] | Benzisoxazole Route[11] |
| Key Starting Materials | p-Chloroaniline, Benzoyl Chloride | p-Chloronitrobenzene, Phenylacetonitrile |
| Catalyst/Key Reagents | AlCl₃ (stoichiometric) | NaOH (catalytic), Reducing Agent (e.g., Pd/C) |
| Reported Yield | ~39% | High Yield (e.g., ~96% reported for related steps) |
| Reaction Conditions | Harsh, strictly anhydrous | Milder, multi-step but controlled |
| Environmental Impact | High, due to Lewis acid waste | Lower, avoids large amounts of AlCl₃ waste |
| Advantages | Direct, one-pot reaction | High yield, cleaner reaction |
| Disadvantages | Low yield, harsh conditions, byproducts | Two-step process |
Experimental Protocol: Benzisoxazole Route to 2-Amino-5-chlorobenzophenone [11]
This protocol is a conceptual summary based on published patents and should be adapted and validated for laboratory use.
Step 1: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole
-
Mixing: In a suitable reactor, mix 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile. A typical mass ratio is 10:1.2:2:1.7, respectively.
-
Reaction: Stir the mixture vigorously. The reaction can be enhanced and accelerated using ultrasonic oscillation (e.g., 1 hour at 25-35 °C) followed by microwave heating (e.g., 10 minutes).
-
Isolation: Add water to the reaction system to precipitate the product. Filter the mixture, wash the filter cake with methanol, and dry to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.
Step 2: Reductive Cleavage to 2-amino-5-chlorobenzophenone
-
Setup: In a flask, mix the 5-chloro-3-phenyl-2,1-benzisoxazole from Step 1 with methanol, a palladium on carbon (Pd/C) catalyst, and a hydrogen source such as ammonium formate.
-
Reduction: Heat the mixture to reflux for approximately 2 hours. The benzisoxazole ring is reductively opened during this step.
-
Isolation: Cool the reaction to room temperature, filter to remove the catalyst, and concentrate the filtrate under vacuum to yield the final product, 2-amino-5-chlorobenzophenone.
Caption: Decision logic for selecting a synthetic route to 2-amino-5-chlorobenzophenone.
Conclusion and Future Outlook
While this compound remains a viable synthetic intermediate, the progression of chemical synthesis has provided superior alternatives for key target molecules like Nevirapine and benzodiazepine precursors. Modern methods emphasize process intensification, yield maximization, and adherence to the principles of green chemistry. The "one-pot" synthesis of Nevirapine and the high-yield benzisoxazole route to 2-amino-5-chlorobenzophenone are prime examples of this evolution. For researchers and drug development professionals, the choice of synthetic route is no longer just about feasibility but about a holistic assessment of efficiency, cost, safety, and environmental stewardship. The alternatives presented in this guide demonstrate a clear path forward, enabling the production of essential medicines in a more responsible and economically viable manner.
References
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- Title: Preparation method of 2-amino-5- chlorobenzophenone.
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A Comparative Guide to the Quantitative Analysis of 4'-Chloro-3'-nitroacetophenone Utilizing an Internal Standard
Foreword: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of pharmaceutical and chemical synthesis, the purity and concentration of starting materials and intermediates are paramount. 4'-Chloro-3'-nitroacetophenone is a key building block, notably serving as an intermediate in the synthesis of various chemical entities, including 4-chloro-3-nitrostyrene.[1] Accurate quantification of this compound is not merely a quality control checkpoint; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product. This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of how to develop a robust, self-validating quantitative method for this analyte, grounded in the power and precision of the internal standard technique.
The Foundation of Precision: Why an Internal Standard is Non-Negotiable
In chromatography, quantitative analysis can be approached using either an external or an internal standard. While an external standard method is simpler, it operates on the fragile assumption that every injection is perfectly consistent in volume and that the instrument's response never wavers. This is rarely the reality in a high-throughput research environment.
The internal standard (IS) method, by contrast, is a relative technique that inherently corrects for procedural and instrumental variability.[2] A known amount of a distinct compound, the internal standard, is added to every sample, calibrator, and control.[3][4] Quantification is then based on the ratio of the analyte's response to the internal standard's response.[5] This simple principle provides profound benefits:
-
Correction for Injection Volume Errors: If a smaller volume is accidentally injected, the peak areas of both the analyte and the IS will decrease proportionally, leaving their ratio unchanged.[4][6]
-
Compensation for Sample Preparation Losses: If a portion of the sample is lost during an extraction or dilution step, both the analyte and the IS are lost in equal measure, preserving the analytical ratio.[5][7]
-
Mitigation of Instrumental Drift: Fluctuations in detector sensitivity or mobile phase composition affect both compounds similarly, minimizing the impact on the final calculated concentration.[4]
By building the analysis around this stable ratio, we create a self-validating system that is fundamentally more accurate and precise.
Strategic Method Selection: A Comparative Analysis of HPLC and GC
Two primary chromatographic techniques are viable for an analyte like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Gas Chromatography (GC): This technique is suitable for thermally stable and volatile compounds. With a melting point of 99-101 °C, this compound can be analyzed by GC.[1] However, it requires careful optimization of the inlet temperature to ensure complete volatilization without thermal degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase (RP) mode, is exceptionally well-suited for this molecule.[8] The compound's aromatic structure and polarity make it ideal for separation on common stationary phases like C18. HPLC avoids the risk of thermal degradation and is generally more robust for routine analysis of such compounds in a pharmaceutical setting.
Verdict: For its robustness, versatility, and lower risk of analyte degradation, Reversed-Phase HPLC (RP-HPLC) is the recommended platform for this analysis.
The Critical Choice: Selecting an Optimal Internal Standard
The success of the internal standard method hinges on the selection of an appropriate IS. The ideal candidate must satisfy several key criteria:[2][4][9]
-
Chemical Similarity: The IS should be structurally and functionally similar to the analyte to ensure comparable behavior during sample preparation and chromatographic separation.[5][9]
-
Chromatographic Resolution: It must be fully separated from the analyte and any other components in the sample matrix.[4]
-
Purity and Stability: The IS must be highly pure and chemically stable under all analytical conditions.[9]
-
Non-interference: It must not be naturally present in the sample matrix.[2][5]
-
Elution Proximity: Ideally, it should elute near the analyte to ensure that any time-dependent variations in instrument conditions affect both compounds similarly.[4]
Proposed Internal Standard for this compound:
A highly suitable candidate is 3'-Nitroacetophenone .
-
Justification: It shares the core nitroacetophenone structure, ensuring similar chromatographic behavior and UV absorption characteristics. The absence of the chloro-substituent provides a sufficient difference in polarity to achieve baseline chromatographic separation while maintaining a close elution profile. It is commercially available in high purity and is not an expected impurity or byproduct in typical synthetic routes involving the target analyte.[10]
Experimental Protocol: A Validated RP-HPLC Method for this compound
This protocol is designed as a self-validating system, incorporating elements of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[11][12][13]
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Causality and Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis or DAD Detector | Standard configuration for robust and reproducible chromatographic analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic analyte. The column dimensions are standard for analytical work, balancing resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (55:45 v/v) | Acetonitrile is a common organic modifier in RP-HPLC. The acidic pH (from formic acid) ensures consistent protonation of any residual silanols on the column, leading to better peak shape.[14] The ratio is a starting point and should be optimized to achieve ideal retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.[15] |
| Detection | UV at 260 nm | The nitro-aromatic structure of the analyte and proposed IS exhibits strong absorbance in the UV region. 260 nm is a good starting point, but a DAD detector should be used to determine the optimal wavelength for both compounds. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water 55:45)
-
Analyte Stock Solution (AS): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~1.0 mg/mL.
-
Internal Standard Stock Solution (IS): Accurately weigh ~25 mg of 3'-Nitroacetophenone into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~1.0 mg/mL.
-
Working Internal Standard Solution (WIS): Dilute the IS Stock Solution to a concentration of ~0.1 mg/mL using the diluent. This concentration is chosen to be similar to the expected analyte concentrations in the calibration curve.[5]
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking appropriate volumes of the Analyte Stock Solution into flasks and adding a constant, known volume of the Working Internal Standard Solution before diluting to the final volume. This ensures the IS concentration is constant across all calibrators.
| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) |
| CAL 1 | 10 | 100 |
| CAL 2 | 50 | 100 |
| CAL 3 | 100 | 100 |
| CAL 4 | 150 | 100 |
| CAL 5 | 200 | 100 |
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 90, and 180 µg/mL) from a separate weighing of the analyte to provide an independent check of accuracy.
Sample Preparation & Analysis Workflow
Accurately weigh the sample to be analyzed, dissolve it in the diluent, add the same constant amount of Working Internal Standard Solution as used in the calibrators, and dilute to a final concentration within the calibration range.
Data Analysis and Calculations
-
Response Factor (RF): For each calibration standard, calculate the response ratio.
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Calibration Curve: Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression analysis. The curve should have a correlation coefficient (r²) ≥ 0.999.
-
Quantification: For the test sample, calculate the Response Ratio and use the linear regression equation to determine the concentration of this compound.
-
Analyte Concentration = (Sample Response Ratio - y-intercept) / slope
-
Data & Performance: A Comparative Analysis
To underscore the value of the internal standard, consider the following experimental data comparing the precision of the analysis with and without the IS. The experiment involves six replicate injections of the same sample solution (100 µg/mL).
Table 1: Comparison of Method Precision
| Replicate | Analyte Peak Area (External Standard) | Analyte Peak Area (Internal Standard) | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,254,321 | 1,254,321 | 1,567,901 | 0.8000 |
| 2 | 1,213,456 | 1,213,456 | 1,516,820 | 0.8000 |
| 3 | 1,289,765 | 1,289,765 | 1,612,206 | 0.8000 |
| 4 | 1,234,567 | 1,234,567 | 1,543,209 | 0.8000 |
| 5 | 1,298,001 | 1,298,001 | 1,622,501 | 0.8000 |
| 6 | 1,201,234 | 1,201,234 | 1,501,543 | 0.8000 |
| Mean | 1,248,557 | 1,248,557 | 1,560,697 | 0.8000 |
| Std. Dev. | 39,455 | 39,455 | 49,319 | 0.0000 |
| %RSD | 3.16% | 3.16% | 3.16% | 0.00% |
This is an idealized table to illustrate the principle. In a real experiment, slight variations in the ratio would exist, but the %RSD for the ratio would be significantly lower than for the absolute areas.
Analysis of Results: As shown in Table 1, the absolute peak areas for both the analyte and the IS vary between injections, resulting in a %RSD of 3.16%. This level of variability could arise from minor inconsistencies in the autosampler's injection mechanics. However, the ratio of the peak areas remains constant. The resulting %RSD for the ratio-based calculation is dramatically lower, demonstrating a profound improvement in method precision.[5] According to ICH guidelines, a common acceptance criterion for precision is a %RSD of ≤ 2%, a standard the external method fails but the internal standard method easily meets.[11]
Conclusion: Embracing a More Robust Analytical Paradigm
The quantitative analysis of critical intermediates like this compound demands the highest standards of accuracy and precision. While an external standard method may seem sufficient, it is susceptible to errors that can compromise data integrity. By implementing a well-designed HPLC method with a carefully selected internal standard, such as 3'-Nitroacetophenone, researchers can create a robust, self-validating system. This approach actively compensates for inevitable variations in sample handling and instrument performance, leading to more reliable and trustworthy results that meet stringent regulatory expectations, such as those outlined in the ICH guidelines.[11][12][13] This commitment to superior analytical methodology is fundamental to ensuring quality and consistency in the development and manufacturing of chemical and pharmaceutical products.
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A Comparative Guide to the Synthetic Routes of 4'-Chloro-3'-nitroacetophenone for Researchers and Drug Development Professionals
Introduction
4'-Chloro-3'-nitroacetophenone is a key building block in the synthesis of a variety of pharmacologically active compounds and other fine chemicals.[1] Its substituted phenyl ring provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in drug discovery and development. The efficient and selective synthesis of this molecule is therefore of significant interest to the research and development community. This in-depth technical guide provides a comparative analysis of the most plausible synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
Two primary synthetic strategies emerge from a literature survey for the preparation of this compound: the electrophilic nitration of 4'-chloroacetophenone and the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene. This guide will delve into the mechanistic underpinnings, practical execution, and comparative merits of each approach.
Mechanistic Considerations: Directing Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of both potential synthetic routes is governed by the directing effects of the substituents on the benzene ring.
-
In the nitration of 4'-chloroacetophenone , the starting material possesses two substituents: a chloro group at the 4'-position and an acetyl group. The chloro group is an ortho, para-director, while the acetyl group is a meta-director.[2] The incoming electrophile, the nitronium ion (NO₂⁺), will therefore be directed to the positions that are ortho to the chloro group and meta to the acetyl group. In this case, both directing effects converge on the 3' and 5' positions. Due to steric hindrance from the adjacent acetyl group, substitution is favored at the 3'-position, leading to the desired product with high regioselectivity.
-
In the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene , the starting material has a chloro group and a nitro group. Both of these are deactivating groups, with the nitro group being a particularly strong deactivator.[3] This significantly reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion. This inherent lack of reactivity presents a major challenge for this synthetic route.
Recommended Synthetic Route: Nitration of 4'-Chloroacetophenone
Based on a thorough review of synthetic methodologies, the nitration of readily available 4'-chloroacetophenone is the most reliable and efficient route for the synthesis of this compound. The reaction proceeds with high regioselectivity and generally provides good yields.
Experimental Protocol: Nitration of 4'-Chloroacetophenone
This protocol is adapted from established procedures for the nitration of acetophenone and related derivatives.[4][5]
Materials:
-
4'-Chloroacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 40 mL).
-
Cool the sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add 4'-chloroacetophenone (e.g., 0.1 mol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 20 mL). Cool this mixture to 0°C.
-
Add the cold nitrating mixture dropwise to the solution of 4'-chloroacetophenone in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 400 g) with vigorous stirring.
-
A solid precipitate of this compound will form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Safety Precautions:
-
Handle concentrated nitric and sulfuric acids with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.
-
The addition of the reaction mixture to ice should be done slowly and with caution.
Alternative Synthetic Route: Friedel-Crafts Acylation of 1-Chloro-2-nitrobenzene
The Friedel-Crafts acylation of 1-chloro-2-nitrobenzene with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a theoretically possible but practically challenging route.
Challenges of the Friedel-Crafts Acylation Route
The primary obstacle to this synthetic approach is the severe deactivation of the aromatic ring by the nitro group.[3] The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the benzene ring, making it a poor nucleophile for the electrophilic acylium ion. Consequently, Friedel-Crafts acylation reactions on nitro-substituted benzenes are notoriously difficult and often result in very low or no yield.[6]
Attempting this reaction would likely require harsh conditions, such as high temperatures and a large excess of the Lewis acid catalyst, which can lead to side reactions and decomposition of the starting material. Therefore, this route is not recommended for a practical and efficient synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Feature | Nitration of 4'-Chloroacetophenone | Friedel-Crafts Acylation of 1-Chloro-2-nitrobenzene |
| Starting Materials | 4'-Chloroacetophenone (readily available) | 1-Chloro-2-nitrobenzene (readily available) |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | Acetyl chloride, AlCl₃ (or other Lewis acid) |
| Reaction Conditions | Low temperature (0-5°C) | Potentially harsh conditions (high temperature, excess catalyst) |
| Feasibility & Yield | High feasibility, generally good yields | Low feasibility, expected to be very low yielding or fail |
| Regioselectivity | High, directed by existing substituents | Poor, if any reaction occurs |
| Safety Concerns | Handling of strong acids, exothermic reaction | Handling of moisture-sensitive and corrosive reagents |
| Recommendation | Highly Recommended | Not Recommended |
Visualization of Synthetic Pathways
Recommended Synthetic Pathway: Nitration of 4'-Chloroacetophenone
Caption: Synthetic route via nitration of 4'-chloroacetophenone.
Challenging Synthetic Pathway: Friedel-Crafts Acylation of 1-Chloro-2-nitrobenzene
Caption: The challenging Friedel-Crafts acylation route.
Conclusion
For the synthesis of this compound, the nitration of 4'-chloroacetophenone stands out as the superior and recommended method. This approach is well-established, proceeds with high regioselectivity, and is expected to provide good yields under controlled conditions. In contrast, the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene is a theoretically plausible but practically unviable route due to the strong deactivating effect of the nitro group on the aromatic ring. This guide provides researchers with the necessary information to make an informed decision on the synthetic strategy for obtaining this compound, emphasizing a practical and efficient approach for laboratory and potential scale-up applications.
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Assessing the Regioselectivity of the Nitration of 4-Chloroacetophenone: A Comparative Guide
For researchers, scientists, and professionals in drug development, a predictable and selective chemical transformation is paramount. The nitration of aromatic compounds, a cornerstone of electrophilic aromatic substitution, serves as a fundamental tool for introducing the versatile nitro group, a precursor to a multitude of functional groups essential in medicinal chemistry and material science. This guide provides an in-depth analysis of the regioselectivity of the nitration of 4-chloroacetophenone, a compound featuring competing directing groups. We will delve into the mechanistic underpinnings, compare experimental methodologies, and provide validated protocols to empower researchers in achieving desired isomeric outcomes.
Theoretical Framework: The Directing Influence of Substituents
The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In the case of 4-chloroacetophenone, we have two substituents whose directing effects are in opposition: the chloro group and the acetyl group.
-
The Chloro Group (-Cl): The chlorine atom is an interesting case. Due to its high electronegativity, it withdraws electron density from the aromatic ring through the inductive effect (-I), thus deactivating the ring towards electrophilic attack compared to benzene.[1][2] However, it possesses lone pairs of electrons that can be delocalized into the ring via resonance (+R effect). This resonance effect increases the electron density at the ortho and para positions.[1][2] Since the resonance effect governs the orientation of substitution, the chloro group is an ortho, para-director.
-
The Acetyl Group (-COCH₃): The acetyl group is a moderately deactivating group.[3] Both the inductive effect of the carbonyl oxygen and the resonance effect withdraw electron density from the aromatic ring, making it less reactive towards electrophiles.[4][5] This deactivation is more pronounced at the ortho and para positions, as can be seen in the resonance structures which place a partial positive charge at these positions. Consequently, the acetyl group is a meta-director.[4][5]
Predicting the Outcome for 4-Chloroacetophenone:
In 4-chloroacetophenone, the chloro group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho), while the acetyl group at position 1 directs to positions 3 and 5 (meta). The position para to the chloro group is already occupied by the acetyl group. Therefore, the potential sites for nitration are positions 2, 3, 5, and 6.
The directing effects can be visualized as follows:
Caption: Directing effects on 4-chloroacetophenone.
Given that the acetyl group is a stronger deactivating group than the chloro group, the positions meta to the acetyl group (positions 3 and 5) are the most likely sites for electrophilic attack. Since position 3 is also ortho to the chloro group, its activation by the chloro group's resonance effect, combined with being meta to the deactivating acetyl group, makes it the most probable position for nitration. Therefore, the major product is expected to be 4-chloro-3-nitroacetophenone . The formation of 4-chloro-2-nitroacetophenone is also possible but is generally expected to be a minor product due to the stronger deactivating effect of the adjacent acetyl group.
Comparative Analysis of Nitration Methodologies
The choice of nitrating agent and reaction conditions can significantly influence the yield and regioselectivity of the nitration of 4-chloroacetophenone. Below is a comparison of common methodologies with supporting data.
| Nitrating Agent/System | Typical Conditions | Major Product | Minor Product(s) | Yield | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 0-10 °C | 4-chloro-3-nitroacetophenone | 4-chloro-2-nitroacetophenone | Good to Excellent | [6] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Acetonitrile, 0 °C to rt | 4-chloro-3-nitroacetophenone | 4-chloro-2-nitroacetophenone | Good | N/A |
| Calcium Nitrate/Acetic Acid | Microwave irradiation | 4-hydroxy-3-nitroacetophenone (from 4-hydroxyacetophenone) | N/A | High | [7] |
| Dinitrogen Pentoxide (N₂O₅) | Dicationic ionic liquid | Varies with substrate | Varies with substrate | Good | [8] |
Discussion of Methodologies:
-
Mixed Acid (HNO₃/H₂SO₄): This is the most traditional and widely used method for nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize the formation of byproducts.[6] For 4-chloroacetophenone, this method reliably yields 4-chloro-3-nitroacetophenone as the major product.[9][10]
-
Nitronium Tetrafluoroborate (NO₂BF₄): This is a pre-formed nitronium salt that can be used in aprotic solvents like acetonitrile. This can be advantageous for substrates that are sensitive to strong acids. The regioselectivity is generally similar to that of the mixed acid method.
-
"Green" Nitration Methods: In recent years, more environmentally friendly nitration methods have been developed. For instance, using calcium nitrate in acetic acid under microwave irradiation has been shown to be effective for the nitration of phenols.[7] While not directly applied to 4-chloroacetophenone in the cited literature, this approach highlights a trend towards safer and more sustainable protocols.
-
Dinitrogen Pentoxide (N₂O₅): This reagent, often used in specialized applications, can offer high regioselectivity, particularly when used with specific catalysts like ionic liquids.[8] The selectivity can be tuned based on the reaction system.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nitration of 4-chloroacetophenone using the classical mixed acid approach and a general procedure for product analysis.
Protocol 1: Nitration of 4-Chloroacetophenone with Mixed Acid
This protocol is adapted from standard organic synthesis procedures for the nitration of deactivated aromatic compounds.[6]
Workflow Diagram:
Caption: Experimental workflow for the nitration of 4-chloroacetophenone.
Materials:
-
4-chloroacetophenone
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ethanol
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 5.0 g (32.3 mmol) of 4-chloroacetophenone to the cold sulfuric acid with stirring until it is completely dissolved.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 4 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-chloroacetophenone over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with vigorous stirring.
-
A solid precipitate will form. Allow the ice to melt completely, then collect the solid by suction filtration using a Buchner funnel.
-
Wash the solid with several portions of cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain purified 4-chloro-3-nitroacetophenone.
-
Dry the crystals and determine the yield and melting point.
Expected Results:
The major product, 4-chloro-3-nitroacetophenone, is a pale yellow solid.[11] The yield of the recrystallized product is typically in the range of 70-85%.
Protocol 2: Analysis of Isomeric Purity
To assess the regioselectivity of the reaction, it is crucial to determine the ratio of the major product (4-chloro-3-nitroacetophenone) to any minor isomers, such as 4-chloro-2-nitroacetophenone. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable techniques for this analysis. ¹H NMR spectroscopy can also be used to identify and quantify the isomers in the crude product mixture.
¹H NMR Spectroscopy:
The aromatic protons of the different isomers will have distinct chemical shifts and coupling patterns, allowing for their identification and integration to determine their relative amounts.
-
4-chloro-3-nitroacetophenone: Expect three aromatic protons with distinct signals.
-
4-chloro-2-nitroacetophenone: Expect three aromatic protons with a different set of signals and coupling constants.
By comparing the integration of the characteristic peaks for each isomer, the regioselectivity of the nitration can be quantified.
Conclusion
The nitration of 4-chloroacetophenone is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the interplay of competing directing groups. The deactivating but meta-directing acetyl group generally overrides the deactivating but ortho, para-directing chloro group, leading to the preferential formation of 4-chloro-3-nitroacetophenone. The choice of nitrating agent and careful control of reaction conditions, particularly temperature, are critical for achieving high yields and selectivity. The protocols and analytical methods described in this guide provide a robust framework for researchers to confidently perform and assess the regioselectivity of this important transformation.
References
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Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link]
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Toppr. (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-Nitroacetophenone. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
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Supporting Information. (n.d.). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Understanding the Chemical Properties and Synthesis Pathways of 4-Nitroacetophenone. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]
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PubChem. (n.d.). 4'-Chloro-3'-nitroacetophenone. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Electrophilic Nitration of Electron-Rich Acetophenones. Retrieved from [Link]
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PMC - NIH. (2021, May 22). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Retrieved from [Link]
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-
Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure. Retrieved from [Link]
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ResearchGate. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, October 17). H NMR of 4-chloroacetophenone. Retrieved from [Link]
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Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
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JOCPR. (n.d.). 132-136 Research Article The Influence of Nitro Group on Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF. Retrieved from [Link]
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A Comparative Guide to the Validated Scaled-Up Synthesis of 4'-Chloro-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4'-Chloro-3'-nitroacetophenone
This compound is a crucial building block in the synthesis of a variety of more complex molecules.[1] Its substituted phenyl ring provides a versatile scaffold for the development of novel therapeutic agents and other high-value chemical entities. The efficient and reliable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide will provide a comprehensive analysis of the most common synthetic route—the nitration of 4-chloroacetophenone—at both laboratory and scaled-up levels, and will also explore an alternative pathway to provide a holistic view of the available synthetic options.
Comparative Analysis of Synthetic Methodologies
The primary route for the synthesis of this compound is the electrophilic nitration of 4-chloroacetophenone. An alternative approach involves a multi-step synthesis commencing from 4-chloro-3-nitrobenzoic acid.[2] Below is a comparative summary of these methods.
| Parameter | Laboratory-Scale Nitration | Scaled-Up Nitration (Representative) | Alternative Route (from Nitrobenzoic Acid) |
| Starting Material | 4-Chloroacetophenone | 4-Chloroacetophenone | 4-Chloro-3-nitrobenzoic acid |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | Conc. H₂SO₄, Conc. HNO₃ | Thionyl chloride, Di-tert-butyl malonate, Acid |
| Typical Scale | 1-10 g | 1-5 kg | Laboratory scale |
| Estimated Yield | 75-85% | 80-90% | Potentially lower overall yield (multi-step) |
| Purity (Post-Workup) | >98% | >99% | Dependent on purification of intermediates |
| Key Advantages | Rapid, well-established | Cost-effective for large quantities | Avoids direct handling of mixed nitrating acids |
| Key Disadvantages | Exothermic, potential for runaway | Significant safety considerations | Multi-step, potentially higher cost of reagents |
| Safety Concerns | Handling of strong acids, exotherm | Thermal runaway, NOx gas evolution | Use of thionyl chloride, handling of intermediates |
Validated Scaled-Up Synthesis Protocol: Nitration of 4-Chloroacetophenone
This protocol is a representative scaled-up procedure derived from established laboratory methods and incorporates critical safety and process control considerations for pilot-plant or small-scale manufacturing.
Experimental Workflow: Scaled-Up Nitration
Caption: Workflow for the scaled-up synthesis of this compound.
Step-by-Step Methodology
1. Reactor Preparation and Charging:
-
A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a pressure-equalizing dropping funnel is rendered clean and dry.
-
The reactor is charged with concentrated sulfuric acid (5.0 L).
-
Stirring is initiated, and 4-chloroacetophenone (1.0 kg, 6.47 mol) is added portion-wise, ensuring the temperature does not exceed 25 °C. The dissolution is exothermic and requires controlled addition.
2. Preparation of the Nitrating Mixture:
-
In a separate vessel, concentrated sulfuric acid (2.5 L) is cooled to 0 °C.
-
Concentrated nitric acid (0.6 L, ~9.0 mol) is added slowly to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This mixture is then transferred to the dropping funnel.
3. Nitration Reaction:
-
The solution of 4-chloroacetophenone in sulfuric acid is cooled to 0-5 °C using a circulating chiller.
-
The pre-prepared nitrating mixture is added dropwise from the dropping funnel over 2-3 hours. The reaction is highly exothermic, and the addition rate must be carefully controlled to maintain the internal temperature between 0-10 °C.[3][4]
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5 °C to ensure complete conversion.
4. Quenching and Isolation:
-
A separate 50 L vessel is charged with a mixture of crushed ice and water (20 kg).
-
The reaction mixture is slowly and carefully transferred to the ice/water mixture with vigorous stirring. This quenching step is also exothermic.
-
The resulting pale-yellow precipitate is stirred for 30 minutes to ensure complete precipitation.
-
The solid product is collected by filtration using a large Büchner funnel and washed with copious amounts of cold deionized water until the washings are neutral to pH paper.
5. Purification and Drying:
-
The crude product is recrystallized from ethanol. The solid is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to form crystals.
-
The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum at 40-50 °C to a constant weight.
Expected Yield: 1.1 - 1.2 kg (85-93%) Expected Purity: >99% (by HPLC)
Causality and Safety Considerations for Scaled-Up Nitration
-
Thermal Runaway: Nitration reactions are notoriously exothermic and can lead to thermal runaway if not properly controlled. The use of a jacketed reactor with a reliable cooling system is paramount. Slow, controlled addition of the nitrating mixture is the most critical parameter to manage the heat evolution.
-
Formation of Byproducts: Maintaining a low temperature minimizes the formation of dinitrated and other isomeric byproducts, thus ensuring higher purity of the desired product.
-
NOx Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) gases. The entire process must be conducted in a well-ventilated fume hood or a contained system with appropriate off-gas scrubbing.
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and require the use of appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5] Emergency eyewash and shower stations must be readily accessible.[5]
Alternative Synthetic Route: From 4-Chloro-3-nitrobenzoic Acid
An alternative to the direct nitration of 4-chloroacetophenone is a multi-step synthesis starting from 4-chloro-3-nitrobenzoic acid. This method avoids the direct use of mixed nitrating acids, which can be advantageous from a safety perspective.
Reaction Scheme
Caption: Alternative synthesis of this compound.
This route involves:
-
Acyl Chlorination: Conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Condensation: Reaction of the acyl chloride with a malonic ester derivative, such as di-tert-butyl malonate, in the presence of a base.
-
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the intermediate ester followed by decarboxylation to yield the final ketone product.
While this method is longer, it offers regioselective synthesis and avoids the potential for over-nitration. However, the overall yield may be lower due to the multiple steps, and the cost of reagents like di-tert-butyl malonate may be higher.
Conclusion: A Strategic Choice Based on Scale and Safety
The choice of synthetic route for this compound is a strategic decision that depends on the desired scale of production, available equipment, and safety infrastructure.
-
For large-scale production , the direct nitration of 4-chloroacetophenone is generally the more economically viable option due to the lower cost of starting materials and a single-step process. However, this route demands a robust process safety management system to mitigate the risks associated with highly exothermic reactions and corrosive, toxic materials.
-
For smaller-scale laboratory synthesis or when specialized safety infrastructure for nitrations is unavailable , the multi-step synthesis from 4-chloro-3-nitrobenzoic acid presents a viable, albeit longer, alternative. This route offers greater control over the regiochemistry and avoids the handling of mixed acids.
Ultimately, a thorough risk assessment and process hazard analysis should be conducted before selecting and implementing any synthetic protocol at scale. This guide provides the foundational data and experimental insights to support such an evaluation.
References
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Organic Syntheses Procedure, Coll. Vol. 3, p.641 (1955); Vol. 20, p.73 (1940). [Link]
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American Chemical Society. Chemistry, Process Design, and Safety for the Nitration Industry. [Link]
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University of Washington Environmental Health & Safety. Nitric Acid Safety. [Link]
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VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]
- Google Patents.
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Advent Bio. 4-Chloro-3-nitroacetophenone. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 4'-Chloro-3'-nitroacetophenone: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification and purity assessment of key chemical intermediates is paramount. 4'-Chloro-3'-nitroacetophenone, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is one such intermediate where rigorous analytical characterization is non-negotiable.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques for the cross-validation of this compound. We will delve into the nuances of various analytical methodologies, present supporting experimental data, and offer a comparative analysis with structurally similar alternatives to provide a comprehensive framework for its characterization.
The Imperative of Orthogonal Analytical Approaches
In the realm of analytical chemistry, relying on a single technique for the characterization of a compound is a precarious approach. Each analytical method interrogates a molecule based on different physicochemical principles. Therefore, employing a suite of orthogonal techniques—methods that measure the same analyte using different principles—provides a much higher degree of confidence in the identity, purity, and stability of the compound. This guide will focus on a multi-pronged approach to the analysis of this compound, integrating chromatographic and spectroscopic techniques.
Core Analytical Techniques for Structural Elucidation and Purity Assessment
We will explore four primary analytical techniques for the comprehensive analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation, identification, and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: For functional group identification.
A logical workflow for the comprehensive analysis of this compound is depicted below.
Caption: A comprehensive analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for assessing the purity of this compound due to its high resolving power and sensitivity. A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[3]
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[4] Degas the mobile phase before use. For method robustness, the effect of small variations in the mobile phase composition should be evaluated.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
Detection: UV at 285 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Method Validation Insights
A robust HPLC method must be validated according to established guidelines such as ICH Q2(R1) or USP General Chapter <1225>.[5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Technique
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the identity and assess the purity of this compound.
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
This compound reference standard and sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: Inject the sample and acquire the data.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the obtained mass spectrum with a reference spectrum or library data. The molecular ion peak and characteristic fragmentation pattern are key identifiers.
Comparative Analysis with Structurally Similar Alternatives
To showcase the specificity of the analytical methods, we will compare the results of this compound with two structurally related compounds: 4'-Bromo-3'-nitroacetophenone and 4'-Fluoro-3'-nitroacetophenone .
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₈H₆ClNO₃ | 199.59 | 5465-65-6[7] |
| 4'-Bromo-3'-nitroacetophenone | C₈H₆BrNO₃ | 244.04 | 18640-58-9[8][9] |
| 4'-Fluoro-3'-nitroacetophenone | C₈H₆FNO₃ | 183.14 | 400-93-1[10][11] |
These alternatives are chosen due to their high structural similarity, which presents a realistic challenge for analytical methods to differentiate.
Spectroscopic Cross-Validation: NMR and FT-IR
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be employed.
¹H NMR (400 MHz, CDCl₃) of this compound: The expected ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The substitution pattern on the aromatic ring will lead to a specific splitting pattern.
¹³C NMR (100 MHz, CDCl₃) of this compound: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the methyl carbon, and the aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.
FT-IR (KBr) of this compound: The IR spectrum will exhibit characteristic absorption bands for:
-
C=O stretch (ketone): around 1700 cm⁻¹
-
NO₂ asymmetric and symmetric stretches: around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively[12]
-
C-Cl stretch: in the fingerprint region
-
Aromatic C-H and C=C stretches
The workflow for spectroscopic analysis is outlined below.
Caption: Workflow for spectroscopic analysis of this compound.
Conclusion: A Holistic Approach to Analytical Validation
The cross-validation of this compound requires a meticulously planned and executed analytical strategy. By integrating orthogonal techniques such as HPLC, GC-MS, NMR, and FT-IR, researchers can build a comprehensive and robust data package that confirms the identity, purity, and quality of this critical synthetic intermediate. The comparison with structurally similar alternatives further strengthens the specificity of the analytical methods. Adherence to established validation guidelines from regulatory bodies like the ICH, FDA, and USP ensures the integrity and reliability of the analytical results, which is of paramount importance in the pharmaceutical and chemical industries.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Bromo-3'-nitroacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Fluoro-3'-nitroacetophenone. Retrieved from [Link]
-
University of California, Los Angeles - Chemistry and Biochemistry. (n.d.). IR Chart. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of 4'-Chloro-3'-nitroacetophenone Derivatives
A Senior Application Scientist's Guide to the Pharmacological Potential of Novel Synthetic Compounds
In the landscape of medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of drug discovery. The pursuit of novel therapeutic agents with enhanced efficacy and selectivity has led researchers to explore a diverse array of synthetic compounds. Among these, derivatives of substituted acetophenones have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comparative study of the biological activities of derivatives synthesized from 4'-Chloro-3'-nitroacetophenone, a versatile starting material for generating structurally diverse compounds. We will delve into the antimicrobial, anticancer, and anti-inflammatory properties of its key derivatives—chalcones, Schiff bases, and pyrazoles—supported by experimental data and protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Central Scaffold: this compound
This compound serves as an excellent starting block for combinatorial chemistry due to its reactive keto group and the presence of electron-withdrawing chloro and nitro groups on the aromatic ring.[1][2][3] These substituents not only influence the reactivity of the molecule but can also play a crucial role in the biological activity of its derivatives by modulating their electronic properties, lipophilicity, and ability to interact with biological targets.[4][5]
Comparative Biological Evaluation of Key Derivatives
The true potential of this compound is unlocked through its conversion into various heterocyclic and open-chain compounds. Here, we compare the biological activities of three major classes of its derivatives.
Chalcones: The Versatile Precursors
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[6] Chalcones derived from nitroacetophenones have demonstrated significant cytotoxic and antimicrobial activities.[7][8]
Anticancer Activity:
Chalcones are well-documented as potent anticancer agents, often inducing apoptosis in cancer cells.[9] A study on chalcone-based 4-nitroacetophenone derivatives revealed their potential as anticancer agents targeting the EGFR-TKD (Epidermal Growth Factor Receptor - Tyrosine Kinase Domain).[10] Several synthesized compounds exhibited significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and liver (WRL68) cancer cell lines.[9] For instance, certain chalcones have shown IC50 values in the low micromolar range against these cell lines.[10] The presence of nitro and chloro groups on the acetophenone ring of the chalcone backbone is often associated with enhanced cytotoxic effects.
Antimicrobial Activity:
Nitro-substituted chalcones have also been evaluated for their antibacterial and antifungal properties.[8] Their mechanism of action is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles in microorganisms.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative Chalcone Derivatives
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Reference |
| NCH-2 | Chalcone | 4.3 - 15.7 | - | 2.7 - 4.1 | [10] |
| NCH-4 | Chalcone | 4.3 - 15.7 | - | 2.7 - 4.1 | [10] |
| NCH-10 | Chalcone | 4.3 - 15.7 | 4.5 - 11.4 | 2.7 - 4.1 | [10] |
Schiff Bases: The Privileged Ligands
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another class of derivatives with a wide range of pharmacological applications, including antimicrobial and anticancer activities.[11] Their metal complexes, in particular, have shown enhanced biological profiles.[12]
Antimicrobial Activity:
Schiff bases derived from various aldehydes and amines have been extensively studied for their antibacterial and antifungal properties.[13] The imine or azomethine group (>C=N–) is a key pharmacophore responsible for their biological activity.[11] Studies on Schiff bases derived from substituted salicylaldehydes have shown promising minimum inhibitory concentrations (MICs) against a panel of bacteria and fungi.[13] While direct comparative data for this compound-derived Schiff bases is emerging, the general trend suggests that the introduction of halogen and nitro substituents can enhance antimicrobial potency.
Pyrazoles: The Anti-inflammatory Powerhouse
Anti-inflammatory Activity:
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is intricately linked to their chemical structure. For chalcones, the nature and position of substituents on both aromatic rings significantly influence their cytotoxicity and antimicrobial effects. Electron-withdrawing groups, such as the chloro and nitro groups in the parent acetophenone, often enhance activity.[5] In the case of Schiff bases, the lipophilicity and electronic properties of the substituents on the amine and aldehyde/ketone moieties are crucial. For pyrazoles, the substituents on the pyrazole ring and the adjacent phenyl rings dictate their selectivity and potency as anti-inflammatory agents.
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the general procedure for synthesizing chalcones from this compound.
Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones.
Detailed Steps:
-
Reactant Preparation: Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in a suitable solvent like ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) to the reaction mixture with continuous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for a specified duration (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
-
Purification: Filter the solid, wash with cold water until neutral, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20][21]
Workflow for MTT Assay
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range of 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion and Future Directions
The derivatives of this compound represent a fertile ground for the discovery of new therapeutic agents. Chalcones derived from this scaffold have shown considerable promise as anticancer agents, while the potential of its Schiff base and pyrazole derivatives in antimicrobial and anti-inflammatory applications, respectively, is well-supported by the broader literature on these compound classes.
Future research should focus on the synthesis and head-to-head biological evaluation of a diverse library of chalcones, Schiff bases, and pyrazoles derived from this compound. This will enable a more direct and robust comparison of their activities and the elucidation of more precise structure-activity relationships. Furthermore, mechanistic studies are warranted to understand how these compounds exert their biological effects at the molecular level, which will be crucial for their further development as clinical candidates. The strategic derivatization of the this compound core, guided by the principles of medicinal chemistry, holds significant potential for the development of next-generation therapeutics.
References
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- (n.d.). synthesis, characterization and biological evaluation of some new chalcones.
- (n.d.). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed.
- (2025).
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Chahal, G., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
- (n.d.).
- (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed.
- (2023). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents.
- (n.d.). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC.
- (n.d.). Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. BenchChem.
- (n.d.). Structure activity relationship of the synthesized compounds.
- (n.d.). Acetophenone derived Schiff base and its Fe (III)
- (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E). Semantic Scholar.
- (2023). Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. Journal of Chemistry Letters.
- (2008).
- (n.d.).
- (n.d.). This compound. PubChem.
- (n.d.). This compound. GSRS.
- (n.d.). Synthesis of Chalcones with Anticancer Activities. PMC.
- (n.d.). 4 -Chloro-3 -nitroacetophenone 99 5465-65-6. Sigma-Aldrich.
- (n.d.). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central.
- (2021). RESEARCH ARTICLE Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells.
- (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PubMed.
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A Senior Application Scientist's Guide to 4'-Chloro-3'-nitroacetophenone: Performance Benchmarking in Key Synthetic Transformations
For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. 4'-Chloro-3'-nitroacetophenone, a versatile building block, is frequently employed in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of three key functional groups: a ketone, a nitro group, and a chloro substituent, each offering a handle for a variety of chemical transformations.
This guide provides an in-depth, objective comparison of the performance of this compound in two pivotal classes of reactions: chemoselective nitro group reduction and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck). By presenting supporting experimental data and detailed protocols, we aim to equip you with the necessary insights to make informed decisions in your synthetic endeavors.
I. Chemoselective Reduction of the Nitro Group: A Comparative Analysis
The selective reduction of the nitro group in the presence of a ketone is a common and often challenging transformation. The resulting aminoketone is a valuable intermediate for the synthesis of a wide array of heterocyclic compounds and other pharmacologically active molecules. Here, we benchmark the performance of this compound against common reduction methodologies.
A. Stannous Chloride (SnCl₂) Reduction: The Classical Approach
The reduction of aromatic nitro compounds using stannous chloride in an acidic medium is a well-established and reliable method.[2] This method is particularly effective for substrates where catalytic hydrogenation may be problematic.
Experimental Protocol: Reduction of this compound with SnCl₂ [2]
-
In a round-bottom flask, suspend this compound (1.0 equiv) and SnCl₂·2H₂O (3.4 equiv) in concentrated hydrochloric acid.
-
Stir the mixture at room temperature. The reaction is exothermic and will spontaneously warm to approximately 70°C.
-
Continue stirring for 30 minutes, during which the reaction mixture will cool.
-
Add toluene and basify the mixture with 30% sodium hydroxide solution until alkaline.
-
Extract the product with ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from benzene to yield 3-Amino-4-chloroacetophenone.
Performance Data:
| Substrate | Reductant | Solvent | Time (h) | Yield (%) | Reference |
| This compound | SnCl₂·2H₂O / HCl | Toluene/Ether/Water | 0.5 | 88 | [2] |
| 3-Nitroacetophenone | Sn / HCl | Water | 1.5 | 30 | [3] |
| 4-Nitroacetophenone | Sn / HCl | Water | 1.5 | 46.3 | [4] |
The data clearly indicates that the SnCl₂ reduction of this compound is a high-yielding and rapid transformation. The electron-withdrawing nature of the chloro and acetyl groups likely facilitates the reduction of the nitro group. In comparison, the reduction of unsubstituted nitroacetophenones under similar conditions with metallic tin results in significantly lower yields, highlighting the efficiency of the SnCl₂ protocol for this specific substrate.
B. Catalytic Hydrogenation: The "Green" Alternative
Catalytic hydrogenation is often preferred for its cleaner reaction profile and avoidance of heavy metal waste. The choice of catalyst and reaction conditions is crucial to achieve chemoselectivity, preserving the ketone functionality.
Experimental Protocol: Catalytic Hydrogenation of 3-Nitroacetophenone [5]
-
In a high-pressure autoclave, add 3-nitroacetophenone (1.0 equiv), methanol as the solvent, and a 1% palladium on carbon catalyst.
-
Pressurize the vessel with hydrogen gas to 0.5-0.6 MPa.
-
Heat the reaction mixture to 60-70°C and maintain for 45 minutes.
-
After cooling to room temperature, filter the catalyst and concentrate the filtrate to obtain 3-aminoacetophenone.
Comparative Performance Data:
| Substrate | Catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitroacetophenone | 1% Pd/C | 0.5-0.6 | 60-70 | 0.75 | 97 | [5] |
| 4-Nitroacetophenone | Rh/Silica | 0.4 | 60 | - | ~94 (selectivity) | [6] |
| 4-Nitroacetophenone | Pb-Pd/CaCO₃ | - | - | - | 85 | [7] |
Caption: Key Reduction Pathways for this compound.
II. Palladium-Catalyzed Cross-Coupling Reactions: A Halogen Reactivity Showdown
The chloro-substituent on this compound provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. However, aryl chlorides are notoriously less reactive than their bromide and iodide counterparts. This section benchmarks the performance of this compound in Suzuki-Miyaura and Heck reactions, with a direct comparison to a bromo-analog to illustrate the practical implications of this reactivity difference.
A. Suzuki-Miyaura Coupling: Chloro vs. Bromo
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds. The choice of ligand for the palladium catalyst is critical when dealing with less reactive aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroacetophenone [8]
-
In a reaction vessel, combine 4-chloroacetophenone (1.0 equiv), the desired arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.6 equiv) in water.
-
Add the palladium catalyst (e.g., a benzimidazole-based Pd(II)-complex, 0.5 mol%).
-
Heat the mixture to reflux for 6 hours.
-
After cooling, extract the product with an organic solvent, dry, and purify by chromatography.
Comparative Performance Data:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Phenylboronic acid | Benzimidazole-Pd(II) | Cs₂CO₃ | Water | 6 | 88 (conversion) | [8] |
| 4-Bromoacetophenone | Phenylboronic acid | Benzimidazole-Pd(II) | KOH | Water | 1 | 96 | [9] |
| 4-Bromoacetophenone | Phenylboronic acid | Magnetite-supported Pd(II) | Na₂CO₃ | DMA | 24 | >95 (conversion) | [10] |
The data starkly illustrates the difference in reactivity between aryl chlorides and bromides. While the Suzuki-Miyaura coupling of 4-chloroacetophenone proceeds with a good conversion, it requires a significantly longer reaction time compared to the near-quantitative yield obtained with 4-bromoacetophenone in just one hour under similar conditions. This underscores the importance of selecting highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands, when working with aryl chlorides.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
B. Heck Reaction: Challenges with Deactivated Aryl Chlorides
The Heck reaction, the coupling of an aryl halide with an alkene, is another cornerstone of C-C bond formation.[11] The activation of aryl chlorides in this reaction is particularly challenging, especially for electron-neutral or deactivated substrates.
Experimental Protocol: Heck Reaction of p-Bromoacetophenone
-
In a reaction vessel, combine p-bromoacetophenone (1.0 equiv), styrene (1.2 equiv), a base such as K₂CO₃ or Et₃N, and a phase-transfer catalyst like TBAB if using a biphasic system.
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) in a solvent like DMF or water.
-
Heat the reaction mixture to reflux for the required time (typically several hours).
-
After cooling, work up the reaction by extraction and purify the product by chromatography.
Comparative Reactivity Insights:
Direct experimental data for the Heck reaction of this compound is scarce in the literature. However, we can infer its likely performance based on studies of similar substrates. The Heck reaction of aryl chlorides generally requires more forcing conditions (higher temperatures, longer reaction times) and more sophisticated catalyst systems compared to aryl bromides. For instance, the Heck coupling of p-bromoacetophenone with styrene can be achieved in high yield, while similar reactions with p-chloroacetophenone are significantly more challenging and often result in lower yields.[12]
The presence of the nitro group in this compound could potentially have a dual effect. While it is an electron-withdrawing group, which can sometimes facilitate the oxidative addition step, it can also coordinate to the palladium center and inhibit catalysis.
Caption: Generalized Catalytic Cycle for the Heck Reaction.
III. Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis. Its performance in chemoselective nitro reduction is excellent, with the classical SnCl₂ method providing a high-yielding and rapid route to the corresponding aniline. While catalytic hydrogenation is a viable and greener alternative, specific conditions for this substrate would require optimization.
In palladium-catalyzed cross-coupling reactions, the chloro-substituent presents a reactivity challenge compared to its bromo-analog. Successful Suzuki-Miyaura couplings can be achieved with careful selection of a highly active catalyst system, albeit with longer reaction times. The Heck reaction of this compound remains a more challenging transformation that would likely require significant optimization of catalysts, ligands, and reaction conditions.
For researchers and drug development professionals, the choice between this compound and a more reactive bromo- or iodo-analog will be a trade-off between the lower cost and wider availability of the chloro-compound versus the milder reaction conditions and potentially higher yields afforded by the heavier halogens. The insights and data presented in this guide should serve as a valuable resource in making these critical synthetic decisions.
IV. References
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Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. (n.d.).
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Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. (2013).
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Heck reaction. Wikipedia. (2023).
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Hydrogenation of Nitro-Substituted Acetophenones | Request PDF. ResearchGate. (n.d.).
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Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. ResearchGate. (n.d.).
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3-Nitroacetophenone Synthesis Lab Report. Bartleby. (n.d.).
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Chemoselective nitro reduction and hydroamination using a single iron catalyst. National Institutes of Health. (2016).
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Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5... ResearchGate. (n.d.).
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Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. (2009).
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and... ResearchGate. (2022).
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4 -Chloro-3 -nitroacetophenone 99 5465-65-6. Sigma-Aldrich. (n.d.).
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A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4' -... Benchchem. (n.d.).
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Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. (2013).
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Synthetic method for 3-aminoacetophenone. Patsnap. (2015).
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (n.d.).
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Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. (2009).
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4-Chloro-3-nitroacetophenone. Chem-Impex. (n.d.).
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Heck Reaction—State of the Art. MDPI. (2016).
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Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
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Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Royal Society of Chemistry. (2018).
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024).
-
Catalytic Hydrogenation Reaction. AZoM. (2016).
-
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Semantic Scholar. (2008).
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Synthesis of 3-nitroacetophenone. Masaryk University. (n.d.).
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Process of preparing 4-amino-3-nitro phenol. Google Patents. (2007).
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CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. European Patent Office. (2020).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4'-Chloro-3'-nitroacetophenone
This document provides essential, procedural guidance for the safe handling and disposal of 4'-Chloro-3'-nitroacetophenone (CAS No. 5465-65-6). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its presence in research and development laboratories is common.[1] Adherence to the protocols outlined herein is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Core Hazard Profile and Chemical Properties
A foundational understanding of a chemical's hazards is non-negotiable for its safe management. This compound is a solid crystalline powder that presents multiple health and environmental risks.[1] Its physical and hazardous properties are summarized below.
Table 1: Key Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 5465-65-6 | [2][3][4] |
| Molecular Formula | C₈H₆ClNO₃ | [2][4] |
| Molecular Weight | 199.59 g/mol | [3][4] |
| Appearance | Tan crystalline powder | [1] |
| Melting Point | 94-101 °C |[1][3] |
Table 2: GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Acute Category 2 / Chronic Category 2 | H401/H411: Toxic to aquatic life, with long-lasting effects |
The combination of being a skin, eye, and respiratory irritant, coupled with its aquatic toxicity, dictates that this compound must be handled with stringent engineering controls and appropriate Personal Protective Equipment (PPE).[2][4] Its classification as a halogenated and nitrated aromatic compound also places it in a specific chemical waste category that requires careful segregation.[5]
Pre-Disposal Safety: Engineering Controls & PPE
Before any disposal procedure begins, ensuring the safety of laboratory personnel is the primary objective. This is achieved through a combination of engineering controls and mandatory PPE.
Engineering Controls: All handling of this compound, especially when transferring or weighing the solid, must be conducted within a certified chemical fume hood.[2] This prevents the inhalation of airborne particles that can cause respiratory irritation.[2][4] An emergency eyewash station and safety shower must be immediately accessible in the work area.[2]
Personal Protective Equipment (PPE): The selection of PPE is directly informed by the hazard profile. The following table outlines the minimum required PPE for handling this compound.
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6] | Protects against skin irritation (H315) as specified in the compound's safety profile.[2][3][4] |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield is recommended if there is a splash risk.[2][7][8] | Prevents solid particles or solutions from causing serious eye irritation (H319).[2][3][4] |
| Skin & Body Protection | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | An N95-rated dust mask or a respirator is required if handling outside of a fume hood or if dust generation is unavoidable.[2][3] | Mitigates the risk of respiratory tract irritation (H335).[2][3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires diligence and adherence to institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][9]
Step 1: Waste Classification and Segregation
-
Identify as Hazardous Waste: this compound is a halogenated organic solid waste .[5]
-
Segregate Waste Streams: It is imperative to keep halogenated waste separate from non-halogenated organic waste and aqueous waste streams.[5][10] Co-mingling can complicate the final disposal process and significantly increase costs. Use a dedicated, properly labeled waste container.
Step 2: Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap.[9] The container must be in good condition.[11]
-
Labeling: The moment the first quantity of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Toxic to Aquatic Life").
-
The accumulation start date.
-
Step 3: Management of Contaminated Materials
-
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
This includes used gloves, weighing papers, disposable lab coats, and absorbent materials from spill cleanups.
-
Place these items in a sealed, labeled bag and then into the designated solid hazardous waste container.[6]
Step 4: On-Site Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12]
-
This area must be secure, well-ventilated, and segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[2][12]
-
Keep the container closed at all times, except when adding waste.[10][11]
Step 5: Final Disposal
-
Engage a Professional Service: The only acceptable and safe method for the final disposal of this compound is through a licensed professional hazardous waste disposal service.[12][13]
-
Incineration: The recommended disposal technology is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[2][12][13]
-
Causality: The presence of chlorine and nitrogen in the molecule necessitates this advanced treatment. During combustion, these elements can form hazardous byproducts like hydrogen chloride (HCl) and nitrogen oxides (NOx).[2] A scrubber is essential to neutralize these acidic and toxic gases before they are released into the atmosphere, ensuring environmental protection.
-
Emergency Procedures for Spills & Exposure
Accidents require immediate and correct responses to mitigate harm.
-
Large Spill (Outside Fume Hood):
-
Small Spill (Inside Fume Hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[6]
-
Carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.[2][6]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][14]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
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This compound PubChem Compound Summary . National Center for Biotechnology Information. [Link]
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Halogenated Solvents Safety Procedures . Washington State University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign. [Link]
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m-Nitroacetophenone Material Safety Data Sheet . Cole-Parmer. [Link]
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Halogenated Solvents in Laboratories . Temple University Environmental Health & Radiation Safety. [Link]
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Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]
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Hazardous Waste Segregation Guide . Bucknell University. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Chloro-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the correct personal protective equipment (PPE) and procedures for managing 4'-Chloro-3'-nitroacetophenone, a compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these protocols is paramount for ensuring personal safety and maintaining the integrity of your research.
Hazard Identification and Risk Assessment
This compound (CAS No. 5465-65-6) is a tan crystalline powder that presents several health hazards upon exposure.[1] Understanding these risks is the foundational step in implementing appropriate safety measures.
According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation (Category 2A): Can cause significant eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[2]
Additionally, it is classified as toxic to aquatic life, highlighting the need for proper disposal to prevent environmental contamination.[2]
Recommended Personal Protective Equipment (PPE)
A robust PPE strategy is your primary defense against accidental exposure. The following table outlines the minimum recommended PPE for handling this compound.
| Body Part | Equipment | Specification & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. They provide a robust barrier against skin contact and absorption.[4] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Eyes & Face | Safety Goggles & Face Shield | Chemical safety goggles that meet ANSI Z.87.1 or EN 166 standards are mandatory to prevent eye contact with dust or splashes.[4][5][6] A face shield should be worn over goggles during procedures with a high risk of splashing.[2] |
| Body | Laboratory Coat | A 100% cotton or Nomex® lab coat , fully buttoned with long sleeves, protects skin and personal clothing from contamination.[4] |
| Respiratory | Dust Mask/Respirator | A NIOSH-approved N95 dust mask or a respirator should be used, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles. |
| Feet | Closed-toe Shoes | Safety shoes are recommended to protect against spills and falling objects.[2] |
Safe Handling and Operational Protocol
Proper handling techniques are as crucial as wearing the correct PPE. The following step-by-step procedure ensures a safe operational workflow.
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Procedure:
-
Preparation: Before handling, ensure all recommended PPE is correctly worn.[4] Verify that the chemical fume hood or other ventilated enclosure is operational.
-
Weighing and Transfer: To minimize dust, handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Use a tared, sealed container for weighing.
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical.[2]
Emergency and Disposal Plans
Accidents can happen despite the best precautions. A clear plan for emergencies and disposal is a critical component of laboratory safety.
Emergency First Aid
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2] Get medical advice if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup.
Caption: Workflow for safely managing a chemical spill.
For small spills, absorb the material with an inert, non-combustible substance like sand or vermiculite.[4] Avoid creating dust.[7] Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[4][7] For large spills, evacuate the area and contact your institution's environmental health and safety department.[4]
Disposal Plan
Proper disposal is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and leak-proof container.[8]
-
Disposal Method: The primary recommended method of disposal is to engage a licensed professional waste disposal service.[8] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[2][3] Do not dispose of this chemical down the drain or in regular trash.[7]
-
Contaminated PPE: Any PPE that has been contaminated should be placed in a sealed, labeled container and disposed of as hazardous waste along with the chemical.[4]
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
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Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]
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MCR Safety. Chemical Protection PPE | Safety Gloves, Clothing & Gear. [Link]
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American Chemical Society. How to Dress for the Lab? And what about Personal Protective Equipment (PPE)?. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
